Einecs 278-843-0
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
78111-51-0 |
|---|---|
Molecular Formula |
C66H63Cl2N9O17P2 |
Molecular Weight |
1387.1 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl] [(2R,3S,5R)-3-[(2-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl (2-chlorophenyl) phosphate |
InChI |
InChI=1S/C66H63Cl2N9O17P2/c1-41(2)61(78)74-64-73-60-59(63(80)75-64)70-40-77(60)58-37-53(93-95(82,87-35-15-33-69)91-50-22-13-11-20-48(50)67)55(90-58)39-88-96(83,92-51-23-14-12-21-49(51)68)94-52-36-57(76-34-32-56(72-65(76)81)71-62(79)42-16-7-5-8-17-42)89-54(52)38-86-66(43-18-9-6-10-19-43,44-24-28-46(84-3)29-25-44)45-26-30-47(85-4)31-27-45/h5-14,16-32,34,40-41,52-55,57-58H,15,35-39H2,1-4H3,(H,71,72,79,81)(H2,73,74,75,78,80)/t52-,53-,54+,55+,57+,58+,95?,96?/m0/s1 |
InChI Key |
NDXFDNOPZVWQLM-NMQWXPMXSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COP(=O)(O[C@H]4C[C@@H](O[C@@H]4COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)N8C=CC(=NC8=O)NC(=O)C9=CC=CC=C9)OC1=CC=CC=C1Cl)OP(=O)(OCCC#N)OC1=CC=CC=C1Cl |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COP(=O)(OC4CC(OC4COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)N8C=CC(=NC8=O)NC(=O)C9=CC=CC=C9)OC1=CC=CC=C1Cl)OP(=O)(OCCC#N)OC1=CC=CC=C1Cl |
Origin of Product |
United States |
Foundational & Exploratory
Einecs 278-843-0: A Technical Guide to Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for Einecs 278-843-0, chemically identified as 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. This compound has demonstrated potential as a selective inhibitor of human monoamine oxidase B (MAO-B), suggesting its promise as a therapeutic agent for neurodegenerative disorders such as Parkinson's disease.[1][2] This document details the experimental protocols, presents key quantitative data, and illustrates the synthetic workflow.
Chemical Identity
| Identifier | Value |
| Einecs Number | 278-843-0 |
| Chemical Name | 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole |
Synthesis Methodology
The synthesis of 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole is achieved through a condensation reaction.[1][2] The process involves the reaction of 3,4-dichlorobenzamidoxime with methyl 1H-indole-5-carboxylate in a superbasic medium of sodium hydroxide (NaOH) in dimethyl sulfoxide (DMSO).[1][2]
Experimental Protocol
The following protocol is based on established laboratory procedures.[1][2]
Materials:
-
3,4-dichlorobenzamidoxime
-
Methyl 1H-indole-5-carboxylate
-
Dimethyl sulfoxide (DMSO)
-
Powdered Sodium Hydroxide (NaOH)
-
Cold water
Procedure:
-
In a suitable reaction vessel, dissolve 1 equivalent of 3,4-dichlorobenzamidoxime and 1 equivalent of methyl 1H-indole-5-carboxylate in DMSO.
-
To this solution, rapidly add 1.3 equivalents of powdered NaOH.
-
Stir the reaction mixture at room temperature. The progress of the reaction should be monitored using thin-layer chromatography (TLC).
-
Upon completion of the reaction, dilute the mixture with cold water (approximately 30–50 mL).
-
A precipitate will form. Collect the solid product by filtration.
-
Wash the collected precipitate with water (approximately 30 mL).
-
Air-dry the purified product at 50 °C.
Synthesis Workflow
Purification and Characterization
The purification of the final compound is a critical step to ensure its suitability for further research and development.
Purification Protocol
The primary purification method involves precipitation and washing as described in the synthesis protocol. The resulting precipitate is collected and dried to yield the final product.
Physical and Chemical Properties
| Property | Value | Reference |
| Yield | 79% | [1] |
| Appearance | Beige solid | [1] |
| Melting Point | 193–195 °C | [1] |
Characterization Methods
The identity and purity of the synthesized compound are confirmed using various analytical techniques:[1]
-
¹H-NMR (Proton Nuclear Magnetic Resonance): To determine the molecular structure.
-
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): To further confirm the carbon framework of the molecule.
-
HRMS (High-Resolution Mass Spectrometry): To determine the precise mass and elemental composition.
Biological Activity and Mechanism of Action
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole is a potent and selective inhibitor of MAO-B.[1][2]
In Vitro Inhibition Data
| Target | IC₅₀ (μM) | Reference |
| MAO-A | 150 | [2] |
| MAO-B | 0.036 | [1][2] |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Proposed Mechanism of Action in Neuroprotection
Monoamine oxidase B (MAO-B) is an enzyme responsible for the degradation of neurotransmitters, particularly dopamine. In neurodegenerative diseases like Parkinson's, the selective inhibition of MAO-B can increase dopamine levels in the brain, thereby alleviating some of the motor symptoms. The high selectivity of this compound for MAO-B over MAO-A is a desirable characteristic for a potential therapeutic agent.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Protected Deoxynucleotides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of protected deoxynucleotides, essential building blocks in the chemical synthesis of oligonucleotides for research, diagnostics, and therapeutic applications. Understanding these properties is critical for optimizing synthesis protocols, ensuring the integrity of the final product, and developing novel nucleic acid-based technologies.
Introduction to Protected Deoxynucleotides
The chemical synthesis of DNA and RNA oligonucleotides relies on the sequential addition of monomeric units, known as phosphoramidites, to a growing chain on a solid support. To ensure the correct formation of phosphodiester bonds and prevent unwanted side reactions, the reactive functional groups on the nucleobase, the 5'-hydroxyl group of the sugar, and the phosphate group must be temporarily blocked with protecting groups. These protected deoxynucleotides are designed to be stable throughout the synthesis cycles but readily removable under specific conditions to yield the final, unmodified oligonucleotide.
The choice of protecting groups influences several key aspects of oligonucleotide synthesis, including coupling efficiency, deprotection conditions, and the compatibility with modified or sensitive bases. This guide will delve into the physical and chemical characteristics of these crucial reagents.
Chemical Properties of Protected Deoxynucleotides
The chemical properties of protected deoxynucleotides are primarily dictated by the nature of the protecting groups employed. These groups are strategically chosen to be stable during the synthesis cycle while allowing for selective removal at the appropriate steps.
2.1. Protecting Groups for Deoxynucleotides
The most common protecting groups used in phosphoramidite chemistry are detailed below:
-
5'-Hydroxyl Protection: The 5'-hydroxyl group is typically protected with a dimethoxytrityl (DMT) group.[1][2] This acid-labile group is removed at the beginning of each synthesis cycle to allow for the coupling of the next phosphoramidite.
-
Exocyclic Amine Protection: The exocyclic amino groups of adenine (dA), cytosine (dC), and guanine (dG) are protected to prevent side reactions during synthesis. Commonly used acyl protecting groups include benzoyl (Bz) for dA and dC, and isobutyryl (iBu) for dG.[2] For faster deprotection, groups like acetyl (Ac) for dC and dimethylformamidine (dmf) for dG can be used.[3] Thymine (T) and Uracil (U) do not have exocyclic amino groups and therefore do not require this type of protection.[2]
-
Phosphate Protection: The phosphorus atom is protected with a 2-cyanoethyl group, which is stable throughout the synthesis but can be removed by β-elimination under basic conditions during the final deprotection step.[1]
Table 1: Common Protecting Groups for Deoxynucleotides and Their Removal
| Functional Group | Nucleoside | Protecting Group | Abbreviation | Removal Conditions |
| 5'-Hydroxyl | dA, dC, dG, dT | 4,4'-Dimethoxytrityl | DMT | Acidic (e.g., trichloroacetic acid) |
| Exocyclic Amine | dA | Benzoyl | Bz | Basic (e.g., ammonium hydroxide) |
| dC | Benzoyl | Bz | Basic (e.g., ammonium hydroxide) | |
| dG | Isobutyryl | iBu | Basic (e.g., ammonium hydroxide) | |
| dC | Acetyl | Ac | Milder Basic (e.g., AMA) | |
| dG | Dimethylformamidine | dmf | Milder Basic (e.g., AMA) | |
| Phosphate | dA, dC, dG, dT | 2-Cyanoethyl | CE | Basic (e.g., ammonium hydroxide) |
2.2. Stability of Protected Deoxynucleotides
The stability of protected deoxynucleotides under various conditions is a critical factor in oligonucleotide synthesis.
-
Acidic Stability: The DMT group is intentionally designed to be labile in acidic conditions for its removal during the detritylation step of the synthesis cycle. The base and phosphate protecting groups are stable under these conditions.
-
Basic Stability: The acyl protecting groups on the nucleobases and the 2-cyanoethyl group on the phosphate are stable to the mildly basic conditions of the coupling reaction but are removed by stronger bases during the final deprotection. Some protecting groups are designed to be more labile to base, allowing for milder deprotection protocols, which is particularly important for oligonucleotides containing sensitive modifications.[1][4]
-
Oxidative Stability: The phosphite triester linkage formed during the coupling step is unstable and is therefore oxidized to a more stable phosphate triester in each cycle.
Physical Properties of Protected Deoxynucleotides
The physical properties of protected deoxynucleotides, such as solubility and melting temperature, are important for their handling, storage, and performance in automated synthesis.
3.1. Solubility
Protected deoxynucleoside phosphoramidites are generally soluble in organic solvents like acetonitrile, which is the standard solvent used in oligonucleotide synthesis. The hydrophobicity of the protecting groups, particularly the DMT group, enhances their solubility in non-polar organic solvents.[5] This property is also exploited in the purification of "DMT-on" oligonucleotides, where the lipophilic DMT group allows for separation from "DMT-off" failure sequences by reverse-phase chromatography.[1]
3.2. Melting Temperature (Tm)
The melting temperature (Tm) is a critical property of the final oligonucleotide duplex, representing the temperature at which half of the duplex dissociates into single strands.[6][7] While the Tm is a property of the deprotected oligonucleotide, the protecting groups on the nucleobases can influence the stability of the duplex if they are not completely removed. The presence of residual protecting groups can disrupt the hydrogen bonding between base pairs, leading to a decrease in the Tm.
The determination of Tm is typically performed on the purified, deprotected oligonucleotide. The most common experimental method involves measuring the change in UV absorbance of the oligonucleotide duplex as a function of temperature.[6]
Experimental Protocols
4.1. Standard Cleavage and Deprotection of Oligonucleotides
This protocol describes the removal of the oligonucleotide from the solid support and the removal of the base and phosphate protecting groups using ammonium hydroxide.
Materials:
-
Synthesis column with the synthesized oligonucleotide on controlled pore glass (CPG) support.
-
Concentrated ammonium hydroxide (28-33%). It is crucial to use fresh ammonium hydroxide.[8]
-
Syringes.
-
Screw-cap vials.
-
Heating block or oven.
Procedure:
-
Cleavage from Support:
-
Deprotection:
-
Seal the vial tightly.
-
Heat the vial at 55°C for 8-12 hours or at 65°C for 1 hour.[8] Caution: Do not open the vial while it is hot.
-
Cool the vial to room temperature before opening.
-
-
Drying:
-
Evaporate the ammonium hydroxide to dryness using a centrifugal evaporator.
-
4.2. Fast Deprotection using AMA
This protocol is suitable for oligonucleotides with base-protecting groups that are labile to AMA (a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine). Acetyl-dC (Ac-dC) must be used instead of Benzoyl-dC (Bz-dC) to prevent base modification.[9]
Materials:
-
Synthesis column with the synthesized oligonucleotide.
-
AMA solution.
-
Syringes.
-
Screw-cap vials.
-
Heating block.
Procedure:
-
Cleavage and Deprotection:
-
Push the AMA solution through the synthesis column.
-
Transfer the solution to a screw-cap vial.
-
Heat the sealed vial at 65°C for 10 minutes.[3]
-
Cool the vial to room temperature before opening.
-
-
Drying:
-
Evaporate the solution to dryness.
-
Visualizations
5.1. Solid-Phase Oligonucleotide Synthesis Cycle
Caption: The four main steps of the solid-phase oligonucleotide synthesis cycle.
5.2. Oligonucleotide Deprotection Workflow
Caption: The sequential steps involved in the deprotection of a synthesized oligonucleotide.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. journalirjpac.com [journalirjpac.com]
- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 4. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. Oligonucleotide Melting Temperature [sigmaaldrich.com]
- 7. Melting Temperature (Tm) Calculation for BNA Oligonucleotides [biosyn.com]
- 8. Cleavage and Deprotection of Unmodified Trityl-On DNA Oligos < Oligo Synthesis Resource [medicine.yale.edu]
- 9. glenresearch.com [glenresearch.com]
The Cornerstone of Synthetic Nucleic Acids: A Technical Guide to Protecting Groups in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The precise chemical synthesis of oligonucleotides is a foundational technology in modern molecular biology, enabling advancements in diagnostics, therapeutics, and synthetic biology. The success of this intricate process hinges on the strategic use of protecting groups, temporary chemical modifications that shield reactive functional groups from unwanted side reactions. This technical guide provides an in-depth exploration of the critical role of protecting groups in the predominant phosphoramidite method of solid-phase oligonucleotide synthesis, offering detailed experimental protocols, quantitative data for comparison, and visualizations of key chemical pathways.
The Phosphoramidite Synthesis Cycle: A Symphony of Protection and Deprotection
Solid-phase oligonucleotide synthesis is a cyclical process that sequentially adds nucleotide monomers to a growing chain anchored to a solid support. Each cycle consists of four key steps: detritylation, coupling, capping, and oxidation. Protecting groups are indispensable to ensure the regioselectivity and efficiency of each step.
Key Players in Protection Strategy
To achieve the controlled, stepwise synthesis of an oligonucleotide with a defined sequence, several functional groups on the nucleoside phosphoramidite monomers must be reversibly protected:
-
The 5'-Hydroxyl Group: This primary alcohol is the site of chain elongation. It is protected to prevent multiple additions of the same monomer.
-
The Exocyclic Amines of Nucleobases: The amino groups on adenine (A), guanine (G), and cytosine (C) are nucleophilic and must be protected to prevent branching and other side reactions during synthesis. Thymine (T) and uracil (U) do not have exocyclic amino groups and thus do not require this protection.
-
The Internucleotide Phosphate Linkage: The phosphite triester formed during the coupling step is protected to prevent undesired reactions until it is oxidized to the more stable phosphate triester.
-
The 2'-Hydroxyl Group (in RNA synthesis): The 2'-hydroxyl of the ribose sugar in RNA is highly reactive and must be protected to prevent strand cleavage and isomerization during synthesis.
The selection of a protecting group strategy is governed by the principle of orthogonality, wherein each class of protecting groups can be removed under specific conditions without affecting the others.
Protecting the 5'-Hydroxyl Group: The Gatekeeper of Chain Elongation
The most commonly used protecting group for the 5'-hydroxyl is the acid-labile 4,4'-dimethoxytrityl (DMT) group. Its bulkiness also provides a purification handle for the separation of the full-length product from shorter, failure sequences.
Detritylation: Initiating the Synthesis Cycle
The synthesis cycle begins with the removal of the DMT group from the 5'-hydroxyl of the support-bound nucleoside. This is typically achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane. The release of the DMT cation, which has a characteristic orange color and absorbs strongly at 495 nm, allows for the real-time monitoring of coupling efficiency from the previous cycle.[1]
A potential side reaction during detritylation is depurination , the acid-catalyzed cleavage of the glycosidic bond in purine nucleosides (A and G).[2] This can be minimized by using carefully controlled reaction times and acid concentrations.
Figure 1. Detritylation of the 5'-hydroxyl group.
Protecting the Nucleobases: Preventing Unwanted Reactivity
The exocyclic amino groups of A, C, and G are typically protected with base-labile acyl groups. The choice of these protecting groups is critical as their removal is often the rate-determining step in the final deprotection of the oligonucleotide.[1]
| Nucleobase | Standard Protecting Group | Chemical Name |
| Adenine (A) | Bz | Benzoyl |
| Cytosine (C) | Bz or Ac | Benzoyl or Acetyl |
| Guanine (G) | iBu | Isobutyryl |
Table 1: Standard Protecting Groups for DNA Synthesis
More labile protecting groups have been developed to allow for milder deprotection conditions, which are essential for the synthesis of oligonucleotides containing sensitive modifications like fluorescent dyes.
| Nucleobase | Mild Protecting Group | Chemical Name |
| Adenine (A) | Pac | Phenoxyacetyl |
| Cytosine (C) | Ac | Acetyl |
| Guanine (G) | iPr-Pac or dmf | Isopropyl-phenoxyacetyl or Dimethylformamidine |
Table 2: Mild Protecting Groups for Sensitive Oligonucleotide Synthesis [1][3]
The use of acetyl-protected dC is mandatory when using AMA (Ammonium Hydroxide/Methylamine) for deprotection to avoid a transamination side reaction that results in the formation of N4-Me-dC.[4]
References
Technical Guide: EINECS 278-843-0 - Sodium 3-(2H-benzotriazol-2-yl)-5-sec-butyl-4-hydroxybenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data, handling precautions, and available experimental protocols for the chemical substance identified by EINECS number 278-843-0.
Substance Identification:
-
EINECS Number: 278-843-0
-
Chemical Name: Sodium 3-(2H-benzotriazol-2-yl)-5-sec-butyl-4-hydroxybenzenesulfonate[1][3][4][5][6][7][8]
Quantitative Data
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C16H18N3NaO4S | [2] |
| Formula Weight | 371.39 g/mol | [2] |
| Appearance | Slightly yellow powder | [9] |
| Melting Range | 138 – 141 °C | [9] |
| Flash Point | 238 °C (DIN 51584) | [9] |
| Specific Gravity | 1.32 g/ml (at 20°C) | [9] |
| Vapor Pressure | 7.5 x 10-7 Pa (at 20°C) | [9] |
Solubility
| Solvent | Solubility (at 20°C) | Source |
| Acetone | 1 g / 100 g solution | [9] |
| Chloroform | 11 g / 100 g solution | [9] |
| Ethanol | 0.1 g / 100 g solution | [9] |
| Ethyl acetate | 2 g / 100 g solution | [9] |
| n-Hexane | 1 g / 100 g solution | [9] |
| Methanol | 0.1 g / 100 g solution | [9] |
| Methylene chloride | 9 g / 100 g solution | [9] |
| Toluene | 9 g / 100 g solution | [9] |
Toxicological Data
| Test | Species | Result | Classification | Source |
| Ocular Irritation | Rabbit | Irreversible corneal damage | Causes serious eye damage (H318) | [1][3][10] |
| Dermal Penetration | In vitro (cadaver skin) | Minimal penetration | - | [3] |
| Mutagenicity (Ames test) | - | Non-mutagenic | - | [11] |
Experimental Protocols
Ocular Irritation Study (OECD Guideline 405)
A study conducted in accordance with OECD Guideline 405 evaluated the potential for ocular irritation.[1][3][10]
-
Test Substance: 0.1 g of 100% Sodium 3-(2H-benzotriazol-2-yl)-5-sec-butyl-4-hydroxybenzenesulfonate.[1][3][10]
-
Test System: New Zealand White rabbits (n=3; 1 female, 2 males).[1][3][10]
-
Procedure: The test material was administered to the conjunctival sac of the left eye of each rabbit. The untreated right eye served as a control.[1][3][10]
-
Observation: Ocular irritation and corrosion were observed at 24, 48, and 72 hours, with the observation period extending to 21 days.[1][3][10]
-
Results: The substance was found to be an ocular irritant, causing irreversible corneal damage in one of the tested rabbits. The primary irritation score was 4.3 out of 5.[1][3][10]
Handling Precautions and Safety
GHS Hazard Identification
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.[9][11]
-
Skin Protection: Wear chemical-resistant gloves and protective clothing.[11]
-
Respiratory Protection: Use a NIOSH-approved respirator as needed to mitigate exposure to dust.[11]
Safe Handling Procedures
-
Avoid contact with eyes, skin, and clothing.[11]
-
Do not inhale dust.[11]
-
Use only with adequate ventilation.[11]
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed in a cool, well-ventilated place.[11]
First Aid Measures
-
If in Eyes: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[5]
-
If on Skin: Wash off immediately with soap and plenty of water. Get medical attention if irritation occurs.[11]
-
If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen and get immediate medical attention.[11]
-
If Swallowed: Do not induce vomiting. Seek medical attention immediately.[11]
Diagrams
References
- 1. cir-safety.org [cir-safety.org]
- 2. 92484-48-5 CAS MSDS (SODIUM BENZOTRIAZOLYL BUTYLPHENOL SULFONATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. cir-safety.org [cir-safety.org]
- 4. Sodium Benzotriazolyl Butylphenol Sulfonate | C16H16N3NaO4S | CID 23690892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cibafast W SDS, 92484-48-5 Safety Data Sheets - ECHEMI [echemi.com]
- 6. UNII - 0LA2QC9O3Z [precision.fda.gov]
- 7. Substance Information - ECHA [echa.europa.eu]
- 8. ewg.org [ewg.org]
- 9. download.basf.com [download.basf.com]
- 10. cir-safety.org [cir-safety.org]
- 11. additivesforpolymer.com [additivesforpolymer.com]
A Technical Guide to Commercial Custom Protected Deoxynucleotides for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of commercially available custom protected deoxynucleotides, essential building blocks for the synthesis of oligonucleotides used in a wide array of research, diagnostic, and therapeutic applications. We will delve into the core chemistry, supplier capabilities, quality control measures, and ordering workflows, presenting data in a structured format to aid in the selection of optimal reagents and services for your specific needs.
Introduction to Protected Deoxynucleotides and Oligonucleotide Synthesis
The chemical synthesis of DNA and RNA oligonucleotides is a cornerstone of modern molecular biology and drug development. The most prevalent method for this synthesis is the phosphoramidite chemistry, which utilizes protected deoxynucleotides (or ribonucleotides) as the monomeric building blocks. These monomers, known as phosphoramidites, are modified nucleosides where reactive functional groups are temporarily blocked by protecting groups. This protection strategy ensures the specific and controlled step-wise addition of nucleotides to a growing oligonucleotide chain, preventing unwanted side reactions.
The key components of a deoxynucleoside phosphoramidite include:
-
A 5'-hydroxyl protecting group: Typically a dimethoxytrityl (DMT) group, which is acid-labile and removed at the beginning of each synthesis cycle to allow for the coupling of the next nucleotide.
-
A 3'-phosphoramidite group: This reactive group, usually a β-cyanoethyl phosphoramidite, enables the formation of the phosphite triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain.
-
A base-protecting group: Exocyclic amines on the nucleobases (Adenine, Guanine, and Cytosine) are protected to prevent side reactions during synthesis. Common protecting groups include benzoyl (Bz) for adenine and cytosine, and isobutyryl (iBu) for guanine. Thymine does not require a base-protecting group.
Commercial Suppliers and Their Capabilities
A number of commercial suppliers specialize in the production of high-quality protected deoxynucleotides and the synthesis of custom oligonucleotides. These companies offer a range of services, from providing the basic phosphoramidite monomers to synthesizing highly modified and purified oligonucleotides at various scales. Key players in this market include Integrated DNA Technologies (IDT), TriLink BioTechnologies, Glen Research, Bio-Synthesis, Creative Biolabs, and GenScript.
Data Presentation: Supplier Comparison
The following tables summarize key quantitative data from some of the leading commercial suppliers to facilitate comparison.
Table 1: Typical Synthesis Scales and Oligonucleotide Lengths
| Supplier | Minimum Scale | Maximum Scale | Maximum Oligonucleotide Length (DNA) | Maximum Oligonucleotide Length (RNA) |
| Integrated DNA Technologies (IDT) | 25 nmol | >10 g (custom) | 200 bases (Ultramers™) | 120 bases |
| TriLink BioTechnologies | 50 nmol | Grams | ~200 nucleotides | ~160 nt |
| Bio-Synthesis | 25 nmol | 10 g | Up to 400 bases (DNA Ubermer) | Up to 300 bases (RNA Ubermer)[1] |
| Creative Biolabs | Milligrams | Kilograms | >100 bases | >70 bases[2] |
| GenScript | 25 nmol | Kilograms | Up to 218 nt[3] | Up to 266 nt[4] |
Table 2: Purity Levels and Associated Purification Methods
| Purification Method | Typical Purity | Recommended For |
| Desalting | Variable (removes salts and some truncated sequences) | PCR primers, sequencing |
| Reverse-Phase Cartridge | 75-85% | Oligos up to 80 bases, non-critical applications[5] |
| Reverse-Phase HPLC (RP-HPLC) | >85% | Modified oligos, primers for cloning and mutagenesis |
| Ion-Exchange HPLC (IE-HPLC) | 85-95% | Longer oligos, therapeutic applications[5] |
| Polyacrylamide Gel Electrophoresis (PAGE) | 85-95% | Oligos > 80 bases, applications requiring high purity[5] |
| Dual Purification (e.g., RP-HPLC and IE-HPLC) | >95% | Demanding applications like crystallography, antisense oligos |
Table 3: Typical Coupling Efficiencies
| Supplier/Technology | Stated Coupling Efficiency | Impact on Yield |
| Industry Standard | ~98-99% | A 30-mer synthesized at 98% efficiency has a theoretical maximum yield of 55%.[6] |
| Integrated DNA Technologies (IDT) | >99% (proprietary methods) | A 30-mer synthesized at 99% efficiency has a theoretical maximum yield of 75%.[6] |
| Glen Research (guideline) | >98% for long oligos is critical | A 100-mer at 98% efficiency yields only 13% full-length product. |
Table 4: Common Chemical Modifications Offered by Suppliers
| Modification Category | Examples | Supplier Availability (Examples) | Application |
| Backbone Modifications | Phosphorothioates (PS), 2'-O-Methyl (2'-OMe), 2'-Fluoro (2'-F), Locked Nucleic Acids (LNA) | IDT, TriLink, Glen Research, Bio-Synthesis | Increased nuclease resistance, enhanced binding affinity |
| 5' & 3' Modifications | Biotin, Aminolinkers, Phosphorylation, Fluorescent Dyes (FAM, HEX, TET, etc.), Quenchers (BHQ®, IBFQ) | IDT, TriLink, GenScript, Creative Biolabs | Labeling for detection, conjugation to other molecules, blocking enzymatic reactions |
| Internal Modifications | Modified bases (e.g., 5-Methyl-dC, 2-Amino-dA), Spacers, Abasic sites | IDT, TriLink, Glen Research | Epigenetic studies, structural analysis, introduction of flexibility |
| Conjugations | Peptides, Antibodies, Lipids (e.g., Cholesterol) | Bio-Synthesis, Creative Biolabs | Targeted delivery, enhanced cellular uptake |
Experimental Protocols
Solid-Phase Oligonucleotide Synthesis: The Phosphoramidite Cycle
The automated synthesis of oligonucleotides on a solid support follows a four-step cycle for the addition of each nucleotide.
-
Detritylation (Deblocking): The cycle begins with the removal of the acid-labile 5'-DMT group from the nucleotide attached to the solid support. This is typically achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) in dichloromethane. The release of the orange-colored DMT cation can be monitored spectrophotometrically to assess coupling efficiency.
-
Coupling: The next phosphoramidite monomer, activated by a catalyst such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), is added. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage. This reaction is carried out in an anhydrous solvent like acetonitrile.
-
Capping: To prevent the elongation of unreacted chains (failure sequences), a capping step is performed. Unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride and N-methylimidazole. This ensures that only the full-length oligonucleotides are produced.
-
Oxidation: The unstable phosphite triester linkage is converted to a more stable phosphotriester by oxidation. This is typically done using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran. For the synthesis of phosphorothioate oligonucleotides, this step is replaced with a sulfurization step using a sulfur-transfer reagent.
This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.
Cleavage and Deprotection
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.
-
Standard Deprotection: The most common method involves treating the solid support with concentrated ammonium hydroxide at an elevated temperature (e.g., 55°C) for several hours. This single step cleaves the oligonucleotide from the support and removes the base-protecting groups and the cyanoethyl groups from the phosphate backbone.
-
Deprotection of Labile Modifications: For oligonucleotides containing modifications that are sensitive to standard deprotection conditions, milder reagents are used.
-
UltraMild Deprotection: This method employs base-protecting groups that are more labile, such as phenoxyacetyl (Pac) for dA, acetyl (Ac) for dC, and isopropyl-phenoxyacetyl (iPr-Pac) for dG. Deprotection can be achieved with potassium carbonate in methanol at room temperature.
-
AMA Treatment: A mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA) can be used for rapid deprotection at room temperature.
-
Purification of Synthetic Oligonucleotides
Crude synthetic oligonucleotides contain the full-length product as well as truncated sequences and other impurities. Purification is essential for most applications.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used method for purifying oligonucleotides. If the final DMT group is left on the 5' end of the full-length product ("Trityl-on" purification), the hydrophobicity of the DMT group allows for excellent separation from the "trityl-off" failure sequences. The collected full-length fraction is then detritylated with acid, and the oligonucleotide is desalted.
-
Ion-Exchange High-Performance Liquid Chromatography (IE-HPLC): This method separates oligonucleotides based on the negative charge of their phosphate backbone. It is particularly effective for purifying longer oligonucleotides and for separating phosphorothioate oligonucleotides from their phosphodiester counterparts.
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE separates oligonucleotides based on their size with single-base resolution. It is an excellent method for obtaining very high-purity oligonucleotides, especially for longer sequences.
Mandatory Visualizations
The Phosphoramidite Cycle for Oligonucleotide Synthesis
Caption: The four-step phosphoramidite cycle for solid-phase oligonucleotide synthesis.
Workflow for Ordering Custom Protected Deoxynucleotides or Oligonucleotides
References
- 1. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of RNA phosphorothioate oligonucleotides by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. academic.oup.com [academic.oup.com]
- 5. bio-rad.com [bio-rad.com]
- 6. idtdna.com [idtdna.com]
A Technical Guide to Solid-Phase Oligonucleotide Synthesis: Principles and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase synthesis is the cornerstone of modern oligonucleotide production, enabling the rapid and automated chemical construction of DNA and RNA fragments with defined sequences.[1][2] This technology, pioneered by Bruce Merrifield, has revolutionized molecular biology, providing essential tools for a vast array of applications, including polymerase chain reaction (PCR), DNA sequencing, gene editing, and the development of nucleic acid-based therapeutics.[2] The most widely adopted method for this process is phosphoramidite chemistry, which proceeds in a 3' to 5' direction, opposite to enzymatic synthesis.[1][] This in-depth guide details the fundamental principles of solid-phase oligonucleotide synthesis, provides structured data on efficiency and purity, and outlines the experimental protocols for the key stages of this critical technology.
Core Principles of Solid-Phase Synthesis
The foundational concept of solid-phase synthesis is the covalent attachment of the initial nucleotide to an insoluble support material, typically controlled pore glass (CPG) or polystyrene beads.[2][4] This solid support acts as an anchor, allowing the growing oligonucleotide chain to remain immobilized while liquid-phase reagents and solvents are passed through a column.[2] This approach offers several key advantages over traditional solution-phase synthesis:
-
Simplified Purification: Excess reagents and byproducts are easily washed away after each reaction step, eliminating the need for complex purification of intermediate products.[2]
-
Driving Reactions to Completion: Large excesses of reagents can be used to ensure high reaction efficiency at each step.[2]
-
Automation: The cyclical and repetitive nature of the process is highly amenable to automation, enabling the high-throughput synthesis of oligonucleotides.[1][2]
The Phosphoramidite Synthesis Cycle
The synthesis of an oligonucleotide is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain. This cycle consists of four key chemical reactions: detritylation (deblocking), coupling, capping, and oxidation.[5][6]
Detritylation (Deblocking)
The synthesis cycle begins with the removal of the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleoside attached to the solid support.[7] This exposes a reactive hydroxyl group, preparing it for the addition of the next nucleotide.
Experimental Protocol: Detritylation
-
Reagent: A solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent such as dichloromethane (DCM) or toluene.[8]
-
Procedure:
-
The synthesis column containing the solid support is washed with an anhydrous solvent (e.g., acetonitrile) to remove any residual moisture.
-
The detritylation reagent is passed through the column.
-
The reaction is typically complete within 1-3 minutes.
-
The column is then thoroughly washed with an anhydrous solvent (e.g., acetonitrile) to remove the acid and the liberated DMT cation.
-
-
Monitoring: The cleaved DMT cation has a characteristic orange color and absorbs light at 495 nm. The intensity of this color can be measured spectrophotometrically to monitor the efficiency of each coupling step in real-time.[7]
Coupling
Following detritylation, the next nucleoside phosphoramidite is introduced along with an activator. The activator protonates the diisopropylamino group of the phosphoramidite, creating a highly reactive intermediate that readily couples with the free 5'-hydroxyl group of the support-bound nucleoside.[1]
Experimental Protocol: Coupling
-
Reagents:
-
Procedure:
-
The phosphoramidite and activator solutions are mixed immediately before being delivered to the synthesis column.
-
The mixture is passed through the column, allowing the coupling reaction to occur.
-
Standard coupling times for deoxynucleotides are typically short, on the order of 20-60 seconds.[8][9] Sterically hindered phosphoramidites, such as those used for RNA synthesis, may require longer coupling times (5-15 minutes).[9]
-
The column is washed with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.
-
Capping
Despite the high efficiency of the coupling reaction (typically >98%), a small percentage of the 5'-hydroxyl groups may remain unreacted.[8][9] To prevent these "failure sequences" from elongating in subsequent cycles and creating deletion mutations, they are permanently blocked in a step called capping.[7]
Experimental Protocol: Capping
-
Reagents:
-
Procedure:
-
Capping reagents A and B are mixed and delivered to the synthesis column.
-
The mixture acetylates the unreacted 5'-hydroxyl groups, rendering them unreactive to subsequent coupling steps.
-
The reaction is typically complete within 1-2 minutes.
-
The column is washed with anhydrous acetonitrile.
-
Oxidation
The newly formed phosphite triester linkage is unstable and must be converted to a more stable phosphate triester.[7] This is achieved through an oxidation reaction.
Experimental Protocol: Oxidation
-
Reagent: A solution of iodine (typically 0.02-0.1 M) in a mixture of THF, water, and a weak base like pyridine or lutidine.[1][8]
-
Procedure:
-
The oxidizing reagent is introduced into the synthesis column.
-
The iodine oxidizes the P(III) phosphite triester to a P(V) phosphate triester.
-
The reaction is generally complete in under a minute.
-
The column is washed with anhydrous acetonitrile to remove the oxidation reagents and prepare for the next synthesis cycle.
-
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Protecting Groups in Oligonucleotide Synthesis
Protecting groups are essential for preventing unwanted side reactions during synthesis. Key protecting groups include:
-
5'-Hydroxyl Protecting Group: The acid-labile DMT group is universally used to protect the 5'-hydroxyl of the incoming phosphoramidite and the growing oligonucleotide chain.[7]
-
Phosphate Protecting Group: A β-cyanoethyl group is used to protect the phosphate backbone during synthesis. It is removed during the final deprotection step.[7]
-
Exocyclic Amine Protecting Groups: The exocyclic amino groups of adenine (A), cytosine (C), and guanine (G) are protected to prevent side reactions during coupling. Common protecting groups include benzoyl (Bz) for A and C, and isobutyryl (iBu) for G.[7] Thymine (T) and Uracil (U) do not have exocyclic amino groups and therefore do not require this protection.[9]
Post-Synthesis: Cleavage and Deprotection
Once the desired oligonucleotide sequence has been assembled, it must be cleaved from the solid support and all protecting groups must be removed.[10]
Experimental Protocol: Cleavage and Deprotection
-
Reagents:
-
Procedure:
-
The solid support is transferred from the synthesis column to a vial.
-
The cleavage and deprotection solution (e.g., concentrated ammonium hydroxide) is added to the vial.
-
The vial is sealed and heated (e.g., at 55°C for several hours) to effect both cleavage of the oligonucleotide from the support and removal of the phosphate and base protecting groups.[7] The exact time and temperature depend on the specific protecting groups used.
-
After cooling, the solution containing the deprotected oligonucleotide is removed from the solid support.
-
The solution is typically dried to remove the deprotection reagent.
-
The final 5'-DMT group can be left on for purification purposes ("trityl-on") or removed with an acid treatment.[10]
-
Purification of Synthetic Oligonucleotides
The crude product of oligonucleotide synthesis is a mixture of the full-length product and shorter, failure sequences. Purification is therefore necessary to isolate the desired oligonucleotide. The choice of purification method depends on the length of the oligonucleotide, the required purity, and the intended application.
-
Desalting: This is the most basic form of purification, removing residual salts and small molecule impurities from the synthesis and deprotection steps. It is often sufficient for short oligonucleotides (≤ 35 bases) used in applications like PCR.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates oligonucleotides based on hydrophobicity. It is particularly effective for "trityl-on" purification, where the hydrophobic DMT group on the full-length product allows for its separation from "trityl-off" failure sequences. RP-HPLC is also well-suited for purifying modified oligonucleotides, such as those with fluorescent dyes.
-
Ion-Exchange High-Performance Liquid Chromatography (IE-HPLC): This method separates oligonucleotides based on the negative charge of the phosphate backbone. It offers excellent resolution for shorter oligonucleotides but becomes less effective for longer sequences.
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE separates oligonucleotides by size with single-base resolution. It is the method of choice for obtaining very high purity oligonucleotides, especially for longer sequences (>50 bases). However, recovery yields can be lower compared to HPLC methods.
Experimental Protocol: PAGE Purification (General Overview)
-
Sample Preparation: The crude oligonucleotide is dissolved in a loading buffer (e.g., formamide/TBE).
-
Electrophoresis: The sample is loaded onto a denaturing polyacrylamide gel and subjected to an electric field, separating the oligonucleotides by size.
-
Visualization: The oligonucleotide bands are visualized using UV shadowing.
-
Excision: The band corresponding to the full-length product is carefully excised from the gel.
-
Elution: The oligonucleotide is eluted from the gel slice by soaking in a suitable buffer.
-
Desalting: The eluted oligonucleotide is desalted to remove salts and residual acrylamide.
Quantitative Data
Coupling Efficiency and Overall Yield
The efficiency of each coupling step has a dramatic impact on the overall yield of the full-length oligonucleotide. Even a small decrease in coupling efficiency results in a significant reduction in the final product, especially for longer sequences.
| Oligonucleotide Length (bases) | Overall Yield at 98.5% Coupling Efficiency | Overall Yield at 99.5% Coupling Efficiency |
| 10 | 87.3% | 95.6% |
| 20 | 75.0% | 90.9% |
| 50 | 47.7% | 78.2% |
| 100 | 22.4% | 60.9% |
| 150 | 10.5% | 47.4% |
| 200 | 4.9% | 36.9% |
Data adapted from Biotage, "Solid Phase Oligonucleotide Synthesis".[11]
Comparison of Purification Methods
| Purification Method | Typical Purity of Full-Length Product | Recommended For | Advantages | Disadvantages |
| Desalting | Varies (removes small molecules, not failure sequences) | Short oligos (≤ 35 bases) for non-sensitive applications (e.g., PCR) | High throughput, low cost | Does not remove failure sequences |
| RP-HPLC | >85% | Modified oligos, oligos up to ~50 bases | High purity, good for modified oligos | Higher cost, less effective for long oligos |
| IE-HPLC | >90% | Short oligos (up to ~40 bases) requiring high purity | High purity, good resolution for short oligos | Limited by length, can be complex |
| PAGE | >95% | Long oligos (>50 bases), applications requiring very high purity (e.g., cloning) | Highest purity, single-base resolution | Lower yield, more labor-intensive |
Purity levels are typical and can vary based on the synthesis quality and oligonucleotide sequence.
Visualizing the Workflow
The Solid-Phase Oligonucleotide Synthesis Cycle```dot
Caption: The workflow from synthesis completion to the final product.
Conclusion
Solid-phase oligonucleotide synthesis, predominantly utilizing phosphoramidite chemistry, is a highly refined and automated process critical to modern life sciences research and drug development. A thorough understanding of the synthesis cycle, the roles of protecting groups and solid supports, and the nuances of post-synthesis processing is essential for producing high-quality oligonucleotides. By carefully controlling reaction conditions and selecting appropriate purification methods, researchers can obtain oligonucleotides of the desired sequence, length, and purity for a wide range of demanding applications.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. thermofishersci.in [thermofishersci.in]
- 4. youtube.com [youtube.com]
- 5. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 6. youtube.com [youtube.com]
- 7. atdbio.com [atdbio.com]
- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 9. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 10. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]
- 11. pubs.acs.org [pubs.acs.org]
Navigating the Complex Landscape of Oligonucleotide Nomenclature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The rapid evolution of oligonucleotide therapeutics has introduced a diverse and complex array of molecules, each with unique structural and functional characteristics. This complexity necessitates a standardized and systematic nomenclature to ensure clarity, facilitate communication, and support regulatory processes. This in-depth technical guide provides a comprehensive overview of the core principles governing the nomenclature of complex oligonucleotides, including antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), aptamers, and guide RNAs (gRNAs).
Fundamental Principles of Oligonucleotide Nomenclature
The naming of oligonucleotides follows a hierarchical approach, starting from the basic building blocks to the complex chemically modified structures used in therapeutic applications.
Basic Terminology
At its core, an oligonucleotide is a short nucleic acid polymer, typically comprising 2 to 50 nucleotides. The length of an oligonucleotide is often denoted by the suffix "-mer" (e.g., a 20-mer is an oligonucleotide with 20 nucleotide units)[1]. The sequence is generally written from the 5' to the 3' end[].
International Nonproprietary Names (INN) and United States Adopted Names (USAN)
For therapeutic oligonucleotides, the World Health Organization (WHO) assigns International Nonproprietary Names (INN), and in the United States, the USAN Council assigns United States Adopted Names (USAN)[3][4]. These nonproprietary names are crucial for identifying a specific drug substance and ensuring clear communication among healthcare professionals and researchers globally[5][6][7][8]. The INN and USAN systems work in close collaboration to harmonize drug nomenclature[5][9].
The nomenclature for these therapeutic agents often includes specific stems to denote their class and mechanism of action. For instance, the stem -rsen is commonly used for antisense oligonucleotides[10].
Nomenclature of Specific Oligonucleotide Classes
Antisense Oligonucleotides (ASOs)
ASOs are single-stranded DNA or RNA molecules designed to bind to a specific mRNA sequence, thereby modulating gene expression[11][12][13]. Their nomenclature often reflects their target and design.
A systematic nomenclature for ASOs may include[14][15][16]:
-
Gene Target: The name of the gene or transcript the ASO is designed to inhibit.
-
Species: Indication of the species for which the ASO is intended (e.g., H for human, M for mouse).
-
Target Region: Specification of the target site, such as an exon or intron number.
-
Annealing Coordinates: The precise nucleotide positions where the ASO binds.
Chemical Modifications in ASOs: To enhance their therapeutic properties, ASOs are often chemically modified[17][18]. These modifications are a key part of their description. Common modifications include:
-
Backbone Modifications: The most common is the phosphorothioate (PS) linkage, where a non-bridging oxygen atom in the phosphate backbone is replaced by a sulfur atom to increase nuclease resistance[17][18].
-
Sugar Modifications: Modifications at the 2' position of the ribose sugar, such as 2'-O-methyl (2'-OMe) and 2'-O-methoxyethyl (2'-MOE), enhance binding affinity and nuclease stability[18].
ASOs are often designed as "gapmers," which consist of a central block of DNA or PS-modified DNA flanked by wings of modified nucleotides (e.g., 2'-MOE)[17]. This design allows for RNase H-mediated degradation of the target mRNA[17].
Small Interfering RNAs (siRNAs)
siRNAs are double-stranded RNA molecules, typically 20-25 base pairs in length, that induce gene silencing through the RNA interference (RNAi) pathway[16][19].
The nomenclature for siRNAs often includes[20][21]:
-
Target Gene: The name of the gene being silenced.
-
Identifier: A number or code to distinguish different siRNAs targeting the same gene.
-
Strand Designation: Indication of the antisense (guide) and sense (passenger) strands. A proposed nomenclature by Varley & Desaulniers uses the format [AS/SS:##] where AS and SS refer to the antisense and sense strands, respectively, and ## indicates the nucleotide number from the 5' end[21].
Structural Features:
-
Length: Typically 19-21 base pairs of duplex RNA with 2-nucleotide 3' overhangs[19][22].
-
Chemical Modifications: Similar to ASOs, siRNAs are often modified to improve stability and reduce off-target effects. Common modifications include 2'-OMe and 2'-fluoro (2'-F) substitutions[].
Aptamers
Aptamers are single-stranded DNA or RNA molecules that fold into specific three-dimensional structures to bind to a target molecule with high affinity and specificity[23][24]. The name "aptamer" is derived from the Latin aptus (to fit) and the Greek meros (part)[23][25].
While there isn't a rigid, universal nomenclature system for aptamers beyond their sequence, their description typically includes:
-
Target Molecule: The specific protein, small molecule, or cell that the aptamer binds to.
-
SELEX Round: The round of Systematic Evolution of Ligands by Exponential Enrichment (SELEX) from which the aptamer was isolated.
-
Identifier: A unique name or number assigned by the discovering laboratory.
Chemical Modifications in Aptamers: Modifications are often introduced to enhance stability and in vivo performance. These can include 2'-F and 2'-OMe modifications on the ribose sugars and the addition of moieties like polyethylene glycol (PEG) to increase circulation half-life[26].
Guide RNAs (gRNAs) for CRISPR Systems
Guide RNAs are a key component of CRISPR-Cas gene-editing systems, directing the Cas nuclease to a specific target DNA sequence[7][27][28][29][30].
There are two main types of gRNAs[22][31]:
-
crRNA:tracrRNA complex: The naturally occurring two-component system, consisting of a CRISPR RNA (crRNA) that contains the target-specific sequence and a trans-activating crRNA (tracrRNA) that serves as a scaffold for the Cas protein[22].
-
single guide RNA (sgRNA): An engineered single RNA molecule that combines the crRNA and tracrRNA into a single transcript, connected by a linker loop[15][22][31].
The nomenclature for gRNAs is primarily based on the target sequence and includes:
-
Target Gene: The gene being targeted for editing.
-
Target Sequence: The 17-20 nucleotide sequence that is complementary to the target DNA.
Quantitative Data on Chemical Modifications
The choice of chemical modifications significantly impacts the physicochemical properties and therapeutic efficacy of oligonucleotides. The following table summarizes the effects of common modifications.
| Modification | Type | Key Effects |
| Phosphorothioate (PS) | Backbone | Increased nuclease resistance; Enhanced protein binding; Can sometimes lead to toxicity[10][18][32]. |
| 2'-O-Methyl (2'-OMe) | Sugar | Increased binding affinity to RNA; Increased nuclease stability; Reduced immune stimulation[][18]. |
| 2'-O-Methoxyethyl (2'-MOE) | Sugar | Enhanced binding affinity to RNA; Increased nuclease stability; Reduced toxicity compared to 2'-OMe[18]. |
| 2'-Fluoro (2'-F) | Sugar | High binding affinity to RNA; Increased nuclease stability[26]. |
| Locked Nucleic Acid (LNA) | Sugar | Very high binding affinity to RNA; Increased nuclease stability; Can sometimes lead to hepatotoxicity. |
| N-acetylgalactosamine (GalNAc) Conjugation | Ligand Conjugation | Facilitates targeted delivery to hepatocytes via the asialoglycoprotein receptor (ASGPR)[32]. |
Experimental Protocols
The characterization and development of complex oligonucleotides involve a series of well-defined experimental protocols.
SELEX Protocol for Aptamer Selection
Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is an iterative in vitro selection process used to isolate aptamers with high affinity and specificity for a given target[1][33].
Detailed Methodology:
-
Library Preparation: A large, random library of single-stranded DNA or RNA oligonucleotides (typically 10^14 to 10^15 different sequences) is synthesized.
-
Incubation: The oligonucleotide library is incubated with the target molecule.
-
Partitioning: Oligonucleotides that bind to the target are separated from the unbound sequences. This can be achieved using methods like nitrocellulose filter binding, affinity chromatography, or capillary electrophoresis[19].
-
Elution: The bound oligonucleotides are eluted from the target.
-
Amplification: The eluted oligonucleotides are amplified by PCR (for DNA) or RT-PCR followed by in vitro transcription (for RNA) to create an enriched library for the next round of selection.
-
Iteration: Steps 2-5 are repeated for several rounds (typically 8-15 rounds) with increasing stringency to enrich for the highest affinity binders.
-
Sequencing and Characterization: The enriched pool of oligonucleotides is sequenced to identify individual aptamer candidates, which are then characterized for their binding affinity and specificity.
Characterization of Oligonucleotides by Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique for the characterization of oligonucleotides, providing information on molecular weight, purity, and sequence fidelity[28][34][35][36][37].
Detailed Methodology (LC-MS):
-
Sample Preparation: The oligonucleotide sample is desalted and prepared in a solvent compatible with both liquid chromatography (LC) and MS.
-
Liquid Chromatography (LC) Separation: The sample is injected into an LC system, typically using ion-pair reversed-phase (IP-RP) chromatography, to separate the full-length product from shorter failure sequences and other impurities.
-
Mass Spectrometry (MS) Analysis: The eluent from the LC is introduced into the mass spectrometer. Electrospray ionization (ESI) is commonly used to generate multiply charged ions of the oligonucleotides.
-
Data Acquisition: The mass spectrometer acquires mass-to-charge (m/z) spectra of the eluting species.
-
Deconvolution: The resulting multiply charged spectrum is deconvoluted to determine the neutral molecular weight of the oligonucleotide. This allows for confirmation of the expected mass and identification of any modifications or impurities.
Visualizing Workflows and Logical Relationships
Diagrams are essential for illustrating the complex workflows and logical relationships in oligonucleotide development.
Therapeutic Oligonucleotide Development Workflow
The development of a therapeutic oligonucleotide from concept to clinical application is a multi-step process.
siRNA Design and Validation Workflow
The design of effective and specific siRNAs requires a systematic computational and experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. International nonproprietary name - Wikipedia [en.wikipedia.org]
- 5. idstewardship.com [idstewardship.com]
- 6. How antibody USAN and INN sing a different tune - The Antibody Society [antibodysociety.org]
- 7. CRISPR guide RNA design for research applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. ama-assn.org [ama-assn.org]
- 10. Therapeutic Oligonucleotides: An Outlook on Chemical Strategies to Improve Endosomal Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MysiRNA-Designer: A Workflow for Efficient siRNA Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sg.idtdna.com [sg.idtdna.com]
- 13. Our approach to nucleotide-based therapeutics [astrazeneca.com]
- 14. Capture-SELEX: Selection Strategy, Aptamer Identification, and Biosensing Application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antisense oligonucleotides: A primer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. SELEX: Critical factors and optimization strategies for successful aptamer selection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. synthego.com [synthego.com]
- 23. static.igem.org [static.igem.org]
- 24. Aptamer - Wikipedia [en.wikipedia.org]
- 25. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 26. Aptamers Chemistry: Chemical Modifications and Conjugation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. youtube.com [youtube.com]
- 29. addgene.org [addgene.org]
- 30. jkip.kit.edu [jkip.kit.edu]
- 31. Guide RNAs for CRISPR-Cas9 | Thermo Fisher Scientific - US [thermofisher.com]
- 32. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Development of DNA aptamers using Cell-SELEX | Springer Nature Experiments [experiments.springernature.com]
- 34. youtube.com [youtube.com]
- 35. chromatographyonline.com [chromatographyonline.com]
- 36. m.youtube.com [m.youtube.com]
- 37. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to Okadaic Acid (CAS 78111-17-8) for Researchers and Drug Development Professionals
A Note on Substance Identification: Initial searches for EINECS number 278-843-0 suggested a link to CAS number 78111-51-0, identified as a protected deoxynucleotide. However, extensive database searches revealed no substantive information for this CAS number. In contrast, the closely related CAS number 78111-17-8 corresponds to Okadaic Acid , a well-researched and highly relevant compound for the target audience of this guide. This document will therefore focus exclusively on Okadaic Acid.
Introduction
Okadaic acid is a complex polyether derivative of a C38 fatty acid, originally isolated from the marine sponge Halichondria okadai. It is a potent and selective inhibitor of serine/threonine protein phosphatases, particularly protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A).[1][2][3] This property makes it an invaluable tool in cell biology and for researchers studying cellular signaling pathways that are regulated by protein phosphorylation. In the context of drug development, okadaic acid is primarily used as a research tool to investigate disease mechanisms, particularly in neurodegenerative disorders like Alzheimer's disease, and as a tumor promoter in cancer research.[2]
Physicochemical Properties and Regulatory Information
Okadaic acid is a white crystalline solid or is often supplied as a solution in ethanol or DMSO.[4][5] It is a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.
Regulatory Status: Okadaic acid is intended for research use only and is not for human or veterinary diagnostic or therapeutic use.[4] It is classified as a toxic substance, and users should adhere to the safety guidelines outlined in the Safety Data Sheet (SDS).[6][7]
Safety and Handling:
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin irritation.[6][7]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[6][7]
-
Handling: Use only in a well-ventilated area or under a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][6][7]
-
Storage: Store desiccated at -20°C.[1] Stock solutions should be aliquoted to avoid multiple freeze-thaw cycles.[1]
Mechanism of Action and Biological Activity
Okadaic acid's primary mechanism of action is the potent and selective inhibition of serine/threonine protein phosphatases PP1 and PP2A.[1][3] By inhibiting these phosphatases, okadaic acid leads to an increase in the phosphorylation of numerous cellular proteins, thereby modulating a wide array of cellular processes.
Quantitative Data: Inhibitory Activity of Okadaic Acid
| Target Protein Phosphatase | IC₅₀ (nM) | Notes |
| Protein Phosphatase 1 (PP1) | 15-50 | Potent inhibitor.[1][8][9] |
| Protein Phosphatase 2A (PP2A) | 0.1-0.3 | Highly potent inhibitor.[1][8][9] |
| Protein Phosphatase 2B (PP2B) / Calcineurin | >4000 | Very weak inhibitor.[5][8] |
| Protein Phosphatase 2C (PP2C) | No significant inhibition | Not a target.[8][9] |
| Protein Phosphatase 3 (PP3) | 3.7-4 | Inhibitor.[8][9] |
| Protein Phosphatase 4 (PP4) | 0.1 | Highly potent inhibitor.[8][9] |
| Protein Phosphatase 5 (PP5) | 3.5 | Inhibitor.[8][9] |
Signaling Pathway Modulation: The MAP Kinase Cascade
A key signaling pathway affected by okadaic acid is the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis. By inhibiting phosphatases that normally dephosphorylate and inactivate components of the MAPK cascade, okadaic acid can lead to the sustained activation of this pathway.
Experimental Protocols
The following are generalized protocols for the use of okadaic acid in a cell culture setting. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental questions.
Preparation of Okadaic Acid Stock Solution
-
Reconstitution: Okadaic acid is often supplied as a lyophilized powder or a solution in ethanol. For a 1 mM stock solution from a 25 µg vial (MW: 805.0 g/mol ), reconstitute in 31.1 µL of dimethyl sulfoxide (DMSO).[1]
-
Solubilization: If necessary, gently warm the solution and use an ultrasonic bath to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, desiccated.[1] Once in solution, it is recommended to use it within one week to prevent loss of potency.[1]
General Experimental Workflow for Cell Treatment
Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Treatment: After allowing the cells to adhere (typically 24 hours), treat them with a range of okadaic acid concentrations (e.g., 10 nM to 1 µM).[10] Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for various time points (e.g., 2, 6, 18, 24 hours).[10]
-
Viability Measurement: Assess cell viability using a standard method such as the MTT assay.[10]
Western Blot Analysis of Protein Phosphorylation
-
Cell Treatment: Treat cultured cells with the desired concentration of okadaic acid for a specific duration (e.g., 10-1000 nM for 15-60 minutes for acute phosphorylation studies).[1]
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for the phosphorylated and total forms of the protein of interest (e.g., phospho-ERK and total ERK).
-
Detection and Analysis: Use an appropriate secondary antibody and detection reagent to visualize the protein bands and quantify the changes in phosphorylation.
Conclusion
Okadaic acid is a powerful and indispensable tool for researchers and scientists in the fields of cell biology and drug development. Its potent and selective inhibition of protein phosphatases PP1 and PP2A allows for the detailed investigation of cellular signaling pathways regulated by reversible protein phosphorylation. While its toxicity necessitates careful handling, its utility in elucidating complex biological processes, particularly in the context of neurodegenerative diseases and cancer, is well-established. This guide provides a foundational understanding of okadaic acid's properties, mechanism of action, and practical applications in a research setting.
References
- 1. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 2. Okadaic acid: a tool to study regulatory mechanisms for neurodegeneration and regeneration in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Okadaic acid: a new probe for the study of cellular regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Effect of okadaic acid on cultured clam heart cells: involvement of MAPkinase pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Incorporating Einecs 278-843-0 into Synthetic DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted introduction of modified nucleotides into synthetic DNA is a cornerstone of modern molecular biology and drug development. These modifications can confer novel properties to oligonucleotides, such as enhanced stability, altered binding affinity, and the introduction of labels or functional groups. Einecs 278-843-0, a protected phosphoramidite of 2'-deoxyguanosine, is a key reagent for the site-specific incorporation of a modified guanosine analog into synthetic DNA sequences.
This document provides a comprehensive protocol for the utilization of this compound in standard automated solid-phase oligonucleotide synthesis. It outlines the necessary steps, reagents, and considerations for its successful incorporation and subsequent deprotection to yield a modified, single-stranded DNA molecule. The protocols provided are based on well-established phosphoramidite chemistry, the gold standard for DNA synthesis[1][2][3].
Application Notes
The incorporation of this compound, which features an N-benzoyl protecting group on the guanine base, a 5'-dimethoxytrityl (DMT) group, and a P-(2-chlorophenyl) phosphate protecting group, is compatible with standard DNA synthesis cycles. The resulting modified oligonucleotides can be employed in a variety of applications, including:
-
Antisense Therapeutics: Modified oligonucleotides can be designed to bind to specific mRNA targets, modulating gene expression. The modifications can enhance nuclease resistance and binding affinity.
-
Aptamer Development: The introduction of modified bases can expand the chemical diversity of aptamer libraries, potentially leading to aptamers with higher affinity and specificity for their targets.
-
Diagnostic Probes: The site-specific incorporation of modified nucleotides can be used to attach fluorescent dyes, quenchers, or other labels for use in diagnostic assays such as qPCR and FISH.
-
Structural Biology: The introduction of modified bases can aid in the study of DNA structure and protein-DNA interactions through techniques like X-ray crystallography and NMR.
Experimental Protocols
The incorporation of this compound follows the standard, automated solid-phase phosphoramidite synthesis cycle. This process involves the sequential addition of nucleotide phosphoramidites to a growing DNA chain that is covalently attached to a solid support, typically controlled pore glass (CPG)[4][5][6]. The synthesis proceeds in the 3' to 5' direction[4].
Protocol 1: Automated Solid-Phase Synthesis Cycle
This protocol describes a single cycle for the addition of one nucleotide, including the modified guanosine from this compound.
1. Detritylation (Deblocking):
-
Objective: To remove the acid-labile 5'-DMT protecting group from the terminal nucleotide on the solid support, exposing the 5'-hydroxyl group for the next coupling reaction.
-
Reagent: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).
-
Procedure:
-
Flush the synthesis column with the detritylation solution.
-
Incubate for the time specified in the synthesizer program (typically 60-120 seconds).
-
Wash the column thoroughly with anhydrous acetonitrile to remove the TCA and the cleaved DMT cation.
-
The amount of orange-colored DMT cation released can be measured spectrophotometrically to monitor coupling efficiency from the previous cycle[7].
-
2. Coupling:
-
Objective: To form a phosphite triester linkage between the free 5'-hydroxyl group of the growing DNA chain and the incoming phosphoramidite (this compound or other standard phosphoramidites).
-
Reagents:
-
This compound (or other phosphoramidite) dissolved in anhydrous acetonitrile (typically 0.1 M).
-
Activator solution: 0.45 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile.
-
-
Procedure:
-
Simultaneously deliver the phosphoramidite solution and the activator solution to the synthesis column.
-
The activator protonates the diisopropylamino group of the phosphoramidite, making it highly reactive.
-
Allow the coupling reaction to proceed for the recommended time (see Table 1). For modified phosphoramidites, a longer coupling time may be required to achieve high efficiency[7].
-
Wash the column with anhydrous acetonitrile.
-
3. Capping:
-
Objective: To block any unreacted 5'-hydroxyl groups from participating in subsequent cycles, preventing the formation of deletion mutants (n-1 sequences).
-
Reagents:
-
Capping A: Acetic anhydride in tetrahydrofuran (THF) and lutidine.
-
Capping B: N-Methylimidazole in THF.
-
-
Procedure:
-
Deliver the capping solutions to the column to acetylate the unreacted 5'-hydroxyl groups.
-
Incubate for the time specified in the synthesizer program (typically 30-60 seconds).
-
Wash the column with anhydrous acetonitrile.
-
4. Oxidation:
-
Objective: To convert the unstable phosphite triester linkage to a more stable pentavalent phosphate triester.
-
Reagent: 0.02-0.1 M Iodine in a mixture of THF, pyridine, and water.
-
Procedure:
-
Deliver the oxidizing solution to the column.
-
Incubate for the time specified in the synthesizer program (typically 30-60 seconds).
-
Wash the column with anhydrous acetonitrile.
-
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Protocol 2: Cleavage and Deprotection
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.
1. Cleavage from Solid Support and Phosphate Deprotection:
-
Objective: To cleave the ester linkage holding the DNA to the CPG support and remove the cyanoethyl protecting groups from the phosphate backbone.
-
Reagent: Concentrated ammonium hydroxide (28-30%).
-
Procedure:
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add concentrated ammonium hydroxide to the vial.
-
Incubate at room temperature for 1-2 hours.
-
Collect the supernatant containing the cleaved, partially deprotected oligonucleotide.
-
2. Base Deprotection:
-
Objective: To remove the N-benzoyl protecting groups from the guanine bases (and other base protecting groups).
-
Reagent: Concentrated ammonium hydroxide.
-
Procedure:
-
Heat the vial containing the oligonucleotide in ammonium hydroxide at 55°C for 8-16 hours.
-
Alternatively, for faster deprotection, an AMA solution (1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine) can be used at 65°C for 10-15 minutes[8]. Note that this may require different base-protecting groups for other nucleosides to avoid side reactions.
-
After incubation, cool the vial and evaporate the ammonium hydroxide/methylamine solution to dryness using a centrifugal evaporator.
-
3. Final Purification:
-
The crude, deprotected oligonucleotide is typically purified by reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE) to remove truncated sequences and other impurities.
Data Presentation
| Parameter | Standard Phosphoramidites (dA, dC, dG, dT) | This compound (Modified dG) | Reference |
| Typical Coupling Time | 30 - 60 seconds | 90 - 180 seconds | [7] |
| Typical Coupling Efficiency | > 99% | 98 - 99% | [9][10] |
| Base Deprotection (NH4OH) | 8-16 hours at 55°C | 8-16 hours at 55°C | [8] |
| Base Deprotection (AMA) | 10-15 minutes at 65°C | 10-15 minutes at 65°C | [8] |
Table 1: Typical reaction parameters for the incorporation of standard and modified phosphoramidites.
Visualizations
Experimental Workflow
Caption: Workflow for synthetic DNA production using this compound.
Hypothetical Signaling Pathway Application
This diagram illustrates a hypothetical application where a synthetic oligonucleotide containing a modification from this compound is used as an antisense oligonucleotide (ASO) to target the NF-κB signaling pathway.
References
- 1. twistbioscience.com [twistbioscience.com]
- 2. Comprehensive Phosphoramidite chemistry capabilities for the synthesis of oligonucleotides - Aragen Life Sciences [aragen.com]
- 3. researchgate.net [researchgate.net]
- 4. Solid-Phase Oligonucleotide Synthesis | Danaher Life Sciences [lifesciences.danaher.com]
- 5. data.biotage.co.jp [data.biotage.co.jp]
- 6. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 8. glenresearch.com [glenresearch.com]
- 9. academic.oup.com [academic.oup.com]
- 10. sg.idtdna.com [sg.idtdna.com]
Applications of Modified Oligonucleotides in Gene Editing: Enhancing Precision and Efficiency
For Researchers, Scientists, and Drug Development Professionals
The advent of CRISPR-Cas9 and other gene-editing technologies has revolutionized the field of molecular biology, offering unprecedented control over the genetic code. A key area of advancement within this field is the use of chemically modified oligonucleotides. These modifications, applied to both the guide RNAs that direct the editing machinery and the donor DNA templates used for precise changes, offer significant improvements in editing efficiency, specificity, and in vivo stability. This document provides detailed application notes and protocols for the use of modified oligonucleotides in gene editing, aimed at researchers, scientists, and drug development professionals.
Application Notes
Enhancing Nuclease Resistance and Stability
Standard, unmodified oligonucleotides are susceptible to degradation by cellular nucleases. Chemical modifications can protect them from this degradation, increasing their half-life within the cell and thereby improving the efficiency of the gene-editing process.
Common modifications to increase stability include:
-
Phosphorothioate (PS) linkages: The substitution of a non-bridging oxygen with a sulfur atom in the phosphate backbone renders the oligonucleotide resistant to nuclease digestion.[1][2] These are often added to the 3' and 5' ends of single guide RNAs (sgRNAs) and donor DNA templates.[1][3]
-
2'-O-Methyl (2'-OMe): The addition of a methyl group to the 2' position of the ribose sugar enhances nuclease resistance and can also reduce the immunogenicity of the oligonucleotide.[1][2][4]
-
2'-Fluoro (2'-F): The replacement of the 2'-hydroxyl group with a fluorine atom provides substantial resistance to nuclease degradation.[2][4]
Improving On-Target Efficiency and Specificity
Chemical modifications can also influence the binding affinity and specificity of the guide RNA to its target DNA sequence, leading to higher on-target editing rates and a reduction in off-target effects.
-
2'-O-methyl 3' phosphorothioate (MS) and 2'-O-methyl 3'-thioPACE (MSP): These combined modifications, typically at the terminal nucleotides of sgRNAs, have been shown to significantly increase on-target indel frequencies compared to unmodified sgRNAs.[4][5]
-
2′-O-methyl-3′-phosphonoacetate (MP): Incorporation of MP modifications at specific sites within the sgRNA can dramatically reduce off-target cleavage while maintaining high on-target activity.[6]
Enhancing Homology-Directed Repair (HDR)
For precise gene editing, such as single nucleotide polymorphism (SNP) correction or the insertion of a new gene cassette, a donor DNA template is required for the homology-directed repair (HDR) pathway. Modifications to these donor templates can significantly boost the efficiency of this process.
-
Phosphorothioate (PS) linkages: Modifying the ends of single-stranded DNA (ssDNA) donor oligonucleotides with PS linkages has been shown to increase HDR efficiency by more than two-fold, likely by protecting the donor from exonuclease degradation.[3][7]
-
5' Modifications: The addition of moieties like triethylene glycol (TEG) or 2'OMe-RNA::TEG to the 5' ends of DNA donors can improve HDR efficacy and allow for efficient editing at lower donor concentrations.[8]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the impact of oligonucleotide modifications on gene editing outcomes.
Table 1: Impact of sgRNA Modifications on On-Target Editing Efficiency
| Target Gene | Cell Type | sgRNA Modification | On-Target Indel Frequency (%) | Fold Increase vs. Unmodified | Reference |
| IL2RG | Human T-cells | Unmodified | 7.0 | - | [5] |
| IL2RG | Human T-cells | 2'-O-Me | 66.0 | 9.4 | [5] |
| IL2RG | Human T-cells | MS | 87.0 | 12.4 | [5] |
| IL2RG | Human T-cells | MSP | 84.0 | 12.0 | [5] |
| HBB | K562 cells | Unmodified | ~5 | - | [9] |
| HBB | K562 cells | MS | ~35 | ~7 | [9] |
| HBB | K562 cells | MSP | ~40 | ~8 | [9] |
| CCR5 | K562 cells | Unmodified | ~10 | - | [9] |
| CCR5 | K562 cells | MS | ~45 | ~4.5 | [9] |
| CCR5 | K562 cells | MSP | ~50 | ~5 | [9] |
Table 2: Impact of sgRNA Modifications on On-Target vs. Off-Target Ratios
| Target Gene | Off-Target Site | Cas9 Delivery | sgRNA Modification | On-Target:Off-Target Ratio | Reference |
| IL2RG | Off-target 1 | RNP | Unmodified | High | [5] |
| IL2RG | Off-target 1 | RNP | MS | Significantly Improved | [5] |
| IL2RG | Off-target 2 | RNP | Unmodified | High | [5] |
| IL2RG | Off-target 2 | RNP | MS | Near Background Off-Target | [5] |
| IL2RG | Off-target 3 | RNP | Unmodified | High | [5] |
| IL2RG | Off-target 3 | RNP | MS | Near Background Off-Target | [5] |
Table 3: Impact of Donor DNA Modifications on HDR Efficiency
| Target Locus | Cell Type | Donor Modification | HDR Efficiency (%) | Fold Increase vs. Unmodified | Reference |
| TOMM20 | HEK293T | Unmodified dsDNA | ~2 | - | [8] |
| TOMM20 | HEK293T | 5'-TEG dsDNA | ~8 | 4 | [8] |
| GAPDH | HEK293T | Unmodified ssDNA | ~5 | - | [8] |
| GAPDH | HEK293T | 5'-TEG ssDNA | ~15 | 3 | [8] |
| Various | - | Unmodified ssDNA | - | - | [3] |
| Various | - | 5' & 3' PS ssDNA | - | >2 | [3] |
Experimental Protocols
Protocol 1: Electroporation of Cas9 Protein and Chemically Modified sgRNA for Gene Knockout
This protocol describes the delivery of a ribonucleoprotein (RNP) complex, consisting of Cas9 protein and a chemically modified sgRNA, into mammalian cells via electroporation.[4][8][10][11]
Materials:
-
Cas9 Nuclease
-
Chemically modified sgRNA (e.g., with 3' and 5' MS modifications)
-
Target cells
-
Electroporation system and cuvettes
-
Electroporation buffer appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Nuclease-free water
Methodology:
-
Cell Preparation:
-
Culture target cells to reach 70-80% confluency on the day of electroporation.
-
Harvest the cells and wash them once with PBS.
-
Resuspend the cell pellet in the appropriate electroporation buffer at the desired concentration (typically 1 x 10^6 cells / 100 µL).
-
-
RNP Complex Formation:
-
Resuspend the lyophilized modified sgRNA in nuclease-free water to a stock concentration of 100 µM.
-
In a sterile microcentrifuge tube, combine the Cas9 protein and the modified sgRNA. A common molar ratio is 1:1.2 (Cas9:sgRNA). For example, mix 150 pmol of Cas9 protein with 180 pmol of modified sgRNA.
-
Gently mix by pipetting and incubate at room temperature for 10-20 minutes to allow for RNP complex formation.[12]
-
-
Electroporation:
-
Add the prepared cell suspension to the tube containing the RNP complex.
-
Gently mix and transfer the entire volume to an electroporation cuvette.
-
Electroporate the cells using the optimized parameters for your specific cell line and electroporation system.
-
-
Post-Electroporation Cell Culture:
-
Immediately after electroporation, add pre-warmed cell culture medium to the cuvette.
-
Gently transfer the cells to a culture plate.
-
Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
-
Analysis of Gene Editing Efficiency:
-
After incubation, harvest the cells and extract genomic DNA.
-
Amplify the target region by PCR.
-
Analyze the PCR products for the presence of insertions and deletions (indels) using methods such as Sanger sequencing with decomposition, or next-generation sequencing (NGS).
-
Protocol 2: Lipid-Based Transfection of a Modified ssDNA Donor for Homology-Directed Repair
This protocol outlines the co-transfection of a Cas9/sgRNA expression plasmid and a chemically modified single-stranded DNA (ssDNA) donor oligonucleotide for precise gene editing via HDR.[13]
Materials:
-
Cas9/sgRNA expression plasmid
-
Chemically modified ssDNA donor oligonucleotide (e.g., with terminal phosphorothioate modifications)
-
Target cells
-
Lipid-based transfection reagent (e.g., Lipofectamine)
-
Reduced-serum medium (e.g., Opti-MEM)
-
Cell culture medium
Methodology:
-
Cell Plating:
-
The day before transfection, seed the target cells in a culture plate to achieve 70-90% confluency at the time of transfection.
-
-
Transfection Complex Preparation:
-
In a sterile tube (Tube A), dilute the Cas9/sgRNA expression plasmid and the modified ssDNA donor oligonucleotide in reduced-serum medium.
-
In a separate sterile tube (Tube B), dilute the lipid-based transfection reagent in reduced-serum medium.
-
Incubate both tubes at room temperature for 5 minutes.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 20 minutes to allow for the formation of transfection complexes.
-
-
Transfection:
-
Add the transfection complexes dropwise to the cells in the culture plate.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
After 4-6 hours, replace the transfection medium with fresh, pre-warmed cell culture medium.
-
Continue to incubate the cells for 48-72 hours.
-
-
Analysis of HDR Efficiency:
-
Harvest the cells and extract genomic DNA.
-
Amplify the target locus using PCR primers that flank the intended modification site.
-
Analyze the PCR products for the desired modification. This can be done through restriction fragment length polymorphism (RFLP) analysis (if the modification introduces or removes a restriction site), Sanger sequencing, or next-generation sequencing.
-
Visualizations
CRISPR-Cas9 Gene Editing Workflow with Modified Oligonucleotides
Caption: Workflow for CRISPR-Cas9 gene editing using modified oligonucleotides.
Homology-Directed Repair (HDR) Signaling Pathway
Caption: Key steps in the Homology-Directed Repair (HDR) pathway.
Logical Relationship of Oligonucleotide Modifications to Gene Editing Outcomes
Caption: Relationship between oligonucleotide modifications and gene editing outcomes.
References
- 1. Homology directed repair - Wikipedia [en.wikipedia.org]
- 2. CRISPR-Cas9-mediated homology-directed repair for precise gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. Electroporation-Based CRISPR/Cas9 Gene Editing Using Cas9 Protein and Chemically Modified sgRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemically modified guide RNAs enhance CRISPR-Cas genome editing in human primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 7. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. synthego.com [synthego.com]
- 9. Optimizing sgRNA Design for CRISPR-Cas9 Gene Editing | Danaher Life Sciences [lifesciences.danaher.com]
- 10. Electroporation-Based CRISPR/Cas9 Gene Editing Using Cas9 Protein and Chemically Modified sgRNAs | Springer Nature Experiments [experiments.springernature.com]
- 11. pure.au.dk [pure.au.dk]
- 12. horizondiscovery.com [horizondiscovery.com]
- 13. horizondiscovery.com [horizondiscovery.com]
Application Notes and Protocols for RNA Interference Studies Using Protected Deoxynucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
RNA interference (RNAi) is a powerful and widely utilized mechanism for sequence-specific gene silencing, offering profound insights into gene function and holding immense therapeutic potential. The primary mediators of RNAi are small interfering RNAs (siRNAs), which guide the RNA-Induced Silencing Complex (RISC) to cleave and degrade target messenger RNA (mRNA). However, the successful application of siRNAs, particularly in vivo, is often hampered by their susceptibility to nuclease degradation and potential off-target effects. The strategic incorporation of protected deoxynucleotides, most notably 2'-O-methyl (2'-OMe) modifications, into the siRNA duplex has emerged as a critical strategy to overcome these limitations. These chemical modifications enhance nuclease resistance, thereby increasing siRNA stability and the duration of the silencing effect. Furthermore, position-specific modifications can significantly reduce off-target gene silencing, improving the specificity and reliability of RNAi experiments.
This document provides detailed application notes and experimental protocols for the use of siRNAs containing protected deoxynucleotides in RNAi studies. It is intended to guide researchers, scientists, and drug development professionals in the design, synthesis, and application of these modified siRNAs for robust and specific gene silencing.
Data Presentation: Efficacy and Specificity of Modified siRNAs
The incorporation of 2'-O-methyl (2'-OMe) modifications into siRNA duplexes has a significant impact on their stability, on-target silencing efficiency, and off-target effects. The following tables summarize quantitative data from various studies, providing a clear comparison between unmodified and 2'-OMe-modified siRNAs.
| Table 1: On-Target Gene Silencing Efficiency | |
| siRNA Type | Target mRNA Remaining (%) |
| Unmodified siRNA | 20% |
| Fully 2'-OMe Modified Sense Strand | 25%[1] |
| 2'-OMe Modification at Position 2 of Guide Strand | 20%[2] |
| Alternating 2'-OMe/2'-Fluoro Pattern | 15-25% |
Note: Silencing efficiency can be target and sequence-dependent. The data presented is an approximation from multiple studies.
| Table 2: Reduction of Off-Target Effects | |
| Modification Strategy | Reduction in Off-Target Transcripts (%) |
| Unmodified siRNA | Baseline |
| 2'-OMe at Position 2 of Guide Strand | ~66%[3] |
| 2'-OMe at Positions 1+2 of Sense Strand and Position 2 of Guide Strand | Significant reduction[3] |
| Seed Region 2'-OMe Modifications | Significant reduction[4] |
| Table 3: Nuclease Resistance and Stability | |
| siRNA Type | Half-life in Serum |
| Unmodified siRNA | < 15 minutes |
| Selectively 2'-OMe Modified siRNA | > 4 hours[1] |
| Fully Chemically Modified siRNA | > 24-48 hours[5] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of 2'-O-Methyl Modified siRNA Oligonucleotides
This protocol outlines the general steps for the automated solid-phase synthesis of RNA oligonucleotides incorporating 2'-O-methyl modified phosphoramidites.
Materials:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside
-
2'-O-methyl RNA phosphoramidites (A, C, G, U)
-
Standard RNA and DNA phosphoramidites (if creating chimeric oligonucleotides)
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole)
-
Oxidizing solution (e.g., iodine solution)
-
Capping solutions (A and B)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Acetonitrile (synthesis grade)
-
Cleavage and deprotection solution (e.g., aqueous ammonia/methylamine)
-
Triethylamine trihydrofluoride (TEA·3HF) for desilylation
Procedure:
-
Synthesizer Setup: Program the desired siRNA sequence into the synthesizer. Ensure all reagent bottles are filled and lines are properly primed.
-
Synthesis Cycle (repeated for each nucleotide addition):
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using the deblocking solution. The amount of released DMT cation (orange color) can be used to monitor coupling efficiency.
-
Coupling: The next phosphoramidite in the sequence (standard or 2'-O-methylated) is activated by the activator solution and coupled to the 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.
-
-
Cleavage and Deprotection:
-
Upon completion of the synthesis, the CPG support is treated with the cleavage and deprotection solution to cleave the oligonucleotide from the support and remove the protecting groups from the phosphate backbone and nucleobases.
-
The solution containing the crude oligonucleotide is collected.
-
-
2'-O-Protecting Group Removal: If standard RNA phosphoramidites with silyl protecting groups were used, a desilylation step using TEA·3HF is required to remove the 2'-hydroxyl protecting groups. 2'-O-methyl groups are stable to this treatment.
-
Purification: The crude siRNA oligonucleotides are purified using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Desalting: The purified oligonucleotides are desalted using a size-exclusion column.
-
Quantification and Characterization: The concentration of the purified oligonucleotides is determined by UV absorbance at 260 nm. The identity and purity can be confirmed by mass spectrometry.
Protocol 2: Annealing of Sense and Antisense siRNA Strands
Materials:
-
Purified sense and antisense siRNA oligonucleotides
-
RNase-free water
-
5X Annealing Buffer (e.g., 150 mM HEPES-KOH pH 7.4, 500 mM KCl, 10 mM MgCl2)
-
Heating block or thermal cycler
Procedure:
-
Resuspend the lyophilized single-stranded sense and antisense siRNA oligonucleotides in RNase-free water to a stock concentration of 100 µM.
-
In an RNase-free microcentrifuge tube, combine:
-
Incubate the mixture at 90-95°C for 1-2 minutes.[8]
-
Allow the mixture to cool slowly to room temperature over approximately 45-60 minutes. This can be achieved by placing the tube in a heating block and turning it off, or by placing it in a beaker of hot water and allowing it to cool on the benchtop.[6][8]
-
Briefly centrifuge the tube to collect the annealed siRNA duplex at the bottom.
-
Store the annealed siRNA at -20°C. Avoid multiple freeze-thaw cycles.[7]
Protocol 3: Transfection of Modified siRNA into Mammalian Cells
This protocol describes a general procedure for lipid-based transfection of siRNA into adherent mammalian cells in a 6-well plate format. Optimization is recommended for each cell line and siRNA.
Materials:
-
Adherent mammalian cells
-
Complete cell culture medium
-
Serum-free medium (e.g., Opti-MEM®)
-
Annealed siRNA duplex (20 µM stock)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ 2000)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate so that they reach 30-50% confluency at the time of transfection.
-
Complex Formation (per well):
-
Solution A: Dilute the desired amount of siRNA (e.g., to a final concentration of 10-100 nM) in serum-free medium to a final volume of 250 µl. Mix gently.
-
Solution B: Dilute the appropriate amount of transfection reagent in serum-free medium to a final volume of 250 µl. Mix gently and incubate for 5 minutes at room temperature.
-
Combine Solution A and Solution B, mix gently, and incubate for 20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Remove the growth medium from the cells and replace it with fresh, pre-warmed complete medium.
-
Add the 500 µl of siRNA-lipid complex dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: After incubation, cells can be harvested for analysis of gene knockdown by qRT-PCR or Western blotting.
Protocol 4: Quantification of On-Target Gene Silencing by qRT-PCR
Materials:
-
Transfected and control cells
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR® Green or TaqMan®)
-
Primers for the target gene and a housekeeping gene
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from transfected and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for either the target gene or the housekeeping gene, and the synthesized cDNA.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target gene and the housekeeping gene in both transfected and control samples.
-
Calculate the relative gene expression using the ΔΔCt method to determine the percentage of target mRNA remaining after siRNA treatment.
-
Protocol 5: Assessment of Off-Target Effects using a Luciferase Reporter Assay
Materials:
-
Luciferase reporter plasmid containing the 3' UTR of a potential off-target gene downstream of the luciferase gene
-
Control reporter plasmid
-
Transfection reagent
-
Mammalian cells
-
Luciferase assay system
Procedure:
-
Co-transfection: Co-transfect cells with the luciferase reporter plasmid, a control plasmid expressing a different reporter (e.g., Renilla luciferase for normalization), and the modified or unmodified siRNA.
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay system.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity in the presence of the siRNA indicates an off-target effect on the cloned 3' UTR.
Protocol 6: Serum Stability Assay
Materials:
-
5'-radiolabeled or fluorescently labeled siRNA
-
Human or fetal bovine serum
-
Incubator at 37°C
-
Denaturing polyacrylamide gel
-
Gel loading buffer
-
Phosphorimager or fluorescence scanner
Procedure:
-
Incubate the labeled siRNA in serum (e.g., 50-90% serum) at 37°C.
-
At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), take aliquots of the reaction and stop the degradation by adding a gel loading buffer containing a denaturant (e.g., formamide or urea) and placing the samples on ice or freezing them.
-
Run the samples on a denaturing polyacrylamide gel to separate the intact siRNA from degraded fragments.
-
Visualize the bands using a phosphorimager or fluorescence scanner.
-
Quantify the intensity of the band corresponding to the intact siRNA at each time point to determine the rate of degradation and the half-life of the siRNA in serum.
Visualizations
Caption: The RNA interference (RNAi) signaling pathway.[3][4][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA Interference (RNAi) [ncbi.nlm.nih.gov]
- 4. Frontiers | Key Mechanistic Principles and Considerations Concerning RNA Interference [frontiersin.org]
- 5. 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol Online: siRNA (RNA Oligo) Annealing Protocol [protocol-online.org]
- 7. takapouzist.com [takapouzist.com]
- 8. Annealing Of Sirnas Annealed Duplexes RNA Lyophilized RNA [biosyn.com]
- 9. RNA interference - Wikipedia [en.wikipedia.org]
- 10. siRNA Design, Manufacturing, Transfection & Detection [sigmaaldrich.com]
- 11. siRNA Screening Validate Thousands of Targets in a Single Week | Thermo Fisher Scientific - FR [thermofisher.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. The Typical RNAi Workflow in 5 Steps - Nordic Biosite [nordicbiosite.com]
A Step-by-Step Guide to Automated DNA Synthesis with Custom Phosphoramidites
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Harnessing the power of automated DNA synthesis is fundamental to modern molecular biology, enabling the creation of custom oligonucleotides for a vast array of applications, from diagnostics and therapeutics to synthetic biology. The use of custom phosphoramidites further expands this capability, allowing for the site-specific incorporation of modified bases, labels, and linkers. This document provides a detailed guide to the automated synthesis of DNA using custom phosphoramidites, covering the underlying chemistry, experimental protocols for the synthesis of common custom phosphoramidites, and a comprehensive overview of the automated synthesis cycle.
The Chemistry of Automated DNA Synthesis: The Phosphoramidite Method
Automated DNA synthesis relies on the robust and efficient phosphoramidite chemistry, a four-step cycle that sequentially adds nucleotide building blocks to a growing DNA chain anchored to a solid support.[1][2] This process occurs in the 3' to 5' direction, opposite to enzymatic DNA synthesis.[3] The key players in this process are the phosphoramidite monomers, which are nucleosides chemically modified with protecting groups to prevent unwanted side reactions.[2]
The four critical steps in each synthesis cycle are:
-
Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleotide bound to the solid support.[3] This exposes a reactive hydroxyl group for the next coupling reaction.
-
Coupling: The next phosphoramidite in the sequence, activated by a catalyst such as 1H-tetrazole or 4,5-dicyanoimidazole (DCI), is added.[1][4] The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleotide, forming a phosphite triester linkage.[3]
-
Capping: To prevent the elongation of unreacted chains (failure sequences), a capping step is performed.[3] Acetic anhydride and N-methylimidazole are typically used to acetylate any free 5'-hydroxyl groups, rendering them unreactive in subsequent cycles.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically an iodine solution.[3]
This four-step cycle is repeated for each nucleotide in the desired sequence.
Custom Phosphoramidites: Expanding the Chemical Toolbox
The versatility of automated DNA synthesis is greatly enhanced by the use of custom phosphoramidites. These modified building blocks allow for the introduction of a wide range of functionalities into synthetic oligonucleotides.
Common Custom Phosphoramidites
| Custom Phosphoramidite | Modification | Application |
| 2'-O-Methyl Phosphoramidites | Methyl group at the 2' position of the ribose sugar. | Increased nuclease resistance, enhanced binding affinity to RNA targets.[5] |
| Biotin Phosphoramidites | Biotin molecule attached via a linker. | Non-radioactive labeling for detection and affinity purification.[6] |
| Amino-Linker Phosphoramidites | Primary amine group attached via a linker. | Post-synthesis conjugation with labels, dyes, or other molecules.[6] |
| Fluorescent Phosphoramidites | Fluorophore (e.g., FAM, HEX, TET) attached. | Real-time PCR probes, fluorescence microscopy, and other imaging applications.[7] |
| Backbone Modified Phosphoramidites | Alterations to the phosphodiester backbone (e.g., phosphorothioates). | Increased nuclease resistance for antisense and siRNA applications. |
Quantitative Data: Coupling Efficiencies of Custom Phosphoramidites
The efficiency of the coupling step is critical for the synthesis of high-quality, full-length oligonucleotides. While standard DNA phosphoramidites typically exhibit coupling efficiencies of >99%, the efficiency of custom phosphoramidites can vary depending on the modification's steric bulk and chemical properties.
| Custom Phosphoramidite | Activator | Coupling Time | Coupling Efficiency (%) |
| Standard DNA Phosphoramidites | 1H-Tetrazole | 30-60 seconds | >99 |
| 2'-O-Methyl RNA Phosphoramidites | 5-Benzylthio-1H-tetrazole (BTT) | 15 minutes | ~96[8] |
| Photocleavable Biotin Phosphoramidite | 1H-Tetrazole | 120 seconds (extended) | 95-97[9] |
| 5'-Amino-Modifier C6 Phosphoramidite | 1H-Tetrazole | Standard | >95[10] |
| Fluorescein Phosphoramidites | 1H-Tetrazole | 15 minutes (extended) | >90[11] |
| Alkyne-Modified Phosphoramidites | 1H-Tetrazole | Standard | >99[12] |
Note: Coupling efficiencies can be influenced by the specific synthesizer, reagents, and protocols used. The data presented here are for comparative purposes.
Experimental Protocols
General Automated DNA Synthesis Workflow
The following diagram illustrates the overall workflow for automated DNA synthesis.
Synthesis of a Custom 2'-O-Methyl RNA Phosphoramidite
This protocol outlines the synthesis of a 2'-O-Methyl protected ribonucleoside phosphoramidite.[5]
Materials:
-
N-protected 5'-O-DMT-ribonucleoside
-
Methyl iodide
-
Sodium hydride
-
Anhydrous solvents (DMF, Dichloromethane, Acetonitrile)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Silica gel for column chromatography
Procedure:
-
Alkylation:
-
Dissolve the N-protected 5'-O-DMT-ribonucleoside in anhydrous DMF.
-
Add sodium hydride portion-wise at 0°C and stir for 30 minutes.
-
Add methyl iodide and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with methanol and evaporate the solvent.
-
Purify the 2'-O-methylated product by silica gel chromatography.
-
-
Phosphitylation:
-
Dissolve the purified 2'-O-methyl ribonucleoside in anhydrous dichloromethane.
-
Add DIPEA and cool to 0°C.
-
Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise and stir at room temperature for 2 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate and evaporate the solvent.
-
Purify the final 2'-O-Methyl phosphoramidite by silica gel chromatography.
-
Incorporation of a Custom Phosphoramidite into an Oligonucleotide
This protocol describes the general steps for incorporating a custom phosphoramidite using an automated DNA synthesizer.
Materials:
-
Automated DNA synthesizer
-
Standard DNA synthesis reagents (activator, capping solutions, oxidizing solution, deblocking solution)
-
Anhydrous acetonitrile
-
Custom phosphoramidite dissolved in anhydrous acetonitrile (typically 0.1 M)
-
Solid support with the initial nucleotide
Procedure:
-
Prepare the Custom Phosphoramidite Solution: Dissolve the custom phosphoramidite in anhydrous acetonitrile to the desired concentration. Ensure the solution is anhydrous by using dry solvent and storing over molecular sieves if necessary.
-
Install on Synthesizer: Place the custom phosphoramidite solution on a designated port on the DNA synthesizer.
-
Modify Synthesis Protocol:
-
Program the desired oligonucleotide sequence into the synthesizer's software.
-
For the position where the custom phosphoramidite is to be incorporated, select the corresponding port.
-
Adjust the coupling time as recommended for the specific custom phosphoramidite. For many modified phosphoramidites, an extended coupling time (e.g., 2-15 minutes) is required to achieve high coupling efficiency.[9][11]
-
-
Initiate Synthesis: Start the automated synthesis run.
-
Post-Synthesis Processing: After the synthesis is complete, cleave the oligonucleotide from the solid support and perform deprotection according to the requirements of the custom modification. Some modifications may require milder deprotection conditions to avoid degradation.
-
Purification: Purify the final modified oligonucleotide using an appropriate method such as HPLC or PAGE.
Troubleshooting Automated Synthesis with Custom Phosphoramidites
The use of custom phosphoramidites can sometimes lead to challenges such as low coupling efficiency and incomplete deprotection. The following diagram outlines a logical approach to troubleshooting common issues.
Common Issues and Solutions:
-
Low Coupling Efficiency:
-
Cause: Inactive phosphoramidite, weak activator, insufficient coupling time, or moisture in the reagents.
-
Solution: Use fresh, high-quality phosphoramidite and activator. Increase the coupling time for the modified phosphoramidite. Ensure all reagents and solvents are anhydrous.
-
-
Incomplete Deprotection:
-
Cause: The protecting groups on the custom modification are resistant to standard deprotection conditions.
-
Solution: Use a milder deprotection strategy, such as using potassium carbonate in methanol for base-labile modifications.
-
-
Degradation of Modification:
-
Cause: The custom modification is not stable to the standard cleavage or deprotection reagents.
-
Solution: Choose protecting groups for the custom phosphoramidite that are compatible with the planned deprotection strategy.
-
By understanding the fundamental chemistry and following these detailed protocols and troubleshooting guidelines, researchers can confidently and successfully incorporate a wide variety of custom modifications into synthetic oligonucleotides, opening up new avenues for research and development.
References
- 1. glenresearch.com [glenresearch.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5'-TFA-Amino Modifier C6 CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 7. atdbio.com [atdbio.com]
- 8. [PDF] Synthesis of Oligonucleotides Containing 2′‐Deoxyisoguanosine and 2′‐Deoxy‐5‐methylisocytidine Using Phosphoramidite Chemistry | Semantic Scholar [semanticscholar.org]
- 9. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]
- 10. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]
- 11. datapdf.com [datapdf.com]
- 12. glenresearch.com [glenresearch.com]
Designing Primers with Modified Nucleotides: A Guide to 5'-Amino-Modifier C6 dT Incorporation
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of modified nucleotides into oligonucleotide primers offers a powerful tool for a wide range of molecular biology applications, from diagnostics to therapeutics. These modifications can introduce novel functionalities, enhance stability, and enable specific labeling and immobilization strategies. While the user initially inquired about Einecs 278-843-0, a protected deoxynucleotide dimer, this application note will focus on a more commonly utilized and versatile modified nucleotide: 5'-Amino-Modifier C6 dT . This modifier introduces a primary amine group at the 5' end of an oligonucleotide via a six-carbon spacer arm. This primary amine serves as a reactive handle for the covalent attachment of various molecules, such as fluorescent dyes, quenchers, biotin, or for immobilization onto solid surfaces.[1][2][3][4] This document provides a detailed guide to the design considerations, experimental protocols, and applications of primers containing 5'-Amino-Modifier C6 dT.
I. Design and Synthesis Considerations
The design of primers with modified nucleotides requires careful consideration of standard primer design principles along with the specific properties of the modification.
A. General Primer Design Principles:
Successful PCR and other primer-based applications depend on well-designed primers. Key parameters include:
-
Length: Typically 18-30 nucleotides.[5]
-
Melting Temperature (Tm): Generally between 55°C and 65°C, with the forward and reverse primers having Tms within 5°C of each other. The Tm can be estimated using the formula: Tm = 2°C(A+T) + 4°C(G+C).[5]
-
GC Content: Aim for 40-60%.[5]
-
Secondary Structures: Avoid hairpins, self-dimers, and cross-dimers.
-
Specificity: The 3'-end of the primer is crucial for specificity and should not have complementarity to other regions of the template DNA.[6] Online tools like Primer-BLAST from NCBI can be used to check for potential off-target binding sites.[7]
B. Considerations for 5'-Amino-Modifier C6 dT:
The introduction of a 5'-amino-modifier has a minimal impact on the hybridization properties of the primer itself, as the modification is attached to the 5'-end, away from the crucial 3'-end where polymerase extension occurs.[2] However, some factors to consider are:
-
Melting Temperature (Tm): The addition of a 5'-amino-modifier C6 may have a slight destabilizing effect on the primer-template duplex, potentially lowering the Tm by a small margin. One study noted that incorporating six modified thymidines within a 27-mer oligo(dT) sequence decreased the melting temperature from 49.7°C to 37.6°C.[8] It is advisable to calculate the Tm of the unmodified primer sequence and consider a slightly lower annealing temperature during PCR optimization.
-
Purification: Following oligonucleotide synthesis, purification is essential to remove truncated products and unreacted reagents. For amino-modified oligonucleotides, purification methods like reverse-phase HPLC are often recommended to ensure a high purity of the final product.
II. Data Presentation: Performance of Unmodified vs. 5'-Amino-Modified Primers
The following table summarizes the expected performance characteristics of a standard primer compared to a primer modified with a 5'-Amino-Modifier C6 dT. The values are illustrative and can vary depending on the specific primer sequence and experimental conditions.
| Parameter | Unmodified Primer | 5'-Amino-Modified Primer | Rationale and References |
| Melting Temperature (Tm) | ~60°C (sequence dependent) | Slightly lower (~58-59°C) | The addition of a non-native chemical moiety at the 5'-end can slightly disrupt the duplex stability. Some studies have shown a decrease in Tm with certain modifications.[8] |
| PCR Efficiency | 90-110% | 90-110% | When used as a simple primer in solution-phase PCR, the 5'-modification is not expected to significantly interfere with polymerase activity, leading to comparable amplification efficiencies.[4][9] |
| Specificity | High (sequence dependent) | High (sequence dependent) | The 3'-end of the primer, which dictates specificity, is unaffected by the 5'-modification. Therefore, specificity should be maintained.[6] |
| Functionality | Amplification | Amplification, Labeling, Immobilization | The primary amine allows for covalent attachment of various molecules or immobilization onto surfaces for applications like ELISA or microarrays.[1][10][11] |
III. Experimental Protocols
A. Protocol for Quantitative PCR (qPCR) with 5'-Amino-Modified Primers
This protocol outlines a general procedure for a SYBR Green-based qPCR assay. While the 5'-amino modification itself does not directly participate in the qPCR reaction, primers are often synthesized with this modification for potential downstream applications or for consistency in experiments that also involve immobilized primers.
Materials:
-
DNA template
-
Forward primer (unmodified or 5'-amino-modified)
-
Reverse primer (unmodified)
-
2x SYBR Green qPCR Master Mix
-
Nuclease-free water
-
qPCR-compatible reaction plates or tubes
-
Real-time PCR instrument
Procedure:
-
Reaction Setup:
-
On ice, prepare a master mix for the number of reactions plus a 10% overage to account for pipetting errors.
-
For a 20 µL reaction, combine:
-
10 µL 2x SYBR Green qPCR Master Mix
-
1 µL Forward Primer (10 µM stock)
-
1 µL Reverse Primer (10 µM stock)
-
2 µL DNA template (concentration will vary depending on the experiment)
-
6 µL Nuclease-free water
-
-
Mix gently by pipetting and spin down briefly.
-
-
Plate Setup:
-
Aliquot 20 µL of the reaction mix into each well of the qPCR plate.
-
Seal the plate with an optically clear seal.
-
Centrifuge the plate briefly to collect all liquid at the bottom of the wells.
-
-
qPCR Cycling:
-
Place the plate in the real-time PCR instrument.
-
Set up the following cycling program (this may need optimization based on the primers and instrument):
-
Initial Denaturation: 95°C for 2 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds (acquire fluorescence data at the end of this step)
-
-
Melt Curve Analysis: Follow the instrument's instructions to generate a melt curve to assess product specificity.
-
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) values for each sample.
-
Analyze the melt curve to ensure a single, specific product was amplified.
-
Calculate relative or absolute quantification as required by the experimental design.
-
B. Protocol for Covalent Immobilization of 5'-Amino-Modified Primers for Nucleic Acid Detection (ELISA-like Assay)
This protocol describes the immobilization of a 5'-amino-modified oligonucleotide onto a carboxyl-functionalized microplate and its use for the detection of a complementary target sequence.
Materials:
-
Carboxyl-functionalized 96-well microplate
-
5'-Amino-modified capture oligonucleotide
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBST - PBS with 0.05% Tween-20)
-
Hybridization Buffer (e.g., 5x SSC, 0.1% SDS)
-
Target nucleic acid (biotinylated for detection)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB substrate
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Activation:
-
Prepare a fresh solution of 5 mg/mL NHS and 2 mg/mL EDC in Activation Buffer.
-
Add 100 µL of the EDC/NHS solution to each well of the carboxyl-functionalized plate.
-
Incubate for 15-30 minutes at room temperature.
-
Wash the plate 3 times with nuclease-free water.
-
-
Primer Immobilization:
-
Dilute the 5'-amino-modified capture oligonucleotide to the desired concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Add 100 µL of the diluted primer to each well.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the plate 3 times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 3 times with Wash Buffer.
-
-
Hybridization:
-
Dilute the biotinylated target nucleic acid in Hybridization Buffer.
-
Add 100 µL of the diluted target to each well.
-
Incubate at a temperature appropriate for the primer-target duplex (e.g., 42-55°C) for 1-2 hours.
-
Wash the plate 5 times with Wash Buffer, with a 1-minute soak for each wash.
-
-
Detection:
-
Dilute the Streptavidin-HRP conjugate in Blocking Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted conjugate to each well.
-
Incubate for 30-60 minutes at room temperature.
-
Wash the plate 5 times with Wash Buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark at room temperature until a blue color develops (typically 15-30 minutes).
-
Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm using a microplate reader.
-
IV. Visualizations
A. Experimental Workflow for Primer Design and Application
Caption: Workflow for designing and using primers with 5'-Amino-Modifier C6 dT.
B. NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of immune and inflammatory responses. Its activation is often studied using qPCR to measure the expression of downstream target genes. Primers with modified nucleotides can be used to develop sensitive and specific assays for detecting these changes in gene expression.
Caption: Simplified diagram of the canonical NF-κB signaling pathway.
Disclaimer: The protocols provided are intended as a general guide. Optimization of reaction conditions may be necessary for specific applications and primer sequences. Always refer to the manufacturer's instructions for reagents and instruments.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Improved Efficiency and Robustness in qPCR and Multiplex End-Point PCR by Twisted Intercalating Nucleic Acid Modified Primers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PCR Primer Design Tips - Behind the Bench [thermofisher.com]
- 6. Recent developments in primer design for DNA polymorphism and mRNA profiling in higher plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design PCR primers and check them for specificity [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. mdpi.com [mdpi.com]
Application Notes: The Role of Einecs 278-843-0 in Enhancing Polymerase Chain Reaction (PCR) Specificity
Introduction
Einecs 278-843-0, identified as the chemical substance "FULLY PROTECTED DEOXYNUCLEOTIDE DIMERD(C PGP)" with CAS number 78111-51-0, is a key component in the synthesis of high-purity oligonucleotides. While not directly used as a reagent in the polymerase chain reaction (PCR) master mix, its application is critical for the production of essential PCR components, namely primers and probes. The specificity and efficiency of PCR are fundamentally dependent on the quality of these oligonucleotides. This document outlines the indirect application of this compound in PCR, focusing on the synthesis of oligonucleotides and the related advanced PCR technique of Hot-Start PCR, for which specialized, chemically modified nucleotides are relevant.
Core Application: Building Block for High-Purity Oligonucleotide Synthesis
The primary application of this compound is as a protected phosphoramidite building block in the chemical synthesis of deoxyribonucleic acid (DNA) oligonucleotides. The term "FULLY PROTECTED" signifies that the reactive functional groups of the deoxynucleoside (the amino group of the cytosine base, the hydroxyl groups of the deoxyribose sugar, and the phosphate group) are chemically masked by protecting groups (PGP). This protection is essential to prevent unwanted side reactions during the stepwise assembly of the oligonucleotide chain.
The "dimer" designation suggests that this molecule consists of two protected deoxynucleoside units linked together. Such dimer building blocks can be used to increase the efficiency of synthesizing longer or more complex oligonucleotides.
The quality of primers and probes is paramount for successful PCR. Impurities or modifications in these oligonucleotides can lead to several issues:
-
Reduced Specificity: Incorrectly synthesized primers can bind to non-target sequences in the DNA template, leading to the amplification of non-specific products.
-
Lower Efficiency: Truncated or otherwise modified oligonucleotides may not participate effectively in the amplification process, reducing the overall yield of the desired PCR product.
-
Assay Failure: In sensitive applications like quantitative PCR (qPCR) or molecular diagnostics, impure probes can lead to inaccurate quantification or false-negative results.
By enabling the precise and controlled synthesis of oligonucleotides, this compound plays a crucial indirect role in ensuring the reliability and accuracy of PCR-based assays.
Related Advanced Technique: Hot-Start PCR using Thermolabile Protected dNTPs
While this compound is a building block for oligonucleotides, the concept of using protected nucleotides is central to an advanced PCR method known as Hot-Start PCR. This technique significantly improves the specificity of PCR by minimizing non-specific amplification at lower temperatures.
Principle of Hot-Start PCR with Protected dNTPs
In a standard PCR setup, the DNA polymerase can exhibit activity at room temperature. This can lead to the extension of primers that have annealed non-specifically to each other (forming primer-dimers) or to regions of the template with partial homology. This non-specific amplification consumes reagents and can compete with the amplification of the desired target sequence.
Hot-Start PCR using thermolabile protected deoxynucleoside triphosphates (dNTPs) addresses this issue by chemically modifying the 3'-hydroxyl group of the dNTPs with a heat-sensitive protecting group. This modification blocks the polymerase from incorporating the nucleotide into the growing DNA strand at lower temperatures. The protecting group is rapidly removed during the initial high-temperature denaturation step of the PCR cycle, allowing the reaction to proceed with high specificity at the intended annealing and extension temperatures.
Experimental Workflow for Hot-Start PCR
Application Notes and Protocols for Cleaving and Deprotecting Synthetic Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The final crucial steps in solid-phase oligonucleotide synthesis are the cleavage from the solid support and the removal of protecting groups from the nucleobases and phosphate backbone. The choice of an appropriate cleavage and deprotection strategy is paramount to obtaining a high-purity, biologically active oligonucleotide product. This selection is dictated by the nature of the oligonucleotide itself, including its sequence, length, and the presence of any sensitive modifications or labels. This document provides a detailed overview of common and advanced methods, complete with experimental protocols and comparative data to guide researchers in selecting the optimal procedure for their specific application.
Key Concepts in Oligonucleotide Cleavage and Deprotection
Following automated synthesis, the oligonucleotide is covalently linked to a solid support and carries several protecting groups:
-
5'-Dimethoxytrityl (DMT) group: Protects the 5'-hydroxyl group of the terminal nucleotide. It can be removed at the end of the synthesis or left on ("Trityl-on") to facilitate purification by reverse-phase chromatography.[1]
-
2-Cyanoethyl groups: Protect the phosphate or phosphorothioate backbone.[1]
-
Acyl protecting groups: Protect the exocyclic amino groups of the nucleobases (Adenine, Cytosine, and Guanine). Thymine and Uracil typically do not require protection.[1]
Cleavage and deprotection can be performed simultaneously or sequentially.[1][2] The process involves three main events:
-
Cleavage: Release of the full-length oligonucleotide from the solid support.[3][4]
-
Phosphate Deprotection: Removal of the 2-cyanoethyl groups from the phosphate backbone.[3][4]
-
Base Deprotection: Removal of the protecting groups from the exocyclic amino groups of the nucleobases.[3][4]
Standard Deprotection Methods
The most traditional and widely used method for cleavage and deprotection involves treatment with concentrated ammonium hydroxide.[1][5][6] However, various methods have been developed to either accelerate the process or to accommodate sensitive modifications that are not stable under harsh basic conditions.[2]
Data Summary: Standard Deprotection Conditions for DNA Oligonucleotides
| Method | Reagent | Temperature | Duration | Nucleobase Protecting Groups Compatibility | Notes |
| Standard | Concentrated Ammonium Hydroxide (28-33%) | 55°C | 6 - 24 hours | Standard (Bz-dA, iBu-dG, Bz-dC) | A widely used, but slow method.[5][7] The rate-determining step is often the removal of the isobutyryl group from guanine.[5] |
| Fast (AMA) | Ammonium Hydroxide / 40% Methylamine (1:1, v/v) | 65°C | 5 - 10 minutes | Requires Acetyl-dC (Ac-dC) to prevent base modification.[3][6] Compatible with iBu-dG and dmf-dG. | Significantly reduces deprotection time.[8] |
| Ultra-Mild | 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours | Requires UltraMILD monomers (Pac-dA, iPr-Pac-dG, Ac-dC).[1][3] | Suitable for very sensitive modifications and labels.[1][6] |
| Alternative Mild | tert-Butylamine/Methanol/Water (1:1:2, v/v/v) | 55°C | Overnight | Compatible with certain sensitive dyes like TAMRA.[6] | |
| Alternative Mild | tert-Butylamine/Water (1:3, v/v) | 60°C | 6 hours | Compatible with standard protecting groups and some sensitive modifications.[6] |
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection using Concentrated Ammonium Hydroxide
This protocol is suitable for routine DNA oligonucleotides without sensitive modifications.
Materials:
-
Oligonucleotide synthesized on a solid support (e.g., CPG) in a synthesis column.
-
Concentrated Ammonium Hydroxide (28-33% NH3 in water), pre-chilled.
-
Screw-cap, chemically resistant vials.
-
Heating block or oven.
-
SpeedVac or centrifugal evaporator.
Procedure:
-
Carefully push the solid support from the synthesis column into a screw-cap vial.
-
Add 1-2 mL of concentrated ammonium hydroxide to the vial containing the solid support.
-
Seal the vial tightly to prevent ammonia gas from escaping.
-
Incubate the vial at 55°C for 8-16 hours.
-
Allow the vial to cool to room temperature.
-
Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube, leaving the solid support behind.
-
Wash the solid support with 0.5 mL of water and combine the wash with the supernatant.
-
Dry the oligonucleotide solution in a SpeedVac.
-
Resuspend the dried oligonucleotide pellet in an appropriate buffer or water for quantification and purification.
Protocol 2: Fast Cleavage and Deprotection using AMA
This protocol is ideal for high-throughput synthesis of DNA oligonucleotides and requires the use of Ac-dC phosphoramidite during synthesis.
Materials:
-
Oligonucleotide synthesized on a solid support using Ac-dC phosphoramidite.
-
Ammonium Hydroxide/40% Methylamine solution (AMA, 1:1, v/v). Caution: Prepare in a well-ventilated fume hood.
-
Screw-cap, chemically resistant vials.
-
Heating block.
-
SpeedVac or centrifugal evaporator.
Procedure:
-
Transfer the solid support to a screw-cap vial.
-
Add 1 mL of AMA solution to the vial.
-
Seal the vial tightly.
-
Incubate the vial at 65°C for 10 minutes.[2]
-
Cool the vial to room temperature.
-
Transfer the supernatant to a new tube.
-
Wash the support with 0.5 mL of water and pool with the supernatant.
-
Dry the solution in a SpeedVac.
-
Resuspend the oligonucleotide in a suitable buffer or water.
Protocol 3: Ultra-Mild Cleavage and Deprotection for Sensitive Oligonucleotides
This protocol is designed for oligonucleotides containing base-labile modifications and requires the use of UltraMILD phosphoramidites (Pac-dA, iPr-Pac-dG, Ac-dC).
Materials:
-
Oligonucleotide synthesized on a solid support using UltraMILD phosphoramidites.
-
0.05 M Potassium Carbonate in anhydrous Methanol.
-
Screw-cap, chemically resistant vials.
-
Shaker or rotator.
-
SpeedVac or centrifugal evaporator.
Procedure:
-
Transfer the solid support to a screw-cap vial.
-
Add 1 mL of 0.05 M potassium carbonate in methanol.
-
Seal the vial and place it on a shaker at room temperature for 4 hours.[3][6]
-
Transfer the supernatant to a new tube.
-
Wash the support twice with 0.5 mL of methanol and combine the washes with the supernatant.
-
Dry the oligonucleotide solution in a SpeedVac.
-
Resuspend the pellet in an appropriate buffer.
RNA Oligonucleotide Deprotection
The deprotection of RNA is a two-step process due to the presence of the 2'-hydroxyl protecting group (e.g., TBDMS or TOM). The base and phosphate protecting groups are removed first, followed by the removal of the 2'-hydroxyl protecting group.[3][9]
Data Summary: RNA Deprotection Conditions
| Step | Reagent | Temperature | Duration | Notes |
| Base & Phosphate Deprotection | Ammonium Hydroxide/Ethanol (3:1, v/v) | Room Temperature | - | For UltraMild RNA monomers.[10] |
| Base & Phosphate Deprotection | Ammonium Hydroxide/Methylamine (AMA) | 65°C | 10 minutes | For standard RNA monomers with Ac-C.[10] |
| 2'-Hydroxyl Deprotection | Triethylamine trihydrofluoride (TEA·3HF) in DMSO or NMP | 65°C | 2.5 hours | A common method for removing TBDMS or TOM groups.[9][11] |
Protocol 4: Two-Step Deprotection of RNA Oligonucleotides (TBDMS Chemistry)
Step 1: Base and Phosphate Deprotection
Materials:
-
RNA oligonucleotide synthesized on a solid support.
-
Ammonium Hydroxide/Ethanol (3:1, v/v).
-
Screw-cap, chemically resistant vials.
-
Heating block.
-
SpeedVac or centrifugal evaporator.
Procedure:
-
Transfer the solid support to a screw-cap vial.
-
Add 1 mL of the Ammonium Hydroxide/Ethanol mixture.
-
Seal the vial and incubate at 55°C for 12-16 hours.
-
Cool the vial and transfer the supernatant to a new tube.
-
Wash the support with 0.5 mL of ethanol/water (1:1) and combine with the supernatant.
-
Dry the solution completely in a SpeedVac.
Step 2: 2'-Hydroxyl (TBDMS) Deprotection
Materials:
-
Dried, base-deprotected RNA oligonucleotide.
-
Anhydrous Dimethyl sulfoxide (DMSO).
-
Triethylamine trihydrofluoride (TEA·3HF).
-
Heating block.
-
Quenching buffer (e.g., Glen-Pak RNA Quenching Buffer).
-
Desalting cartridge.
Procedure:
-
Resuspend the dried RNA pellet in 100 µL of anhydrous DMSO. If necessary, heat at 65°C for a few minutes to dissolve.[11]
-
Add 125 µL of TEA·3HF to the solution.[11]
-
Mix well and heat at 65°C for 2.5 hours.[11]
-
Cool the reaction mixture.
-
Quench the reaction by adding 1.75 mL of a suitable quenching buffer.[11]
-
Proceed immediately to desalting or purification (e.g., using a Glen-Pak cartridge).[11]
Visualizing the Workflow
The following diagrams illustrate the general workflows for DNA and RNA oligonucleotide cleavage and deprotection.
Caption: General workflow for DNA oligonucleotide cleavage and deprotection.
Caption: Two-step workflow for RNA oligonucleotide cleavage and deprotection.
Conclusion
The successful synthesis of high-quality oligonucleotides relies heavily on the appropriate choice and execution of the cleavage and deprotection steps. Standard ammonium hydroxide treatment is robust for many applications, while faster methods like AMA are beneficial for high-throughput workflows. For oligonucleotides bearing sensitive modifications, milder deprotection strategies are essential to preserve their integrity. For RNA synthesis, a carefully executed two-step deprotection protocol is required. By understanding the principles and following the detailed protocols outlined in these application notes, researchers can confidently produce oligonucleotides suitable for a wide range of demanding applications in research, diagnostics, and therapeutics.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. atdbio.com [atdbio.com]
- 6. glenresearch.com [glenresearch.com]
- 7. WO2000046231A1 - Method for deprotecting oligonucleotides - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. RNA 2' Deprotection < Oligo Synthesis Resource [medicine.yale.edu]
Mass Spectrometry Analysis of Synthetic DNA with Modified Bases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic and diagnostic potential of synthetic DNA oligonucleotides has expanded significantly with the introduction of chemical modifications to the nucleobases, sugar moieties, and phosphate backbone. These modifications can enhance stability, target affinity, and cellular uptake. Mass spectrometry (MS) has become an indispensable tool for the characterization of these modified synthetic DNA molecules.[1][2][3] Its high sensitivity, resolution, and mass accuracy enable precise determination of molecular weight, sequence confirmation, and identification of impurities.[4][5] This document provides detailed application notes and protocols for the analysis of synthetic DNA with modified bases using Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS.
I. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is a powerful technique for the separation, detection, and characterization of synthetic oligonucleotides and their modifications.[1][6] Ion-pair reversed-phase (IP-RP) liquid chromatography is the most common separation technique, often coupled with electrospray ionization (ESI) mass spectrometry.[7]
Experimental Protocol: LC-MS of Phosphorothioate Oligonucleotides
This protocol is designed for the analysis of phosphorothioate-modified DNA oligonucleotides, a common modification to increase nuclease resistance.
1. Sample Preparation:
-
Dissolve the synthetic DNA sample in nuclease-free water to a final concentration of 10 µM.
-
Desalt the sample using a C18 ZipTip or equivalent solid-phase extraction (SPE) method to remove salts that can interfere with MS analysis.[8]
-
Elute the DNA from the SPE cartridge with 50% acetonitrile in water.
2. LC-MS System and Conditions:
The following table summarizes the recommended LC-MS parameters.
| Parameter | Recommended Setting |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., Waters ACQUITY UPLC Oligonucleotide BEH C18, 130Å, 1.7 µm, 2.1 mm X 50 mm) |
| Mobile Phase A | 20 mM Triethylamine (TEA), 80 mM 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) in water[7] |
| Mobile Phase B | 20 mM TEA, 80 mM HFIP in 20% acetonitrile[7] |
| Gradient | 30-70% B over 15 minutes |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 60 °C |
| Injection Volume | 5 µL |
| MS System | High-resolution accurate-mass (HRAM) mass spectrometer (e.g., Thermo Scientific Orbitrap Exploris 240)[7] |
| Ionization Mode | Negative Ion Electrospray (ESI) |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Mass Range | m/z 500-5000 |
| Resolution | >70,000 |
3. Data Analysis:
-
Acquire data in full scan mode.
-
Deconvolute the resulting multi-charged spectrum to determine the intact mass of the oligonucleotide.
-
Compare the measured mass to the theoretical mass to confirm the identity and purity of the sample. Software such as Agilent MassHunter BioConfirm can automate this process.[9]
II. MALDI-TOF Mass Spectrometry Analysis
MALDI-TOF MS is a rapid and sensitive technique for determining the molecular weight of synthetic oligonucleotides.[10][11] It is particularly useful for high-throughput screening and quality control.
Experimental Protocol: MALDI-TOF of Synthetic DNA
1. Sample Preparation:
-
Dissolve the synthetic DNA sample in nuclease-free water to a concentration of 10-20 µM.
-
Desalt the sample using a C18 ZipTip or drop dialysis to remove interfering salts.[8]
2. Matrix Preparation:
-
Prepare a saturated solution of 3-hydroxypicolinic acid (3-HPA) in 50% acetonitrile, 0.1% trifluoroacetic acid (TFA).
-
Add diammonium hydrogen citrate to the matrix solution to a final concentration of 1 mg/mL to reduce sodium and potassium adducts.[11]
3. Sample Spotting and Analysis:
-
Mix 1 µL of the desalted DNA sample with 1 µL of the matrix solution directly on the MALDI target plate.
-
Allow the spot to air dry completely.
-
Analyze the sample on a MALDI-TOF mass spectrometer in negative ion linear mode.[8]
4. Instrument Settings:
| Parameter | Recommended Setting |
| Instrument | MALDI-TOF Mass Spectrometer (e.g., Bruker Microflex)[8] |
| Ionization Mode | Negative Ion |
| Laser | Nitrogen laser (337 nm) |
| Laser Power | Set to the minimum necessary for good signal intensity |
| Acceleration Voltage | 20 kV |
| Pulsed Ion Extraction | Delayed extraction enabled for improved resolution[12] |
| Detector | Linear detector |
| Mass Range | m/z 2,000 - 15,000 |
III. Data Presentation: Quantitative Analysis of Modified DNA
The following table summarizes expected mass shifts for common DNA modifications. This information is crucial for data interpretation and quality control.
| Modification Type | Chemical Change | Mass Shift (Da) |
| Phosphorothioate | One non-bridging oxygen is replaced by sulfur in the phosphate backbone. | +15.9949 |
| 2'-O-Methylation | A methyl group is added to the 2'-hydroxyl of the ribose sugar. | +14.0157 |
| 5-Methylcytosine (5mC) | A methyl group is added to the C5 position of cytosine. | +14.0157 |
| N6-Methyladenine (6mA) | A methyl group is added to the N6 position of adenine. | +14.0157 |
IV. Conclusion
Mass spectrometry is a versatile and powerful tool for the detailed characterization of synthetic DNA with modified bases. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to implement robust analytical workflows. Careful sample preparation and optimization of instrument parameters are critical for obtaining high-quality, reproducible data. The use of high-resolution mass spectrometry allows for unambiguous identification of modified oligonucleotides and their impurities, ensuring the quality and efficacy of these important therapeutic and diagnostic molecules.
References
- 1. waters.com [waters.com]
- 2. lcms.cz [lcms.cz]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Mass Spectrometry of Structurally Modified DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pragolab.cz [pragolab.cz]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. youtube.com [youtube.com]
- 10. Rapid determination of short DNA sequences by the use of MALDI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spectroscopyworld.com [spectroscopyworld.com]
- 12. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Deoxynucleotide Coupling Efficiency
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information, frequently asked questions (FAQs), and detailed protocols for optimizing the coupling efficiency of protected deoxynucleotides in solid-phase oligonucleotide synthesis.
Troubleshooting Guide
This section addresses specific issues that can lead to suboptimal coupling efficiency.
Question: Why is my overall coupling efficiency low across the entire oligonucleotide sequence?
Answer: Consistently low coupling efficiency is often a systemic issue. The most common culprits are moisture contamination in reagents or gas lines, or degraded reagents.
-
Moisture Contamination: Water is a primary inhibitor of efficient phosphoramidite coupling. It reacts with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.[1] Ensure that all acetonitrile (ACN), activator solutions, and the inert gas (Argon or Helium) used on the synthesizer are anhydrous.[1] Using septum-sealed bottles of ACN with low water content (10-15 ppm or lower) is highly recommended.[1] For custom or sensitive phosphoramidites, drying the dissolved amidite with 3 Å molecular sieves overnight can significantly improve results.[2]
-
Reagent Quality:
-
Phosphoramidites: Ensure phosphoramidites are fresh and have been stored under anhydrous conditions. Over time, they can degrade to phosphonates, reducing the concentration of active reagent.[1]
-
Activator: The activator solution (e.g., Tetrazole, DCI, ETT) must be of high quality and at the correct concentration. Old or improperly prepared activator can lead to poor activation and consequently, low coupling efficiency.[3]
-
-
Instrument Issues: Check for leaks in the synthesizer's fluidics system that could introduce ambient moisture. Ensure that reagent flow rates are correct, as improper delivery can lead to incomplete reactions.[3]
Question: My coupling efficiency drops significantly when synthesizing long oligonucleotides. What can I do?
Answer: Maintaining high coupling efficiency is critical for synthesizing long oligonucleotides, as even a small drop in efficiency per cycle results in a dramatic decrease in the final yield of the full-length product.[1][4]
-
Increase Coupling Time: For longer oligos, extending the coupling time can help drive the reaction to completion. For modified or sterically hindered bases, coupling times may need to be doubled, often from a standard of 5 minutes to 10-15 minutes.[2]
-
Increase Reagent Concentration: Using a higher concentration of phosphoramidite solution (e.g., 0.1 M) can improve coupling kinetics.[2]
-
Choose an Optimal Activator: For long sequences, an activator like DCI may be preferable to more acidic activators like ETT or BTT. Highly acidic activators can cause a small amount of detritylation of the phosphoramidite monomer in solution, leading to the formation of n+1 impurities (dimer addition), which are difficult to separate from the desired product.[5]
-
Post-Oxidation Capping: For long syntheses, adding a second capping step after the oxidation step can improve performance by ensuring the support remains dry.[6]
Question: I am observing poor coupling efficiency specifically for guanosine (dG) phosphoramidites. What is the cause and solution?
Answer: Guanosine phosphoramidites can be particularly problematic.
-
Depurination: The exocyclic amine of guanine is often protected with an isobutyryl group, which is relatively resistant to cleavage.[7] More importantly, the guanosine base itself is susceptible to depurination (cleavage of the bond between the base and the sugar) under the acidic conditions of the detritylation step.
-
Dimer Formation: Guanosine detritylates faster than other bases. If a highly acidic activator is used, it can cause premature detritylation of dG phosphoramidite in the delivery line, leading to the formation of a GG dimer and its subsequent incorporation as an n+1 impurity.[1] To minimize this, use a less acidic but still highly effective activator like 4,5-dicyanoimidazole (DCI).[1]
Question: What do the results of a trityl assay tell me about my synthesis?
Answer: The trityl assay is a real-time method to monitor the efficiency of each coupling cycle. After the deblocking step, the cleaved dimethoxytrityl (DMT) cation produces a characteristic orange color that absorbs light at approximately 495 nm.[7][8] The intensity of this color is directly proportional to the number of successful couplings in the previous cycle. A steady absorbance reading from cycle to cycle indicates high, consistent coupling efficiency. A sudden drop in absorbance indicates a failure in the preceding coupling step, which could be due to a specific problematic sequence or a reagent delivery issue.[3]
Frequently Asked Questions (FAQs)
Q1: How is coupling efficiency calculated and how does it impact final product yield?
A1: Coupling efficiency is a measure of the percentage of available 5'-hydroxyl groups that have successfully reacted with the incoming phosphoramidite in a single cycle. It can be calculated by comparing the intensity of the trityl cation released after the first and last coupling cycles. The overall theoretical yield of the full-length product is calculated as (Average Coupling Efficiency)^(Number of Couplings). Even a small decrease in efficiency has a major impact on the final yield, as shown in the table below.[4]
Q2: What are the differences between common activators like 1H-Tetrazole, ETT, BTT, and DCI?
A2: The choice of activator is critical and depends on the specific application, such as the type of monomer (DNA, RNA, modified) and the scale of the synthesis. Activators function as both an acid to protonate the phosphoramidite and a nucleophile to displace the diisopropylamino group, forming the reactive intermediate.[5] More acidic activators generally increase the reaction rate but can also lead to side reactions like dimer formation, especially with dG.[1] DCI is less acidic but a better nucleophile, making it a good choice for sensitive or large-scale syntheses.[5]
Q3: Can I use the same coupling time for all phosphoramidites?
A3: No, the optimal coupling time varies depending on the steric hindrance of the phosphoramidite. Standard DNA phosphoramidites typically couple very quickly (e.g., 30 seconds).[6] However, modified nucleosides or RNA monomers with bulky 2'-protecting groups require significantly longer coupling times (e.g., 3-15 minutes) to achieve high efficiency.[2][5] It is often best to double the standard coupling time when using a new or modified reagent.[2]
Q4: How important is the quality of the acetonitrile (ACN) used in synthesis?
A4: The quality of the ACN is paramount. It must be anhydrous (less than 30 ppm water, preferably under 10 ppm) as water directly competes with the 5'-hydroxyl group for reaction with the activated phosphoramidite, thereby reducing coupling efficiency.[1][2] Always use high-quality, DNA-synthesis grade ACN from a freshly opened, septum-sealed bottle.[1]
Data & Performance Metrics
Table 1: Impact of Coupling Efficiency on Theoretical Full-Length Product Yield
This table illustrates how a small change in average coupling efficiency dramatically affects the final yield of oligonucleotides of various lengths.[4]
| Oligonucleotide Length | Number of Couplings | Yield at 99.5% Efficiency | Yield at 99.0% Efficiency | Yield at 98.0% Efficiency |
| 20mer | 19 | 90.9% | 82.6% | 68.1% |
| 40mer | 39 | 82.2% | 67.5% | 45.4% |
| 70mer | 69 | 70.8% | 50.0% | 24.7% |
| 100mer | 99 | 60.9% | 36.9% | 13.5% |
Table 2: Comparison of Common Phosphoramidite Activators
This table summarizes the properties and recommended uses for several widely used activators.
| Activator | pKa | Max Solubility in ACN | Key Characteristics & Recommended Use |
| 1H-Tetrazole | 4.8 | ~0.50 M | The historical standard. Effective for routine DNA synthesis but has limited solubility and is less efficient for sterically hindered monomers.[5] |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 | ~0.75 M | More acidic than Tetrazole, providing faster kinetics. A good general-purpose activator for small to medium scale DNA synthesis.[5][7] |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | ~0.44 M | More acidic than ETT. Ideal for RNA synthesis with bulky 2'-protecting groups, allowing for coupling times of ~3 minutes vs. 10-15 minutes with Tetrazole.[5] |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | ~1.2 M | Less acidic but more nucleophilic than tetrazoles, doubling the coupling rate compared to Tetrazole. Highly soluble and recommended for long oligos, large-scale synthesis, and sensitive/modified monomers to avoid acid-related side reactions.[5] In one study, DCI activation yielded 54% of a 34-mer RNA oligo where Tetrazole yielded 0%.[5] |
Key Experimental Protocols
Protocol 1: Standard Phosphoramidite Coupling Cycle
This protocol outlines the four fundamental steps of a single nucleotide addition cycle in solid-phase oligonucleotide synthesis.
-
Deblocking (Detritylation):
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).[6]
-
Procedure: The solid support-bound oligonucleotide is treated with the deblocking solution to remove the 5'-Dimethoxytrityl (DMT) protecting group. This exposes the 5'-hydroxyl group, making it available for the next coupling reaction.
-
Monitoring: The cleaved DMT cation is collected and its absorbance at ~495 nm is measured to monitor the efficiency of the previous cycle.[7]
-
Wash: The support is thoroughly washed with anhydrous acetonitrile (ACN) to remove the acid and cleaved trityl groups.
-
-
Coupling (Activation):
-
Reagents: A specific deoxynucleotide phosphoramidite (e.g., A, C, G, or T) and an activator solution (e.g., 0.25 M ETT or DCI in ACN).[5]
-
Procedure: The phosphoramidite and activator are delivered simultaneously to the synthesis column. The activator protonates the phosphoramidite, which then reacts with the free 5'-hydroxyl group on the growing chain to form a phosphite triester linkage.[6]
-
Time: Coupling times vary from ~30 seconds for standard DNA bases to 15 minutes or more for modified bases.[5][6]
-
-
Capping:
-
Reagents: Cap Mix A (acetic anhydride) and Cap Mix B (N-methylimidazole).[6]
-
Procedure: Any 5'-hydroxyl groups that failed to react during the coupling step are permanently blocked by acetylation. This prevents the formation of deletion mutants (n-1 sequences) in subsequent cycles.
-
Wash: The support is washed with ACN.
-
-
Oxidation:
-
Reagent: A solution of iodine in a mixture of THF, pyridine, and water.[6]
-
Procedure: The unstable phosphite triester linkage formed during coupling is oxidized to a stable pentavalent phosphate triester bond.
-
Wash: The support is washed thoroughly with ACN to remove the oxidation reagent and residual water. The cycle is now complete and can be repeated for the next base addition.
-
Protocol 2: Determination of Coupling Efficiency via Trityl Cation Assay
This protocol describes a method for calculating the average coupling efficiency of a synthesis run.
-
Setup: Configure the oligonucleotide synthesizer to collect the trityl-containing deblocking fraction from each cycle into separate vials or a fraction collector.
-
Collection: During the synthesis run, ensure the orange-colored solution from the deblocking step of each cycle is collected. Pay special attention to collecting the fractions after the first coupling (Cycle 2) and the final coupling (Cycle N).
-
Dilution: Dilute the collected fractions from Cycle 2 and Cycle N to a known, fixed volume using the deblocking solution (e.g., 3% TCA in DCM) to ensure the trityl cation remains stable.
-
Spectrophotometry:
-
Use a UV-Vis spectrophotometer and set the wavelength to the absorbance maximum of the DMT cation (~495 nm).
-
Use the deblocking solution as a blank to zero the instrument.
-
Measure the absorbance of the diluted fractions from Cycle 2 (Abs2) and Cycle N (AbsN).
-
-
Calculation:
-
The average stepwise coupling efficiency (Eff) can be calculated using the following formula: Eff (%) = [ (AbsN / Abs2) ^ (1 / (N - 2)) ] * 100
-
Where:
-
AbsN is the absorbance of the trityl fraction from the final cycle.
-
Abs2 is the absorbance of the trityl fraction from the second cycle.
-
N is the total number of cycles (equal to the length of the oligonucleotide).
-
-
Visual Guides & Workflows
The Phosphoramidite Synthesis Cycle
Caption: The four-step cycle of phosphoramidite chemistry for oligonucleotide synthesis.
Troubleshooting Low Coupling Efficiency
Caption: A logical workflow for diagnosing the root cause of low coupling efficiency.
References
- 1. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. twistbioscience.com [twistbioscience.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. glenresearch.com [glenresearch.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. researchgate.net [researchgate.net]
- 7. Activators for oligonucleotide and phosphoramidite synthesis (2006) | Michael Leuck | 13 Citations [scispace.com]
- 8. academic.oup.com [academic.oup.com]
Common side reactions in phosphoramidite chemistry and their prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during phosphoramidite-based oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in phosphoramidite chemistry?
A1: The most common side reactions include depurination, incomplete capping, and issues with the oxidation step. Depurination is the cleavage of the bond linking a purine base (A or G) to the sugar, creating an abasic site.[1][2] Incomplete capping of unreacted 5'-hydroxyl groups leads to the formation of deletion mutations (n-1, n-2 sequences).[3][4] Oxidation problems, such as incomplete conversion of the phosphite triester to the more stable phosphate triester, can result in strand cleavage during subsequent acidic detritylation steps.[5]
Q2: How does the coupling efficiency affect the final product?
A2: Coupling efficiency is critical, especially for the synthesis of long oligonucleotides. Even a small decrease in efficiency per cycle can dramatically reduce the yield of the full-length product. For example, a 98% average coupling efficiency for a 100-mer synthesis will theoretically yield only about 13% of the full-length oligonucleotide.[6]
Q3: What is the purpose of the "capping" step?
A3: The capping step is designed to block any 5'-hydroxyl groups that failed to react during the coupling step.[4][7] This is typically done by acetylation, which renders these unreacted sites inert for the remainder of the synthesis.[4] This prevents the formation of deletion sequences, which are difficult to separate from the full-length product.[3]
Q4: Why is depurination a concern, and when does it primarily occur?
A4: Depurination involves the loss of a purine base (adenine or guanine) from the DNA chain, creating an apurinic site.[1][8] This occurs under acidic conditions, primarily during the detritylation step where the 5'-DMT protecting group is removed.[9] The resulting abasic site is unstable and can lead to chain cleavage during the final basic deprotection step, resulting in truncated oligonucleotides.[2]
Troubleshooting Guides
Issue 1: Low Yield of Full-Length Oligonucleotide
Symptoms:
-
Low absorbance reading (A260) of the final product.
-
Analysis by HPLC or PAGE shows a high proportion of shorter sequences (n-1, n-2, etc.).
Possible Causes and Solutions:
| Cause | Prevention and Troubleshooting Steps |
| Low Coupling Efficiency | - Ensure all reagents, especially phosphoramidites and acetonitrile, are anhydrous. Moisture significantly lowers coupling efficiency.[6]- Use fresh, high-quality phosphoramidites and activator (e.g., tetrazole).- Optimize coupling time, especially for modified or sterically hindered phosphoramidites. |
| Incomplete Capping | - Verify the freshness and concentration of capping reagents (acetic anhydride and N-methylimidazole).- Ensure adequate delivery of capping reagents to the synthesis column. Capping efficiency can vary between synthesizers.[10]- Consider using a more efficient capping reagent if n-1 deletions are a persistent issue.[3] |
| Depurination | - Minimize the time of exposure to the acidic detritylation solution.[9]- Use a milder deblocking agent if depurination is severe, especially for sequences rich in purines.- For sensitive nucleosides, consider using protecting groups that are more resistant to acid. |
| Incomplete Oxidation | - Use fresh oxidation solution (iodine/water/pyridine).- Ensure sufficient oxidation time to fully convert the phosphite triester to the phosphate triester.[4]- For sensitive modifications, consider a non-aqueous oxidant like tert-butyl hydroperoxide.[5] |
Issue 2: Presence of Unexpected Peaks in HPLC or Mass Spectrometry Analysis
Symptoms:
-
Multiple peaks in the HPLC chromatogram that do not correspond to the full-length product or simple n-1 deletions.
-
Mass spectrometry data shows masses that are not multiples of the nucleotide mass.
Possible Causes and Solutions:
| Cause | Prevention and Troubleshooting Steps |
| Phosphoramidite Degradation | - Store phosphoramidites under inert gas (argon or nitrogen) at the recommended temperature.- Avoid repeated freeze-thaw cycles.- Use fresh solutions of phosphoramidites for each synthesis run. |
| Side Reactions with Protecting Groups | - Ensure complete removal of all protecting groups during the final deprotection step.- Use the recommended deprotection conditions (time, temperature, and reagent) for the specific protecting groups used.- Incomplete removal of the benzoyl group on dA and dC can add 104 Da, while the isobutyryl group on dG adds 70 Da. |
| Modification of Bases | - Certain capping activators, like DMAP, have been reported to cause modification of dG.[3]- Ensure the purity of all reagents to avoid unwanted side reactions. |
| Formation of N+1 Species | - Premature removal of the 5'-DMT group from a dG phosphoramidite during coupling can lead to the formation of a GG dimer and its incorporation into the sequence, resulting in an n+1 peak.[6] |
Quantitative Impact of Side Reactions
The following table summarizes the quantitative impact of common side reactions on the purity of the final oligonucleotide product.
| Side Reaction | Parameter | Value | Impact on Final Product |
| Coupling Inefficiency | Coupling Efficiency | 98.5% | For a 140-mer, 90% of molecules will be truncated.[11] |
| Coupling Efficiency | 99.5% | For a 140-mer, 50% of molecules will be full-length.[11] | |
| Incomplete Capping | Capping Efficiency (Method A) | ~90% | Higher percentage of n-1 deletion sequences.[4] |
| Capping Efficiency (Method B) | ~99% | Significantly lower percentage of n-1 deletion sequences.[4] | |
| Depurination | Purine Loss | ~5,000 per cell per day (in vivo) | Leads to chain cleavage and truncated sequences.[1][8] |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) of Oligonucleotides
Purpose: To purify and analyze the purity of synthetic oligonucleotides.
Methodology:
-
Sample Preparation: Dissolve the crude oligonucleotide in sterile, nuclease-free water.
-
Mobile Phase Preparation:
-
Buffer A: 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.0.
-
Buffer B: 0.1 M TEAA in 50% acetonitrile/water.
-
-
HPLC System: A system equipped with a C18 column is typically used.
-
Gradient Elution:
-
Equilibrate the column with a low percentage of Buffer B (e.g., 5-10%).
-
Inject the sample.
-
Apply a linear gradient of increasing Buffer B concentration to elute the oligonucleotide. The gradient will depend on the length and sequence of the oligonucleotide.
-
Monitor the elution profile at 260 nm.
-
-
Fraction Collection: Collect the peak corresponding to the full-length product.
-
Post-Purification: Desalt the collected fraction to remove the TEAA buffer salts.
Mass Spectrometry (MS) Analysis of Oligonucleotides
Purpose: To confirm the molecular weight of the synthesized oligonucleotide.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation: The purified oligonucleotide sample is diluted in a suitable solvent, often a mixture of water and a volatile organic solvent like acetonitrile or methanol, sometimes with a small amount of a weak base like triethylamine.
-
Infusion: The sample is introduced into the ESI source at a low flow rate.
-
Ionization: A high voltage is applied to the capillary, causing the sample to form a fine spray of charged droplets. The solvent evaporates, and the charged oligonucleotide ions are transferred into the gas phase.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Data Analysis: The resulting mass spectrum will show a series of peaks corresponding to the oligonucleotide with different charge states. Deconvolution software is used to calculate the molecular weight of the oligonucleotide.
Polyacrylamide Gel Electrophoresis (PAGE) for Oligonucleotide Analysis
Purpose: To analyze the purity and length of oligonucleotides.
Methodology:
-
Gel Preparation: Prepare a denaturing polyacrylamide gel (containing urea) of an appropriate percentage to resolve the desired oligonucleotide length (e.g., 15-20% for oligos between 20-100 bases).
-
Sample Preparation: Mix the oligonucleotide sample with a denaturing loading buffer (containing formamide and a tracking dye). Heat the sample to denature any secondary structures.
-
Electrophoresis: Load the samples into the wells of the gel. Run the gel in TBE buffer at a constant voltage until the tracking dye has migrated to the desired position.
-
Staining: After electrophoresis, stain the gel with a suitable dye (e.g., SYBR Gold, Stains-All) to visualize the DNA bands.
-
Visualization: Visualize the gel under UV light or the appropriate wavelength for the chosen stain. The full-length product should appear as the most prominent band, with shorter, failed sequences running faster (further down the gel).
Visualizations
References
- 1. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 2. academic.oup.com [academic.oup.com]
- 3. web.colby.edu [web.colby.edu]
- 4. glenresearch.com [glenresearch.com]
- 5. waters.com [waters.com]
- 6. glenresearch.com [glenresearch.com]
- 7. qiagen.com [qiagen.com]
- 8. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phenomenex.com [phenomenex.com]
- 10. pure.au.dk [pure.au.dk]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: Synthetic Oligonucleotide Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the purity of their synthetic oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in synthetic oligonucleotides?
Synthetic oligonucleotides can contain several types of impurities that can affect downstream applications. The most common impurities include:
-
Truncated Sequences (n-1, n-2): These are shorter oligonucleotides that result from incomplete coupling reactions during synthesis. The capping step is designed to prevent their further elongation, but it is not always 100% efficient.[][2][3]
-
Failure Sequences: These are oligonucleotides of varying lengths that are missing one or more bases within the sequence.
-
Depurination Products: The loss of purine bases (A or G) can occur during the synthesis cycle, leading to abasic sites.
-
By-products from Synthesis and Deprotection: Residual chemicals from the synthesis, cleavage, and deprotection steps can remain with the oligonucleotide product.
-
Modifications and Adducts: Unintended modifications to the oligonucleotide can occur, such as the formation of adducts with protecting groups or other chemicals used in the synthesis process.[4]
Q2: What are the primary methods for purifying synthetic oligonucleotides?
There are four main methods for purifying synthetic oligonucleotides, each offering different levels of purity:
-
Desalting: This is the most basic level of purification. It removes residual small molecule impurities from the synthesis and deprotection steps but does not remove truncated or failure sequences.[5]
-
Cartridge Purification (Reverse-Phase): This method separates the full-length oligonucleotide, which retains a hydrophobic dimethoxytrityl (DMT) group at the 5' end, from shorter, uncapped sequences that lack this group.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC offers a higher level of purity and can be performed in two primary modes for oligonucleotides:
-
Reverse-Phase (RP-HPLC): Separates based on hydrophobicity. It is very effective for "Trityl-On" purification, where the DMT group is left on the full-length product, significantly increasing its hydrophobicity relative to failure sequences.
-
Ion-Exchange (IE-HPLC): Separates based on the number of phosphate groups in the oligonucleotide backbone, which is directly proportional to its length.
-
-
Polyacrylamide Gel Electrophoresis (PAGE): This method provides the highest resolution and is capable of separating oligonucleotides with single-base differences in length, making it ideal for applications requiring the highest purity.[6][7]
Q3: How do I choose the right purification method for my application?
The choice of purification method depends on the length of the oligonucleotide and the requirements of the downstream application.
| Application | Recommended Purification Method |
| PCR, Sequencing, Probes | Desalting (for oligos ≤ 35 bases), Cartridge Purification |
| qPCR, Cloning, Mutagenesis | Cartridge, HPLC, or PAGE Purification[7][8] |
| Antisense, RNAi, Therapeutics | HPLC or PAGE Purification[9] |
| Labeled Oligonucleotides (e.g., with fluorophores) | RP-HPLC is often recommended due to the hydrophobicity of the labels. |
Troubleshooting Guides
Issue 1: Low Purity After Purification
Possible Cause: Inefficient initial synthesis. Troubleshooting Step: Review the synthesis report. Low coupling efficiencies (<98%) will result in a higher proportion of truncated sequences that can be difficult to remove completely.[2][3]
Possible Cause: Inappropriate purification method for the oligonucleotide length or type. Troubleshooting Step:
-
For long oligonucleotides (>50 bases), cartridge purification becomes less effective. Consider using HPLC or PAGE for higher purity.[6]
-
For oligonucleotides with significant secondary structure (e.g., high GC content), IE-HPLC may provide better separation than RP-HPLC because the highly alkaline mobile phase disrupts hydrogen bonds.
Possible Cause: Suboptimal HPLC or PAGE conditions. Troubleshooting Step:
-
HPLC: Optimize the gradient, flow rate, and temperature. For RP-HPLC, ensure the appropriate ion-pairing reagent is used.[10][11]
-
PAGE: Adjust the gel percentage to better resolve your oligonucleotide of interest. Ensure complete denaturation of the sample before loading.[12][13]
Issue 2: Multiple Bands/Peaks Observed During Analysis
Possible Cause: Presence of truncated or failure sequences. Troubleshooting Step: This is the most common reason for multiple bands or peaks. A higher-resolution purification method is required. If you used cartridge purification, consider re-purifying with HPLC or PAGE.
Possible Cause: Secondary structures or aggregation. Troubleshooting Step:
-
Analyze the oligonucleotide under denaturing conditions. For PAGE, this involves adding urea to the gel and formamide to the loading buffer.[12][13] For HPLC, this can involve elevated temperatures or the use of denaturing agents in the mobile phase.[10]
-
For G-rich sequences prone to forming G-quadruplexes, optimizing the purification method to handle these structures is crucial.[14]
Possible Cause: Phosphorothioate backbone modifications leading to diastereomers. Troubleshooting Step: The presence of multiple, closely spaced peaks on a high-resolution chromatogram can be due to the mixture of diastereomers created by the sulfurization step in phosphorothioate synthesis. This is an inherent property of the synthesis and not an impurity.
Purification Method Comparison
The following table summarizes the expected purity levels for different purification methods.
| Purification Method | Principle of Separation | Typical Purity (% Full-Length Product) | Advantages | Disadvantages |
| Desalting | Size exclusion | Not guaranteed, as it does not remove shorter sequences. | Removes salts and small molecules. | Does not remove oligonucleotide-based impurities.[5] |
| Cartridge | Hydrophobicity (DMT-on vs. DMT-off) | >80% | Faster than HPLC or PAGE. | Less effective for longer oligos; does not remove DMT-on failure sequences.[5][7] |
| RP-HPLC | Hydrophobicity | >85% | High resolution, good for modified oligos. | Resolution decreases for longer oligos (>50 bases). |
| IE-HPLC | Charge (number of phosphate groups) | >90% | Excellent for resolving sequences with secondary structures. | Limited by length (typically up to 40 bases). |
| PAGE | Size and conformation | >90% | Highest resolution, can resolve single nucleotide differences.[7] | Lower yield, more time-consuming.[7] |
Experimental Protocols
Protocol: Reverse-Phase HPLC (RP-HPLC) Purification
-
Sample Preparation: Dissolve the crude oligonucleotide in water or a suitable buffer. Ensure the pH is between 4 and 8.[15]
-
Column: Use a C8 or C18 reverse-phase column.
-
Mobile Phase:
-
Buffer A: 0.1 M Triethylammonium acetate (TEAA) or Triethylammonium bicarbonate (TEAB) in water.
-
Buffer B: Acetonitrile.
-
-
Gradient: Run a linear gradient of increasing Buffer B concentration (e.g., 0% to 50% acetonitrile over 20 minutes). The optimal gradient will depend on the length and sequence of the oligonucleotide.[15]
-
Detection: Monitor the elution profile at 260 nm.
-
Fraction Collection: Collect the major peak corresponding to the full-length, DMT-on oligonucleotide.
-
Detritylation: Treat the collected fraction with a weak acid (e.g., 80% acetic acid) to remove the DMT group.
-
Desalting: Desalt the final product to remove the HPLC buffer salts.
Protocol: Denaturing PAGE Purification
-
Gel Preparation: Prepare a high-resolution denaturing polyacrylamide gel containing 7-8 M urea in 1X TBE buffer. The acrylamide percentage (e.g., 12-20%) should be chosen based on the size of the oligonucleotide.[13]
-
Sample Preparation: Dissolve the oligonucleotide in a loading buffer containing formamide and a tracking dye (e.g., bromophenol blue). Heat the sample to 95°C for 1-2 minutes and then immediately place it on ice to denature any secondary structures.[13][16]
-
Electrophoresis: Pre-run the gel to heat it. Load the sample and run the gel at a constant voltage until the tracking dye has migrated an appropriate distance.[16]
-
Visualization: Visualize the oligonucleotide bands using UV shadowing. Place the gel on a fluorescent TLC plate and illuminate it with a short-wave UV lamp. The oligonucleotide bands will appear as dark shadows.[12][16]
-
Excision: Carefully excise the band corresponding to the full-length product using a clean scalpel.[12][16]
-
Elution: Crush the gel slice and elute the oligonucleotide by soaking it in an elution buffer (e.g., 0.5 M NaCl) overnight at room temperature or 37°C.[12][16]
-
Recovery: Separate the eluted oligonucleotide from the gel fragments and desalt it to remove salts and residual urea.
Visual Guides
Caption: General workflow for synthetic oligonucleotide purification.
Caption: Troubleshooting guide for low oligonucleotide purity.
References
- 2. idtdna.com [idtdna.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. Oligonucleotide Purification [merckmillipore.com]
- 6. Purification of DNA Oligos by denaturing polyacrylamide gel electrophoresis (PAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]
- 9. gilson.com [gilson.com]
- 10. agilent.com [agilent.com]
- 11. youtube.com [youtube.com]
- 12. Protocol for PAGE Gel Purification [ibiblio.org]
- 13. Protocols for Oligonucleotides | Thermo Fisher Scientific - US [thermofisher.com]
- 14. m.youtube.com [m.youtube.com]
- 15. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 16. research.fredhutch.org [research.fredhutch.org]
Technical Support Center: Troubleshooting Incomplete Deprotection of Synthetic DNA
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for issues related to the incomplete deprotection of synthetic DNA.
Frequently Asked Questions (FAQs)
What is incomplete deprotection?
During solid-phase DNA synthesis, reactive functional groups on the nucleobases are protected to prevent unwanted side reactions. Deprotection is the chemical process that removes these protecting groups after synthesis is complete. Incomplete deprotection occurs when some of these protecting groups fail to be removed, resulting in a heterogeneous mixture of desired and partially protected oligonucleotides.[1] This can significantly impact the performance of the DNA in downstream applications.[1][2]
What are the common causes of incomplete deprotection?
Several factors can lead to incomplete deprotection:
-
Deprotection Reagent Quality: The use of old or improperly stored deprotection reagents, such as ammonium hydroxide, is a primary cause.[2][3][4] Ammonium hydroxide solution can lose its potency over time.[2][3]
-
Incorrect Deprotection Conditions: Inadequate deprotection time or temperature can result in the incomplete removal of protecting groups.[2][3] The rate-determining step is often the removal of the protecting group from guanine.[2][3]
-
Incompatible Protecting Groups and Reagents: The use of standard deprotection methods for oligonucleotides containing sensitive modifications (e.g., dyes, certain linkers) can lead to incomplete deprotection or degradation of the modification.[5][6][7]
-
Protecting Group Stability: Some protecting groups are inherently more difficult to remove than others, requiring specific and optimized deprotection conditions.
How can I detect incomplete deprotection?
The most common analytical methods to detect incomplete deprotection are:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Incompletely deprotected oligonucleotides typically have different retention times than the fully deprotected product, often appearing as later-eluting peaks.[2][3][5][8]
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are highly effective in identifying residual protecting groups by detecting the corresponding mass-to-charge ratio differences.[2][3][9]
-
Antibody-Based Methods: For specific applications like microarrays, monoclonal antibodies that recognize and bind to common protecting groups can be used to detect their presence in situ.[1][10]
What are the consequences of using incompletely deprotected DNA?
Incompletely deprotected DNA can lead to:
-
Reduced performance in downstream applications: This includes decreased hybridization efficiency in microarrays, PCR, and sequencing, as the residual protecting groups can interfere with base pairing.[1]
-
Inaccurate experimental results: The presence of heterogeneous DNA species can lead to unreliable and non-reproducible data.[1]
-
Biologically inactive products: For therapeutic or diagnostic applications, incompletely deprotected oligonucleotides may exhibit reduced or no biological activity.[11]
Troubleshooting Guide
This section provides a step-by-step guide to troubleshoot and resolve issues of incomplete deprotection.
Problem: Analysis by RP-HPLC or Mass Spectrometry indicates the presence of incompletely deprotected DNA.
Step 1: Verify Deprotection Reagents and Conditions
| Potential Cause | Recommended Action |
| Aged or expired deprotection reagents | Discard old ammonium hydroxide and prepare or use a fresh solution.[2][3][4] It is recommended to use aliquots stored in a refrigerator for no longer than one week.[2][3] |
| Incorrect deprotection time or temperature | Ensure that the deprotection time and temperature are appropriate for the protecting groups used. Refer to the recommended deprotection protocols for standard and modified oligonucleotides.[2][3] |
| Incompatible deprotection strategy for modified oligonucleotides | For oligonucleotides with sensitive modifications (e.g., dyes), use a milder deprotection strategy such as UltraMILD deprotection (potassium carbonate in methanol) or specific protocols recommended for the modification.[3][5][6][7] |
Step 2: Review Synthesis and Protecting Group Strategy
| Potential Cause | Recommended Action |
| Use of standard protecting groups with fast deprotection methods | When using fast deprotection methods like AMA (Ammonium Hydroxide/Methylamine), ensure that compatible phosphoramidites, such as those with acetyl-protected dC (Ac-dC), were used during synthesis.[2][3][6][12] |
| Difficult-to-deprotect bases (e.g., dG) | The removal of the isobutyryl group from dG is often the slowest step.[2][3] Ensure deprotection is carried out for a sufficient duration to completely remove this group. Consider using alternative dG protecting groups like dmf-dG for faster deprotection.[2][3][6] |
Step 3: Analytical Workflow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting incomplete deprotection.
Caption: Troubleshooting workflow for incomplete DNA deprotection.
Experimental Protocols
Standard Ammonium Hydroxide Deprotection
This protocol is suitable for standard, unmodified DNA oligonucleotides.
-
Cleavage from Support: If the oligonucleotide is still attached to the solid support, it can be cleaved by incubating with concentrated ammonium hydroxide (28-33%) for 1 hour at room temperature.[2][3]
-
Deprotection: Transfer the ammonium hydroxide solution containing the oligonucleotide to a screw-cap vial.
-
Incubation: Seal the vial tightly and incubate at 65°C for 1 hour.[4]
-
Cooling: Before opening, cool the vial to -20°C for at least 10 minutes to reduce internal pressure.[4]
-
Drying: Remove the ammonium hydroxide by vacuum centrifugation.
-
Analysis: Resuspend the oligonucleotide in an appropriate buffer for analysis by RP-HPLC or mass spectrometry.
AMA (Ammonium Hydroxide/Methylamine) "UltraFAST" Deprotection
This protocol is significantly faster but requires the use of compatible protecting groups (e.g., Ac-dC).[2][3][6]
-
Reagent Preparation: Prepare a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).[3]
-
Cleavage and Deprotection: Add the AMA solution to the solid support containing the synthesized oligonucleotide.
-
Cooling and Drying: Follow steps 4 and 5 from the standard ammonium hydroxide protocol.
-
Analysis: Resuspend and analyze the sample.
UltraMILD Deprotection (Potassium Carbonate in Methanol)
This protocol is designed for oligonucleotides with very sensitive modifications. It requires the use of UltraMILD phosphoramidites (e.g., Pac-dA, iPr-Pac-dG, Ac-dC).[2][3]
-
Reagent Preparation: Prepare a 0.05 M solution of potassium carbonate in anhydrous methanol.
-
Deprotection: Add the potassium carbonate solution to the support-bound oligonucleotide.
-
Incubation: Incubate at room temperature for 4 hours.[3]
-
Neutralization and Desalting: Neutralize the solution and desalt the oligonucleotide.
-
Analysis: Prepare the sample for analysis.
Summary of Deprotection Conditions
| Deprotection Method | Reagent | Temperature | Time | Compatible Protecting Groups |
| Standard | Concentrated Ammonium Hydroxide | 55-65°C | 8-16 hours (55°C) or 1 hour (65°C) | Standard (Bz-dA, Bz-dC, iBu-dG)[6] |
| UltraFAST | AMA (1:1 NH₄OH / MeNH₂) | 65°C | 5-10 minutes | Ac-dC, iBu-dG, dmf-dG[2][3][6] |
| UltraMILD | 0.05 M K₂CO₃ in Methanol | Room Temp. | 4 hours | Pac-dA, iPr-Pac-dG, Ac-dC[3] |
| Mild | 0.4 M NaOH in Methanol/Water (4:1) | 80°C | A few minutes | Suitable for base-sensitive modifications[3][5][8] |
Analytical Methodologies
RP-HPLC Analysis Workflow
The following diagram outlines the general workflow for analyzing oligonucleotide purity by RP-HPLC.
Caption: General workflow for RP-HPLC analysis of synthetic DNA.
Mass Spectrometry Analysis
Mass spectrometry provides a definitive assessment of the molecular weight of the synthesized oligonucleotide.
-
Sample Preparation: The desalted oligonucleotide is prepared in a suitable matrix (for MALDI) or solvent (for ESI).
-
Data Acquisition: The mass spectrum is acquired.
-
Data Analysis: The theoretical mass of the fully deprotected oligonucleotide is calculated and compared to the observed mass. The presence of peaks corresponding to the mass of the oligonucleotide plus the mass of one or more protecting groups is a clear indication of incomplete deprotection.
References
- 1. Assessing incomplete deprotection of microarray oligonucleotides in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Cleavage and Deprotection of Unmodified Trityl-On DNA Oligos < Oligo Synthesis Resource [medicine.yale.edu]
- 5. glenresearch.com [glenresearch.com]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing incomplete deprotection of microarray oligonucleotides in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. trilinkbiotech.com [trilinkbiotech.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Oligonucleotide Synthesis through Reagent Quality Control
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during oligonucleotide synthesis that are related to reagent quality.
Section 1: Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Low Coupling Efficiency and Yield
Question: My oligonucleotide synthesis is resulting in low yield. What are the most likely causes related to reagent quality?
Answer: Low yield in oligonucleotide synthesis is frequently linked to the quality of the reagents used in the coupling step. The primary culprits are moisture and the degradation of phosphoramidites or activators.
-
Moisture Contamination: Water is a significant inhibitor of the coupling reaction. It competes with the 5'-hydroxyl group of the growing oligonucleotide chain for reaction with the activated phosphoramidite. Even small amounts of water in the acetonitrile (ACN) solvent, phosphoramidite solutions, or activator solution can drastically reduce coupling efficiency.[1][2] It is crucial to use anhydrous ACN with a water content of 10-15 ppm or lower.[1]
-
Phosphoramidite Quality: Phosphoramidites are sensitive to both moisture and oxidation. Degraded phosphoramidites will not couple efficiently, leading to truncated sequences and lower yield of the full-length product. The stability of phosphoramidites varies, with dG amidites being particularly susceptible to degradation.[3][4]
-
Activator Solution Quality: The activator (e.g., 1H-tetrazole, DCI, ETT) is crucial for protonating the phosphoramidite for the coupling reaction. An activator solution that is old, improperly prepared, or has been exposed to moisture will have reduced activity, leading to inefficient coupling.
Troubleshooting Steps:
-
Verify Solvent Anhydrousness: Use a fresh, sealed bottle of anhydrous acetonitrile. Consider implementing Karl Fischer titration to regularly check the water content of your ACN.
-
Use Fresh Phosphoramidites: Dissolve phosphoramidites immediately before use. If you suspect degradation, use a fresh vial. Monitor the purity of your phosphoramidites using HPLC.[5][6][7]
-
Prepare Fresh Activator Solution: Activator solutions have a limited shelf life. Prepare fresh solutions according to the manufacturer's recommendations.
Question: How does coupling efficiency theoretically impact the final yield of my oligonucleotide?
Answer: The impact of coupling efficiency on the final yield is cumulative and becomes more significant with longer oligonucleotides. Even a small decrease in average coupling efficiency can lead to a substantial reduction in the percentage of full-length product.
| Oligonucleotide Length (bases) | 98.0% Coupling Efficiency (Theoretical Yield) | 99.0% Coupling Efficiency (Theoretical Yield) | 99.5% Coupling Efficiency (Theoretical Yield) |
| 20-mer | 68% | 83% | 91% |
| 50-mer | 36% | 61% | 78% |
| 100-mer | 13% | 37% | 61% |
Data compiled from various sources indicating the theoretical yield of full-length oligonucleotide based on average coupling efficiency.[1][2]
High n-1 Deletion Rate (Shortmers)
Question: I am observing a high proportion of n-1 sequences in my purified product. What is the most common cause related to reagent quality?
Answer: A high level of n-1 shortmers, which are oligonucleotides missing a single base, is most commonly caused by inefficient capping.[1][8] The capping step is designed to permanently block any 5'-hydroxyl groups that failed to react during the coupling step, preventing them from participating in subsequent cycles.
-
Inefficient Capping Reagents: The capping reaction involves two reagents, typically Cap A (acetic anhydride) and Cap B (N-methylimidazole or DMAP as a catalyst).[8] If these reagents are old, degraded, or at an incorrect concentration, the capping efficiency will be reduced. For instance, on an ABI 394 synthesizer, using a 10% N-methylimidazole solution in Cap B resulted in an 89% capping efficiency, whereas a 16% solution achieved 97% efficiency.[1] Using 6.5% DMAP in Cap B can increase capping efficiency to over 99%.[1]
-
Improper Reagent Delivery: Issues with the synthesizer's fluidics can lead to insufficient delivery of capping reagents to the synthesis column, resulting in incomplete capping.
Troubleshooting Steps:
-
Use Fresh Capping Reagents: Ensure your capping solutions are fresh and have been stored correctly.
-
Optimize Capping Protocol: Consider increasing the delivery time or volume of the capping reagents.[1]
-
Evaluate Capping Reagent Composition: For particularly long or difficult syntheses, consider using a more efficient capping catalyst like DMAP, being mindful of potential side reactions.[1][8]
| Capping Reagent Composition (Cap B) | Reported Capping Efficiency |
| 10% N-methylimidazole | ~89-90% |
| 16% N-methylimidazole | ~97% |
| 6.5% DMAP | >99% |
| UniCap Phosphoramidite | ~99% |
Data represents reported capping efficiencies on specific synthesizer platforms and conditions.[1][8]
Incomplete Deprotection
Question: After cleavage and deprotection, my analysis shows that some protecting groups are still attached to the oligonucleotide. What could be the cause?
Answer: Incomplete deprotection is a common issue that can arise from the quality and handling of the deprotection solution, as well as the specific requirements of the protecting groups used.
-
Deprotection Reagent Quality: The most common deprotection solution is concentrated ammonium hydroxide. This solution can lose its potency over time due to the evaporation of ammonia gas. Using an old bottle of ammonium hydroxide is a frequent cause of incomplete deprotection.[9][10]
-
Inappropriate Deprotection Conditions: Different protecting groups on the nucleobases require different deprotection times and temperatures. For example, the isobutyryl group on guanine is more resistant to hydrolysis than the benzoyl groups on adenine and cytosine.[2] If the deprotection is not carried out for a sufficient duration or at the recommended temperature, some protecting groups may remain.
-
Sensitive Modifications: Oligonucleotides containing sensitive modifications, such as certain dyes, may require milder deprotection conditions to avoid their degradation. These milder conditions may, in turn, be less effective at removing all base-protecting groups if not optimized.[9]
Troubleshooting Steps:
-
Use Fresh Deprotection Solution: Always use a fresh bottle or a freshly prepared solution of your deprotection reagent. For ammonium hydroxide, it is recommended to use small, tightly sealed bottles and to store them refrigerated.[9]
-
Verify Deprotection Protocol: Ensure that the deprotection time and temperature are appropriate for the protecting groups on your nucleobases and any modifications present in your oligonucleotide.
-
Consider Alternative Deprotection Reagents: For sensitive oligonucleotides, specialized deprotection solutions like AMA (a mixture of ammonium hydroxide and methylamine) or gaseous ammonia may be necessary.[9]
Section 2: Experimental Protocols
This section provides detailed methodologies for key experiments to assess the quality of your oligonucleotide synthesis reagents.
Protocol: Determination of Water Content in Acetonitrile by Karl Fischer Titration
Objective: To quantify the amount of water in the acetonitrile used for oligonucleotide synthesis.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Anhydrous methanol (or other suitable Karl Fischer solvent)
-
Karl Fischer titrant (for volumetric titration)
-
Gas-tight syringe
-
Acetonitrile sample
Procedure:
-
Prepare the Titrator: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry state with the Karl Fischer reagent to eliminate any residual moisture.
-
Sample Introduction: Using a clean, dry, gas-tight syringe, carefully draw a known volume or weight of the acetonitrile sample.
-
Inject the Sample: Inject the acetonitrile sample into the titration vessel. Ensure the injection is done below the surface of the solvent to prevent atmospheric moisture contamination.
-
Titration: Start the titration. The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
Record the Result: The instrument will display the water content, typically in parts per million (ppm) or percentage.
-
Repeatability: Perform the measurement in triplicate to ensure accuracy and precision.
Acceptance Criteria: For oligonucleotide synthesis, the water content in acetonitrile should ideally be below 30 ppm, with values of 10-15 ppm being optimal.[1]
Protocol: Purity Assessment of Phosphoramidites by HPLC
Objective: To determine the purity of phosphoramidite monomers.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1M Triethylammonium acetate (TEAA) in water
-
Mobile Phase B: Acetonitrile
-
Phosphoramidite sample
-
Anhydrous acetonitrile for sample dilution
Procedure:
-
Sample Preparation: Dissolve a small amount of the phosphoramidite in anhydrous acetonitrile to a concentration of approximately 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.[11][12] Prepare the sample immediately before analysis to minimize degradation.
-
HPLC Method:
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Gradient:
-
0-2 min: 95% A, 5% B
-
2-20 min: Linear gradient to 5% A, 95% B
-
20-25 min: Hold at 5% A, 95% B
-
25-30 min: Return to 95% A, 5% B and equilibrate
-
-
-
Injection: Inject 10-20 µL of the prepared sample.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as the area of the main peak (which may appear as a doublet for the two diastereomers) divided by the total area of all peaks, expressed as a percentage.[12]
Acceptance Criteria: High-quality phosphoramidites should have a purity of >98%.
Section 3: Visualizations
Troubleshooting Workflow for Low Oligonucleotide Synthesis Yield
Caption: Troubleshooting workflow for low oligonucleotide synthesis yield.
Relationship between Reagent Quality and Synthesis Outcome
Caption: Impact of reagent quality on key oligonucleotide synthesis outcomes.
References
- 1. glenresearch.com [glenresearch.com]
- 2. atdbio.com [atdbio.com]
- 3. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC analysis of phosphoramidites using RP or NP conditions [labbulletin.com]
- 6. ymc.eu [ymc.eu]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. lcms.cz [lcms.cz]
- 12. usp.org [usp.org]
Diagnosing and resolving n+1 and n-1 impurities in synthetic DNA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for diagnosing and resolving n+1 and n-1 impurities in synthetic DNA.
Frequently Asked Questions (FAQs)
Q1: What are n+1 and n-1 impurities in synthetic DNA?
A1: N+1 and n-1 impurities are common byproducts of chemical oligonucleotide synthesis.[1][2]
-
n-1 impurities are deletion mutations where a single nucleotide is missing from the desired sequence. These arise from incomplete reactions at various steps of the synthesis cycle.[1][][4]
-
n+1 impurities are addition mutations where an extra nucleotide is added to the desired sequence. A primary cause of this is the premature removal of the 5'-dimethoxytrityl (DMT) protecting group on the incoming phosphoramidite, leading to the addition of a dimer.[]
Q2: What causes the formation of n-1 impurities?
A2: N-1 impurities, or shortmers, primarily result from inefficiencies in the solid-phase synthesis cycle.[2][4] Key causes include:
-
Incomplete Detritylation: Failure to completely remove the 5'-DMT protecting group from the growing oligonucleotide chain prevents the subsequent coupling reaction.[4]
-
Inefficient Coupling: The incoming phosphoramidite may not couple to the free 5'-hydroxyl group with 100% efficiency.
-
Ineffective Capping: Unreacted 5'-hydroxyl groups that are not "capped" (typically with an acetyl group) can react in a subsequent cycle, leading to a single base deletion.[]
Q3: What are the main causes of n+1 impurities?
A3: N+1 impurities, or longmers, are typically formed due to side reactions involving the phosphoramidite monomers.[2] A significant cause is the acidity of the activator used during the coupling step, which can lead to the formation of phosphoramidite dimers that are then incorporated into the growing DNA chain.[] The rate of this side reaction can be influenced by the specific nucleobase, with guanosine (dG) being more susceptible.[]
Q4: How do these impurities affect my experiments?
A4: The presence of n+1 and n-1 impurities can have significant consequences for downstream applications:
-
Reduced overall yield of the desired full-length oligonucleotide.
-
Inaccurate quantification of the target DNA sequence.
-
Interference with hybridization-based assays such as PCR, qPCR, and microarrays, leading to non-specific binding and altered melting temperatures.
-
Frameshift mutations in protein synthesis if the synthetic DNA is used for gene construction.
-
Off-target effects in therapeutic applications, potentially leading to toxicity or reduced efficacy.[5]
Q5: What analytical techniques are used to detect n+1 and n-1 impurities?
A5: Several high-resolution analytical methods are employed to detect and quantify these impurities:
-
High-Performance Liquid Chromatography (HPLC): Both Reverse-Phase (RP-HPLC) and Anion-Exchange (AEX-HPLC) are powerful techniques for separating oligonucleotides based on size and charge.[6][7]
-
Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE can resolve oligonucleotides with single-base resolution.[8][9]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can identify the exact mass of the full-length product and any impurities.[10][11]
Troubleshooting Guides
Issue: High Levels of n-1 Impurities Detected
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Incomplete Detritylation | Extend the detritylation time or increase the concentration of the deblocking agent (e.g., trichloroacetic acid or dichloroacetic acid).[] Ensure the deblocking solution is fresh and anhydrous. |
| Low Coupling Efficiency | Use fresh, high-quality phosphoramidites and anhydrous acetonitrile. Optimize the coupling time and the activator concentration. Consider using a more potent activator. |
| Inefficient Capping | Ensure the capping reagents (e.g., acetic anhydride and N-methylimidazole) are fresh and active. Increase the capping time to ensure all unreacted 5'-hydroxyls are blocked.[] |
| Poor Quality Reagents | Verify the purity and integrity of all synthesis reagents, including phosphoramidites, activators, and solvents. |
Issue: Significant n+1 Peak Observed in Analysis
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Phosphoramidite Dimer Formation | Use a less acidic activator to minimize premature detritylation of the phosphoramidite. Ensure phosphoramidites are stored under anhydrous conditions to prevent hydrolysis. |
| Suboptimal Activator | Evaluate different activators. Some activators are more prone to causing side reactions than others. |
| Extended Coupling Times | While ensuring high coupling efficiency is important, excessively long coupling times can increase the opportunity for side reactions. Optimize the coupling time for your specific synthesizer and reagents. |
Experimental Protocols & Data
Data Presentation: Comparison of Purification Methods
The choice of purification method significantly impacts the final purity of the synthetic oligonucleotide. Below is a summary of expected purity levels for different methods.
| Purification Method | Typical Purity of Full-Length Product | Notes |
| Desalting | 70-85% | Removes residual salts and small molecules but not failure sequences. |
| Cartridge Purification | 80-95% | Removes many of the shorter failure sequences (n-x). |
| Reverse-Phase HPLC (RP-HPLC) | >95% | Excellent for separating based on hydrophobicity, particularly effective for DMT-on purification. |
| Anion-Exchange HPLC (AEX-HPLC) | >97% | Separates based on the number of phosphate groups, providing high resolution.[6] |
| Polyacrylamide Gel Electrophoresis (PAGE) | >99% | Offers the highest resolution for separating oligonucleotides based on size.[9] |
Experimental Workflow: Oligonucleotide Synthesis and Quality Control
Figure 1. A generalized workflow for solid-phase oligonucleotide synthesis and subsequent quality control analysis.
Detailed Methodologies
1. Denaturing Polyacrylamide Gel Electrophoresis (PAGE) for Oligonucleotide Analysis
This protocol is optimized for the analysis of oligonucleotides in the 18-30 nucleotide range.[8]
-
Gel Preparation (15% Acrylamide):
-
In a beaker, mix 7.5 ml of 40% acrylamide/bis-acrylamide (29:1) solution, 4.2 g of urea, and 1.5 ml of 10x TBE buffer.
-
Add deionized water to a final volume of 15 ml and dissolve the urea by gentle warming and swirling.
-
Add 75 µl of 10% ammonium persulfate (APS) and 7.5 µl of TEMED. Mix gently and immediately pour the gel between glass plates. Insert the comb and allow the gel to polymerize for 30-45 minutes.[8]
-
-
Sample Preparation and Electrophoresis:
-
Mix approximately 200 pmol of the oligonucleotide with an equal volume of 2x formamide loading buffer.[8]
-
Heat the samples at 95°C for 5 minutes to denature, then immediately place on ice.
-
Assemble the electrophoresis apparatus and pre-run the gel in 1x TBE buffer for 30 minutes at 200V.[8]
-
Load the samples and run the gel until the bromophenol blue dye has migrated to the desired position (approximately 1.5 hours for a minigel).[12]
-
-
Staining and Visualization:
2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Oligonucleotide Purification
This method separates oligonucleotides based on their hydrophobicity.
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Procedure:
-
Dissolve the crude oligonucleotide in water or Buffer A.
-
Inject the sample onto the equilibrated column.
-
Run the gradient and collect fractions corresponding to the major peak (the full-length product).
-
Analyze the collected fractions by mass spectrometry to confirm the identity of the purified oligonucleotide.
-
Lyophilize the purified fractions.
-
3. Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC) for Impurity Analysis
AEX-HPLC separates oligonucleotides based on their net negative charge, which is proportional to their length.
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Column: A strong anion-exchange column (e.g., quaternary ammonium stationary phase).
-
Flow Rate: Typically 1.0 mL/min for an analytical column.
-
Gradient: A linear gradient of increasing salt concentration (e.g., 10% to 30% Buffer B over 10 minutes) is used to elute the oligonucleotides.[15]
-
Detection: UV absorbance at 260 nm.
-
-
Procedure:
-
Dilute the oligonucleotide sample in Buffer A.
-
Inject the sample onto the equilibrated AEX column.
-
Run the salt gradient. Shorter fragments (n-1, n-2) will elute earlier than the full-length product.
-
Integrate the peak areas to quantify the relative amounts of the full-length product and impurities.
-
Logical Diagram: Troubleshooting n-1 Impurities
Figure 2. A decision tree for troubleshooting high levels of n-1 impurities in synthetic DNA.
References
- 1. biopharmaspec.com [biopharmaspec.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 4. Investigation of the 'n-1' impurity in phosphorothioate oligodeoxynucleotides synthesized by the solid-phase beta-cyanoethyl phosphoramidite method using stepwise sulfurization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atdbio.com [atdbio.com]
- 7. Recent Methods for Purification and Structure Determination of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. qiagen.com [qiagen.com]
- 9. Purification of DNA Oligos by denaturing polyacrylamide gel electrophoresis (PAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. sg.idtdna.com [sg.idtdna.com]
- 12. babraham.ac.uk [babraham.ac.uk]
- 13. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. agilent.com [agilent.com]
Technical Support Center: Phosphoramidite Stability in Oligonucleotide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize phosphoramidite decomposition during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of phosphoramidite decomposition during synthesis?
A1: The two primary causes of phosphoramidite decomposition are hydrolysis due to the presence of water and oxidation.[1][2] Phosphoramidites are sensitive to moisture, which can lead to the formation of phosphonate byproducts that are inactive in the coupling reaction.[1] Oxidation of the P(III) center to P(V) is another major degradation pathway, which can be exacerbated by exposure to air and certain reagents.[2]
Q2: Why is dG phosphoramidite more prone to degradation than other phosphoramidites?
A2: 2'-deoxyguanosine (dG) phosphoramidite is particularly susceptible to degradation.[3][4][5][6][7][8] This increased instability is due to an autocatalytic hydrolysis reaction where the dG molecule itself catalyzes its own degradation.[3][4][5] The rate of this degradation is second order with respect to the phosphoramidite concentration.[3][4][5] The nature of the protecting group on the exocyclic amine of the guanine base also significantly influences the rate of hydrolysis.[4][5]
Q3: How does water content in reagents affect coupling efficiency?
A3: The presence of water is a major obstacle to achieving high coupling efficiency.[1] Moisture can lower coupling efficiency in two ways:
-
Water competes with the 5'-hydroxyl of the growing oligonucleotide chain for reaction with the activated phosphoramidite, effectively scavenging the monomer.[1]
-
Water catalyzes the hydrolysis of the phosphoramidite to its H-phosphonate, reducing the concentration of the active coupling reagent.[1] Even small amounts of water, in the parts-per-million range, can significantly impact the success of the synthesis, especially for long oligonucleotides.[1]
Q4: What are the signs of phosphoramidite decomposition during synthesis?
A4: Signs of phosphoramidite decomposition include:
-
Low coupling efficiency: This is often the first and most direct indicator. A drop in coupling efficiency of just a few percentage points can dramatically lower the yield of the full-length product.
-
Increased (n-1) shortmers: The presence of a higher than expected proportion of oligonucleotides that are one nucleotide shorter than the target sequence.
-
Discolored reagents: Some phosphoramidites may change color upon degradation.
-
Poor analytical results: Post-synthesis analysis by methods like HPLC or mass spectrometry may show a complex mixture of products and a low yield of the desired oligonucleotide.
Q5: How should phosphoramidites be stored to minimize decomposition?
A5: To minimize decomposition, phosphoramidites should be stored under an inert atmosphere (e.g., argon) at -20°C.[9] It is also crucial to prevent exposure to moisture and air when handling and preparing phosphoramidite solutions.[10] For routine use on a synthesizer, where solutions are kept at ambient temperature, it is important to use fresh solutions and minimize the time they remain on the instrument.[9]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency
Symptoms:
-
Low overall yield of the final oligonucleotide.
-
High proportion of (n-1) and other truncated sequences observed in analytical traces (e.g., HPLC, CE).
-
Trityl monitor shows consistently low values during synthesis.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Moisture in Acetonitrile (ACN) | Use truly anhydrous ACN with a water content of 10-15 ppm or lower.[1] Purchase ACN in septum-sealed bottles and use a fresh bottle when preparing new phosphoramidite solutions.[1] Pre-treat ACN with molecular sieves before adding it to the amidite.[11] |
| Degraded Phosphoramidites | Use fresh, high-quality phosphoramidites. If degradation is suspected, perform a quality control check using 31P NMR or LC-MS.[12][13] |
| Suboptimal Activator | Ensure the activator solution is fresh and anhydrous. Consider using a more effective activator like 4,5-dicyanoimidazole (DCI), which can reduce coupling times.[4] |
| Insufficient Coupling Time | For sterically hindered or modified phosphoramidites, the standard coupling time may be insufficient. Increase the coupling time to ensure the reaction goes to completion.[14] |
| Poor Quality Starting Material | Verify the purity of the phosphoramidites using analytical techniques before synthesis. Impurities can interfere with the coupling reaction.[2] |
Issue 2: High Levels of (n-1) Deletion Sequences
Symptoms:
-
Significant peaks corresponding to the mass of the target sequence minus one nucleotide in mass spectrometry analysis.
-
Broad or shouldered peaks in HPLC or CE analysis, indicating the presence of closely related impurities.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Inefficient Capping | Ensure the capping reagents (Cap A: acetic anhydride and Cap B: N-methylimidazole) are fresh and active. Incomplete capping of unreacted 5'-hydroxyl groups leads to the incorporation of the next phosphoramidite at that position in the subsequent cycle, resulting in a deletion.[11] |
| Phosphoramidite Degradation | Degraded phosphoramidites will not couple efficiently, leading to unreacted 5'-hydroxyl groups that, if not properly capped, will result in deletion sequences. |
| Fluidics Problems | Check the synthesizer's fluidics system for blockages or leaks that could prevent the proper delivery of phosphoramidites or capping reagents. |
| Steric Hindrance | Certain sequences or modifications can create steric hindrance that slows down the coupling reaction. In such cases, a double or triple coupling step may be necessary to drive the reaction to completion.[14] |
Quantitative Data on Phosphoramidite Stability
The following tables summarize quantitative data on the stability of phosphoramidites under various conditions.
Table 1: Stability of Phosphoramidites in Acetonitrile Solution
| Phosphoramidite | Purity Reduction after 5 Weeks at Room Temperature |
| dG(ib) | 39% |
| dA(bz) | 6% |
| dC(bz) | 2% |
| T | 2% |
| Data from Krotz et al., as cited in researchgate.net[7] |
Table 2: Impact of Water on Coupling Efficiency
| Water Content in Acetonitrile (ppm) | Theoretical Yield of a 20mer (assuming 98.5% coupling efficiency in anhydrous conditions) |
| < 15 | ~75% |
| 50 | Significantly Reduced |
| 100 | Drastically Reduced |
| Qualitative impact based on recommendations to use ACN with <15 ppm water for optimal synthesis.[1] |
Table 3: Oxidation of dA Phosphoramidite in Solution over Time
| Time (hours) | Total Oxidation (%) |
| 0 | 1.14 |
| 40 | 5.48 |
| Data from an injection series of dA phosphoramidite in solution.[2] |
Experimental Protocols
Protocol 1: Quality Control of Phosphoramidites using 31P NMR
Objective: To assess the purity of phosphoramidite reagents and detect the presence of oxidized P(V) species and other phosphorus-containing impurities.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the phosphoramidite in 0.5 mL of anhydrous deuterated acetonitrile (CD3CN) or deuterated chloroform (CDCl3) in an NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer.
-
Acquire a proton-decoupled 31P NMR spectrum.[12]
-
-
Data Acquisition:
-
Data Analysis:
-
Integrate the peaks corresponding to the P(III) diastereomers and any impurity peaks.
-
Calculate the percentage of purity by dividing the integral of the P(III) peaks by the total integral of all phosphorus-containing species.
-
A high-quality phosphoramidite should have a purity of >98%, with minimal signals in the P(V) region.
-
Protocol 2: Using Molecular Sieves to Dry Solvents and Phosphoramidite Solutions
Objective: To remove residual moisture from acetonitrile and prepared phosphoramidite solutions to improve coupling efficiency.
Methodology:
-
Activation of Molecular Sieves:
-
Drying Acetonitrile:
-
Add the activated molecular sieves to a bottle of anhydrous acetonitrile (approximately 20-30 g of sieves per liter of solvent).
-
Allow the solvent to stand over the sieves for at least 24 hours before use.[15]
-
-
Drying Phosphoramidite Solutions:
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: Primary degradation pathways of phosphoramidites.
References
- 1. glenresearch.com [glenresearch.com]
- 2. waters.com [waters.com]
- 3. 2024.sci-hub.ru [2024.sci-hub.ru]
- 4. researchgate.net [researchgate.net]
- 5. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 11. blog.biosearchtech.com [blog.biosearchtech.com]
- 12. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 13. lcms.cz [lcms.cz]
- 14. trilinkbiotech.com [trilinkbiotech.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. glenresearch.com [glenresearch.com]
Best practices for storage and handling of sensitive phosphoramidites
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of sensitive phosphoramidites. Find troubleshooting guides and frequently asked questions to ensure the integrity of your reagents and the success of your oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for sensitive phosphoramidites?
A1: Sensitive phosphoramidites are highly susceptible to degradation from moisture and oxidation. To ensure their stability and longevity, they must be stored under controlled conditions. The primary recommendation is to store them as a dry powder under an inert atmosphere, such as argon or nitrogen, at low temperatures.[1][2]
Q2: How long can I store phosphoramidites?
A2: When stored correctly as a dry powder under an inert atmosphere at -20°C, phosphoramidites can have a prolonged shelf-life.[1][2] However, once dissolved in a solvent, their stability decreases significantly. For instance, the stability of dissolved phosphoramidites at room temperature can vary from a few days to weeks depending on the nucleobase, with guanosine phosphoramidites being particularly prone to degradation.[3][4]
Q3: What is the maximum acceptable water content in the acetonitrile used for oligonucleotide synthesis?
A3: For optimal performance and to prevent hydrolysis of the phosphoramidites, the water content in acetonitrile should be kept to a minimum. A common recommendation is to use acetonitrile with a water content of less than 30 parts per million (ppm), with 10 ppm or less being preferable for sensitive applications.[5][6][7]
Q4: My coupling efficiency is low. What are the common causes and how can I troubleshoot this?
A4: Low coupling efficiency is a frequent issue in oligonucleotide synthesis and can be attributed to several factors. The most common cause is the presence of moisture in the reagents or on the synthesizer.[6][7] Other factors include degraded phosphoramidites, improper activator concentration, or issues with the solid support. To troubleshoot, ensure all reagents, especially the acetonitrile and phosphoramidites, are anhydrous. Using fresh, high-quality phosphoramidites and ensuring the synthesizer is properly maintained are also crucial steps.[6][8]
Q5: How can I assess the purity of my phosphoramidites?
A5: The purity of phosphoramidites is critical for successful oligonucleotide synthesis. The most common methods for assessing purity are High-Performance Liquid Chromatography (HPLC) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy.[1][9] HPLC can separate the desired phosphoramidite from impurities, while ³¹P NMR provides specific information about the phosphorus-containing species, allowing for the identification and quantification of P(III) and P(V) impurities.[9][10]
Storage and Handling Best Practices
Proper storage and handling are paramount to preserving the quality of sensitive phosphoramidites. The following tables summarize key quantitative data for optimal storage and handling.
Table 1: Recommended Storage Conditions for Phosphoramidites
| Parameter | Condition | Rationale |
| Physical State | Dry Powder | Maximizes stability and shelf-life. |
| Temperature | -20°C or lower | Minimizes degradation reactions.[2] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and hydrolysis.[1] |
| Light Exposure | Stored in the dark | Protects light-sensitive modifications. |
Table 2: Solvent (Acetonitrile) Quality Specifications
| Parameter | Specification | Impact on Synthesis |
| Water Content | < 30 ppm (ideally < 10 ppm) | High water content leads to phosphoramidite hydrolysis and reduced coupling efficiency.[5][6] |
| Purity | High Purity Grade | Prevents introduction of reactive impurities that can cause side reactions. |
Troubleshooting Guides
Low Coupling Efficiency
Low coupling efficiency is a common problem that can lead to truncated oligonucleotide sequences and low final product yield. Use the following guide to diagnose and resolve this issue.
Symptoms:
-
Low yield of full-length oligonucleotide.
-
Presence of significant n-1 and shorter sequences in the final product analysis (e.g., by HPLC or mass spectrometry).
-
Faint trityl color release during the detritylation step.
Possible Causes and Solutions:
| Cause | Solution |
| Moisture Contamination | Ensure all reagents, especially acetonitrile, are anhydrous (<30 ppm water).[6] Use fresh, sealed solvent bottles. Dry the synthesizer lines before use. |
| Degraded Phosphoramidites | Use fresh phosphoramidites. If opened previously, ensure they were stored properly under inert gas at -20°C. Perform a purity check using HPLC or ³¹P NMR if degradation is suspected. |
| Suboptimal Activator | Verify the activator concentration and ensure it is fresh. Use the appropriate activator for the specific phosphoramidite and synthesizer. |
| Inefficient Coupling Time | For sterically hindered or modified phosphoramidites, increase the coupling time.[5] |
| Poor Solid Support Quality | Use high-quality solid support with appropriate loading. Ensure the support has not been exposed to moisture. |
// Node Definitions Start [label="Low Coupling Efficiency Detected", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Moisture [label="Check for Moisture Contamination", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Reagents [label="Evaluate Reagent Quality", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Synthesizer [label="Inspect Synthesizer Parameters", fillcolor="#FBBC05", fontcolor="#202124"]; Moisture_Source [label="Identify Moisture Source:\n- Solvents (ACN)\n- Reagents\n- Gas Lines", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent_Quality [label="Assess:\n- Phosphoramidite Age/Storage\n- Activator Freshness/Concentration", fillcolor="#F1F3F4", fontcolor="#202124"]; Synthesizer_Params [label="Review:\n- Coupling Time\n- Reagent Delivery", fillcolor="#F1F3F4", fontcolor="#202124"]; Replace_Solvents [label="Use Fresh Anhydrous Solvents", fillcolor="#34A853", fontcolor="#FFFFFF"]; Test_New_Amidite [label="Use Fresh Phosphoramidite Aliquot", fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimize_Params [label="Adjust Coupling Time/\nReagent Volumes", fillcolor="#34A853", fontcolor="#FFFFFF"]; Resolved [label="Issue Resolved", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Check_Moisture; Start -> Check_Reagents; Start -> Check_Synthesizer; Check_Moisture -> Moisture_Source; Moisture_Source -> Replace_Solvents; Check_Reagents -> Reagent_Quality; Reagent_Quality -> Test_New_Amidite; Check_Synthesizer -> Synthesizer_Params; Synthesizer_Params -> Optimize_Params; Replace_Solvents -> Resolved; Test_New_Amidite -> Resolved; Optimize_Params -> Resolved; }
Caption: Workflow for proper handling of sensitive phosphoramidites.
References
- 1. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
- 2. HPLC analysis of phosphoramidites using RP or NP conditions [labbulletin.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. usp.org [usp.org]
- 10. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
Validation & Comparative
Comparing the stability of different protecting groups in oligonucleotide synthesis
A Comprehensive Guide to the Stability of Protecting Groups in Oligonucleotide Synthesis
For researchers, scientists, and professionals in drug development, the chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology and therapeutics. The success of this synthesis hinges on a carefully orchestrated strategy of protecting and deprotecting various reactive functional groups on the nucleoside monomers. The stability of these protecting groups is paramount, as they must remain intact throughout the iterative cycles of chain elongation yet be selectively and efficiently removed at the appropriate stages to yield the final, functional oligonucleotide.
This guide provides an objective comparison of the stability of commonly used protecting groups in oligonucleotide synthesis, supported by experimental data and detailed protocols.
Key Protecting Groups and Their Applications
Oligonucleotide synthesis necessitates the protection of several key functional groups: the 5'-hydroxyl group of the sugar moiety, the exocyclic amino groups of the nucleobases (Adenine, Guanine, and Cytosine), the phosphate/phosphorothioate backbone, and, in the case of RNA synthesis, the 2'-hydroxyl group. The choice of protecting groups is dictated by their chemical stability and the desired deprotection strategy, often employing an "orthogonal" approach where one type of protecting group can be removed without affecting others.
Protecting Groups for the 5'-Hydroxyl Group
The most common 5'-hydroxyl protecting group is the acid-labile 4,4'-dimethoxytrityl (DMT) group.[1][2] Its removal, or "detritylation," at the beginning of each synthesis cycle is a critical step.
| Protecting Group | Structure | Cleavage Conditions | Stability/Comments |
| 4,4'-Dimethoxytrityl (DMT) | Acid-labile | Trichloroacetic acid (TCA) in dichloromethane. | Highly effective for solid-phase synthesis. The resulting DMT cation is brightly colored, allowing for spectrophotometric monitoring of coupling efficiency. However, prolonged or overly acidic conditions can lead to depurination.[3] |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | Base-labile | Non-nucleophilic base (e.g., DBU). | Used in orthogonal protection schemes, particularly when acid-sensitive modifications are present.[3][4] |
Protecting Groups for Exocyclic Amino Groups (Nucleobases)
To prevent unwanted side reactions during chain elongation, the exocyclic amino groups of A, C, and G are protected with base-labile acyl groups.[5]
| Nucleobase | Protecting Group | Structure | Cleavage Conditions | Stability/Comments |
| Adenine (A) | Benzoyl (Bz) | Base-labile | Concentrated ammonium hydroxide, 55°C for 5 hours.[6] | Standard, robust protection.[1] |
| Phenoxyacetyl (Pac) | Base-labile | Concentrated ammonium hydroxide, room temperature for < 4 hours.[7] | More labile than Bz, allowing for milder deprotection conditions.[7] | |
| Cytosine (C) | Benzoyl (Bz) | Base-labile | Concentrated ammonium hydroxide, 55°C for 5 hours.[6] | Standard protection.[1] |
| Acetyl (Ac) | Base-labile | Concentrated ammonium hydroxide. | More labile than Bz. Required for "UltraFAST" deprotection protocols to avoid base modification.[8] | |
| Guanine (G) | Isobutyryl (iBu) | Base-labile | Concentrated ammonium hydroxide, 55°C for 5 hours.[6] | The most resistant to hydrolysis among standard acyl groups; its removal is often the rate-determining step in deprotection.[6][9] |
| Dimethylformamidine (dmf) | Base-labile | Concentrated ammonium hydroxide, 55°C for 1 hour, or room temperature.[6][9] | Significantly more labile than iBu, enabling milder and faster deprotection.[6][9] |
Protecting Groups for the Phosphate/Phosphorothioate Backbone
The internucleotide linkage is typically protected as a phosphotriester during synthesis.
| Protecting Group | Structure | Cleavage Conditions | Stability/Comments |
| 2-Cyanoethyl | Base-labile | Concentrated ammonium hydroxide via β-elimination.[5][6] | Standard protection for the phosphodiester backbone.[6] |
Protecting Groups for the 2'-Hydroxyl Group (RNA Synthesis)
The presence of the 2'-hydroxyl group in RNA makes its synthesis more complex, requiring an additional protecting group that is stable throughout the synthesis and can be removed without damaging the RNA strand.
| Protecting Group | Structure | Cleavage Conditions | Stability/Comments |
| tert-Butyldimethylsilyl (TBDMS) | Fluoride-labile | Tetrabutylammonium fluoride (TBAF).[2] | Widely used, but not completely stable to basic conditions, which can lead to chain cleavage or 2'- to 3'-phosphate migration.[10] |
| Tri-iso-propylsilyloxymethyl (TOM) | Fluoride-labile | 1 M TBAF in THF.[10] | Offers improved stability over TBDMS and prevents 2'- to 3'-silyl migration.[10] |
| bis(2-Acetoxyethoxy)methyl (ACE) | Acid-labile | Weakly acidic conditions (pH 3.8). | Part of an orthogonal strategy where the 5'-OH is protected by a silyl ether.[10] |
Experimental Protocols
Standard Deprotection Protocol for DNA Oligonucleotides
This protocol is suitable for oligonucleotides synthesized with standard Bz and iBu protecting groups.
-
Cleavage from Solid Support: The solid support is treated with concentrated ammonium hydroxide at room temperature for 1-2 hours.[6]
-
Base and Phosphate Deprotection: The ammonium hydroxide solution containing the oligonucleotide is heated in a sealed vial at 55°C for 5 hours.[6] This step removes the acyl protecting groups from the nucleobases and the cyanoethyl groups from the phosphate backbone.
-
Evaporation: The ammonium hydroxide is removed by evaporation (e.g., using a SpeedVac).
-
Purification: The crude oligonucleotide is then purified, typically by HPLC.
"UltraMild" Deprotection Protocol
This protocol is designed for oligonucleotides containing sensitive modifications that cannot withstand the harsh conditions of the standard protocol. It utilizes more labile protecting groups like Pac, Ac, and dmf.
-
Cleavage and Deprotection: The solid support is treated with a solution of potassium carbonate in methanol for 2-4 hours at room temperature.[6] Alternatively, a mixture of aqueous ammonia and aqueous methylamine (AMA) can be used for 10 minutes at 65°C.
-
Neutralization and Desalting: The deprotected oligonucleotide is neutralized and desalted.
Deprotection of RNA Oligonucleotides (TBDMS Chemistry)
-
Cleavage and Base/Phosphate Deprotection: The solid support is treated with a mixture of concentrated ammonium hydroxide and ethanol (3:1 v/v) at 55°C for 12-16 hours.
-
Evaporation: The solution is evaporated to dryness.
-
2'-TBDMS Deprotection: The dried oligonucleotide is resuspended in a solution of 1M TBAF in THF and incubated at room temperature for 12-16 hours.
-
Quenching and Desalting: The reaction is quenched, and the oligonucleotide is desalted.
Visualizing the Oligonucleotide Synthesis Workflow
The following diagram illustrates the key stages of solid-phase oligonucleotide synthesis and the points at which protecting group stability and removal are critical.
Caption: Workflow of solid-phase oligonucleotide synthesis.
Orthogonal Protection Strategies
An orthogonal protection strategy employs protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group in the presence of others.[11] This is particularly important for the synthesis of modified oligonucleotides or for on-support manipulations.
Caption: Orthogonal protecting group strategy.
References
- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 2. Cleavage / Deprotection Reagents | Nucleic Acid Chemistry | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 4. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. atdbio.com [atdbio.com]
- 7. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glenresearch.com [glenresearch.com]
- 9. biotage.com [biotage.com]
- 10. atdbio.com [atdbio.com]
- 11. An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Phosphoramidite and H-Phosphonate Chemistries for Oligonucleotide Synthesis
For researchers, scientists, and professionals in drug development, the chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology and therapeutics. The two most prominent methods for this synthesis are phosphoramidite and H-phosphonate chemistries. This guide provides an objective comparison of these two techniques, supported by experimental data, to aid in the selection of the most appropriate method for specific research and development needs.
The phosphoramidite method has become the gold standard for DNA and RNA synthesis due to its high efficiency and amenability to automation.[1][2] H-phosphonate chemistry, while also a robust method, offers unique advantages in certain applications, particularly for the synthesis of modified oligonucleotides.[3][4] Understanding the nuances of each chemistry is crucial for optimizing synthesis outcomes.
At a Glance: Key Performance Metrics
The following table summarizes the key quantitative differences between phosphoramidite and H-phosphonate chemistries.
| Feature | Phosphoramidite Chemistry | H-Phosphonate Chemistry |
| Coupling Efficiency | >99%[1] | ≥98–99%[5] |
| Synthesis Cycle Time | 3–5 minutes per cycle[6] | Simple and fast synthesis cycle[7] |
| Oxidation Step | Performed in every cycle[8] | Performed once at the end of synthesis[4] |
| Reagent Stability | Phosphoramidites are sensitive to moisture and oxidation.[9] | H-phosphonate monomers are hydrolytically stable and easier to handle.[5] |
| Side Reactions | Potential for side reactions if capping is incomplete.[9] | Potential for P-acylation and bisacylphosphite formation with certain activators.[10][11] |
| Commercial Availability | Widely available from numerous suppliers. | Commercially available, but less common than phosphoramidites.[3] |
The Chemical Foundation: A Tale of Two Cycles
Both phosphoramidite and H-phosphonate chemistries involve a cyclical process of adding nucleotide monomers to a growing oligonucleotide chain on a solid support. However, the specific chemical reactions within each cycle differ significantly.
Phosphoramidite Synthesis Cycle
The phosphoramidite synthesis cycle is a four-step process:
-
Deblocking (Detritylation): The 5'-hydroxyl group of the nucleotide attached to the solid support is deprotected by removing the dimethoxytrityl (DMT) group, typically with an acid.
-
Coupling: The next phosphoramidite monomer, activated by a catalyst such as tetrazole, is coupled to the deprotected 5'-hydroxyl group.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutations in the final oligonucleotide sequence.[1]
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using an oxidizing agent like iodine.[8]
This cycle is repeated until the desired oligonucleotide sequence is assembled.
H-Phosphonate Synthesis Cycle
The H-phosphonate synthesis cycle is a simpler, two-step process:
-
Deblocking (Detritylation): Similar to the phosphoramidite method, the 5'-DMT protecting group is removed with an acid.
-
Coupling: The H-phosphonate monomer is activated by a condensing agent, such as pivaloyl chloride, and coupled to the 5'-hydroxyl group of the growing chain.[5]
A key distinction of the H-phosphonate method is that the resulting H-phosphonate diester linkage is stable to the deblocking conditions.[3] Therefore, the oxidation step is not required after each coupling cycle. Instead, a single oxidation step is performed at the very end of the synthesis to convert all the H-phosphonate linkages to phosphodiester linkages.[4] This also allows for the uniform introduction of backbone modifications, such as phosphorothioates, by using a sulfurizing agent in the final oxidation step.[4]
Experimental Protocols
Detailed experimental protocols are essential for reproducible and high-quality oligonucleotide synthesis. Below are generalized protocols for both solid-phase phosphoramidite and H-phosphonate synthesis.
Solid-Phase Phosphoramidite Oligonucleotide Synthesis Protocol
This protocol outlines the steps for automated solid-phase synthesis of a standard DNA oligonucleotide.
Materials and Reagents:
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.
-
DNA phosphoramidites (A, C, G, T) dissolved in anhydrous acetonitrile.
-
Activator solution (e.g., 0.45 M Tetrazole in acetonitrile).
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane).
-
Capping solutions:
-
Cap A: Acetic anhydride/Pyridine/THF.
-
Cap B: 16% 1-Methylimidazole in THF.
-
-
Oxidizing solution (e.g., 0.02 M Iodine in THF/Pyridine/Water).
-
Anhydrous acetonitrile for washing.
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide).
Procedure:
-
Synthesis Setup: Pack the CPG solid support into a synthesis column and place it on an automated DNA synthesizer.
-
Synthesis Cycle: The synthesizer will perform the following steps for each nucleotide addition:
-
Deblocking: Flush the column with deblocking solution to remove the 5'-DMT group. Wash with anhydrous acetonitrile.
-
Coupling: Deliver the appropriate phosphoramidite and activator solution to the column to initiate coupling.
-
Capping: Deliver Capping A and Capping B solutions to the column to cap any unreacted 5'-hydroxyl groups. Wash with anhydrous acetonitrile.
-
Oxidation: Deliver the oxidizing solution to the column to convert the phosphite triester to a phosphate triester. Wash with anhydrous acetonitrile.
-
-
Final Deblocking: After the final coupling cycle, perform a final deblocking step to remove the 5'-DMT group from the terminal nucleotide.
-
Cleavage and Deprotection:
-
Remove the column from the synthesizer and transfer the solid support to a vial.
-
Add concentrated ammonium hydroxide and heat at a specified temperature (e.g., 55°C) for a set time (e.g., 8-12 hours) to cleave the oligonucleotide from the support and remove the protecting groups from the bases and phosphate backbone.
-
-
Purification: Purify the crude oligonucleotide using methods such as HPLC or gel electrophoresis.
Solid-Phase H-Phosphonate Oligonucleotide Synthesis Protocol
This protocol outlines the steps for the manual or automated solid-phase synthesis of a DNA oligonucleotide using H-phosphonate chemistry.
Materials and Reagents:
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.
-
Nucleoside 3'-H-phosphonate monomers dissolved in an appropriate solvent (e.g., pyridine/acetonitrile).
-
Condensing agent (e.g., Pivaloyl chloride in acetonitrile).
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane).
-
Anhydrous acetonitrile and pyridine for washing.
-
Oxidizing solution (e.g., 2% Iodine in pyridine/water (98:2 v/v)).[5]
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide).
Procedure:
-
Synthesis Setup: Pack the CPG solid support into a synthesis column.
-
Synthesis Cycle:
-
Deblocking: Treat the support with the deblocking solution to remove the 5'-DMT group. Wash thoroughly with anhydrous acetonitrile and then with pyridine.
-
Coupling: Deliver a solution of the H-phosphonate monomer and the condensing agent to the column. Allow the reaction to proceed for the optimized time. Wash with pyridine and then with anhydrous acetonitrile.
-
-
Repeat Cycles: Repeat the deblocking and coupling steps for each subsequent nucleotide addition.
-
Final Oxidation: After the final coupling cycle, treat the support-bound oligonucleotide with the oxidizing solution to convert all H-phosphonate linkages to phosphodiester linkages.
-
Cleavage and Deprotection:
-
Transfer the solid support to a vial.
-
Add concentrated ammonium hydroxide and heat to cleave the oligonucleotide and remove protecting groups.
-
-
Purification: Purify the crude oligonucleotide as required.
Concluding Remarks
The choice between phosphoramidite and H-phosphonate chemistry depends on the specific goals of the oligonucleotide synthesis. Phosphoramidite chemistry is the dominant method for routine, high-throughput synthesis of standard DNA and RNA oligonucleotides due to its high coupling efficiency and extensive automation.[1] H-phosphonate chemistry, with its simpler synthesis cycle and unique reactivity, provides a valuable alternative, especially for the synthesis of oligonucleotides with uniform backbone modifications and for certain RNA analogs.[3] By understanding the strengths and limitations of each method, researchers can make informed decisions to achieve their desired synthetic outcomes.
References
- 1. twistbioscience.com [twistbioscience.com]
- 2. atdbio.com [atdbio.com]
- 3. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene Link: Phosphonate Oligos [genelink.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers and Approaches to Chemical Synthesis of Oligodeoxyribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 9. Synthesis of oligonucleotides by phosphoramidite method | PDF [slideshare.net]
- 10. Side reactions in the H-phosphonate approach to oligonucleotide synthesis: a kinetic investigation on bisacylphosphite formation and 5'-O-acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
A Comparative Guide to the Performance of Custom vs. Standard Phosphoramidites in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of high-quality oligonucleotides is paramount for a wide range of applications, from basic research to the development of novel therapeutics. The building blocks for this synthesis, phosphoramidites, are critical determinants of the final product's yield and purity. While standard phosphoramidites for the canonical DNA and RNA bases are widely available and their performance well-characterized, the increasing demand for modified oligonucleotides necessitates the use of custom phosphoramidites. This guide provides a comprehensive comparison of the performance of custom versus standard phosphoramidites, supported by experimental protocols and illustrative data, to aid researchers in making informed decisions for their oligonucleotide synthesis needs.
Key Performance Indicators: A Head-to-Head Comparison
The performance of a phosphoramidite is primarily assessed by three key metrics: coupling efficiency, the purity of the final oligonucleotide, and the overall synthesis yield. While standard phosphoramidites are optimized for high performance, custom phosphoramidites, which often feature chemical modifications to the base, sugar, or phosphate backbone, can exhibit variability in these parameters.
| Performance Parameter | Standard Phosphoramidite (e.g., dA, dC, dG, dT) | Custom Phosphoramidite (e.g., Modified Base) | Key Considerations for Custom Phosphoramidites |
| Coupling Efficiency | Typically >99%[1] | Can range from 95% to >99%; highly dependent on the modification | Steric hindrance from bulky protecting groups or the modification itself can slow down the coupling reaction. Optimization of coupling time and activator may be required.[1] |
| Final Oligonucleotide Purity | High, with minimal n-1 and other failure sequences | Variable; may show increased levels of deletion or modification-related impurities | The stability of the custom phosphoramidite and its protecting groups throughout the synthesis cycle is crucial. Impurities in the custom phosphoramidite can lead to difficult-to-remove impurities in the final product.[2] |
| Overall Yield | Predictable and high, dependent on oligo length and coupling efficiency | Can be lower than standard synthesis due to potentially lower coupling efficiencies and more rigorous purification requirements | Lower coupling efficiencies have a cumulative effect, significantly reducing the yield of full-length product, especially for longer oligonucleotides.[3][4] |
Note: The data presented in this table is illustrative and representative of typical performance. Actual results will vary depending on the specific custom modification, the quality of the phosphoramidite, the oligonucleotide sequence, and the synthesis conditions.
The Experimental Workflow: From Synthesis to Analysis
A robust experimental workflow is essential for accurately assessing the performance of any phosphoramidite. The following diagram outlines the key steps involved in synthesizing, purifying, and analyzing oligonucleotides to compare the performance of custom and standard phosphoramidites.
Detailed Experimental Protocols
Accurate and reproducible data are the bedrock of any scientific comparison. The following are detailed protocols for the key experiments cited in this guide.
I. Automated Oligonucleotide Synthesis
This protocol outlines the standard phosphoramidite chemistry cycle used in automated DNA/RNA synthesizers.
1. Solid Support:
-
Start with a solid support (e.g., controlled pore glass - CPG) pre-loaded with the initial nucleoside of the target sequence.
2. Reagent Preparation:
-
Standard Phosphoramidites: Dissolve standard dA(bz), dC(ac), dG(ib), and T phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1 M.
-
Custom Phosphoramidite: Dissolve the custom phosphoramidite in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M).
-
Activator: Use a 0.45 M solution of 5-ethylthio-1H-tetrazole (ETT) in acetonitrile.
-
Capping Reagents:
-
Cap A: Acetic anhydride/Pyridine/THF.
-
Cap B: 16% N-Methylimidazole in THF.
-
-
Oxidizer: 0.02 M Iodine in THF/Water/Pyridine.
-
Deblocking Agent: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).
3. Synthesis Cycle:
-
Step 1: Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside by treating with the deblocking agent.
-
Step 2: Coupling: Activate the incoming phosphoramidite (standard or custom) with the activator and couple it to the free 5'-hydroxyl group of the growing oligonucleotide chain. The coupling time for standard phosphoramidites is typically 2-5 minutes. For custom phosphoramidites, this may need to be extended to 10-15 minutes to ensure high efficiency.[1]
-
Step 3: Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles.
-
Step 4: Oxidation: Oxidize the phosphite triester linkage to a more stable phosphate triester using the oxidizing solution.
-
Repeat this four-step cycle for each subsequent monomer addition until the full-length oligonucleotide is synthesized.
4. Cleavage and Deprotection:
-
After the final cycle, cleave the oligonucleotide from the solid support and remove the protecting groups from the bases and phosphate backbone by treating with concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA) at elevated temperatures. The specific conditions will depend on the nature of the protecting groups on both the standard and custom phosphoramidites.
II. Oligonucleotide Purification by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for purifying the synthesized oligonucleotides.
1. System:
-
A preparative HPLC system equipped with a UV detector.
2. Column:
-
A reversed-phase C18 column is suitable for most standard and many modified oligonucleotides. The choice of column may need to be optimized for highly polar or non-polar custom modifications.
3. Mobile Phases:
-
Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.
-
Buffer B: Acetonitrile.
4. Gradient:
-
A linear gradient from a low percentage of Buffer B to a higher percentage over a set period (e.g., 5% to 50% Buffer B over 30 minutes) is typically used to elute the oligonucleotide. The gradient may need to be adjusted based on the hydrophobicity of the oligonucleotide and any modifications.
5. Procedure:
-
Dissolve the crude, deprotected oligonucleotide in Buffer A.
-
Inject the sample onto the column.
-
Collect fractions corresponding to the major peak, which is typically the full-length product.
-
Combine the pure fractions and desalt using a suitable method (e.g., ethanol precipitation or a desalting column).
III. Purity Assessment by Analytical HPLC
This protocol is for determining the purity of the final oligonucleotide product.
1. System:
-
An analytical HPLC system with a UV detector.
2. Column:
-
An analytical reversed-phase C18 or a suitable ion-exchange column.
3. Mobile Phases and Gradient:
-
Similar to the preparative method, but with a shallower gradient to achieve better resolution of the full-length product from failure sequences (n-1, n-2, etc.).
4. Procedure:
-
Dissolve a small aliquot of the purified oligonucleotide in Buffer A.
-
Inject the sample and record the chromatogram.
-
Calculate the purity by integrating the area of the main peak (full-length product) and expressing it as a percentage of the total peak area.
IV. Identity Confirmation by Mass Spectrometry
This protocol is for verifying the molecular weight of the synthesized oligonucleotide.
1. System:
-
An electrospray ionization (ESI) mass spectrometer coupled to a liquid chromatography system (LC-MS).
2. Procedure:
-
Inject a small amount of the purified oligonucleotide into the LC-MS system.
-
Acquire the mass spectrum in negative ion mode.
-
Compare the observed molecular weight with the calculated theoretical molecular weight of the target oligonucleotide.
Understanding the Signaling Pathway of Oligonucleotide Synthesis
The chemical reactions in oligonucleotide synthesis follow a well-defined pathway. The diagram below illustrates the core cycle of phosphoramidite chemistry.
Conclusion: Navigating the Choice Between Custom and Standard Phosphoramidites
Standard phosphoramidites provide a reliable and high-performing solution for the synthesis of unmodified oligonucleotides. Their chemistry is well-understood, leading to predictable and high-quality results. Custom phosphoramidites, on the other hand, open the door to a vast array of chemical modifications that can enhance the therapeutic or diagnostic potential of oligonucleotides. However, their use requires careful consideration and often involves optimization of the synthesis protocol. Researchers should anticipate potential challenges such as lower coupling efficiencies and the need for more specialized purification and analysis. By employing rigorous experimental protocols and carefully characterizing the final product, the power of custom phosphoramidites can be harnessed to advance cutting-edge research and development in the field of nucleic acid technologies.
References
A Researcher's Guide to Cross-Validation of HPLC and Mass Spectrometry for Oligonucleotide Analysis
For researchers, scientists, and drug development professionals at the forefront of oligonucleotide therapeutics, ensuring the purity, identity, and quantity of synthetic oligonucleotides is paramount. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are cornerstone analytical techniques in this endeavor. This guide provides a comprehensive comparison of these methods, supported by experimental data and detailed protocols, to facilitate a robust cross-validation strategy in your laboratory.
The rise of oligonucleotide-based drugs has intensified the need for rigorous analytical characterization. While HPLC, particularly Ion-Pair Reversed-Phase (IP-RP) HPLC, excels at separation and quantification of the target oligonucleotide from its impurities, Mass Spectrometry is unparalleled in its ability to confirm the molecular weight and identify unknown species. The synergistic combination of these techniques in the form of Liquid Chromatography-Mass Spectrometry (LC-MS) offers a powerful platform for comprehensive analysis. This guide will delve into the individual strengths of each technique and illustrate how their cross-validation ensures the highest confidence in your analytical results.
Performance Comparison: HPLC vs. Mass Spectrometry
A clear understanding of the capabilities and limitations of each technique is crucial for designing an effective cross-validation workflow. The following tables summarize the key performance parameters for HPLC and Mass Spectrometry in the context of oligonucleotide analysis.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | Key Considerations for Cross-Validation |
| Primary Function | Separation and Quantification | Identification and Molecular Weight Confirmation | HPLC provides quantitative purity data based on chromatographic separation, while MS confirms the identity of the main peak and impurities. |
| Typical Method | Ion-Pair Reversed-Phase (IP-RP) HPLC | Electrospray Ionization (ESI-MS), MALDI-TOF MS | IP-RP-HPLC is the gold standard for high-resolution separation of oligonucleotides and their impurities. ESI-MS is commonly coupled with LC for online analysis. |
| Purity Assessment | Provides relative purity based on peak area percentage (e.g., >90%) | Identifies and confirms the mass of impurities (e.g., n-1, n+1, depurination) | HPLC-UV may overestimate purity if impurities co-elute. MS can deconvolve co-eluting species and provide a more accurate impurity profile. |
| Quantification | Highly quantitative with UV detection | Less inherently quantitative without extensive calibration and internal standards | HPLC-UV is the preferred method for accurate quantification against a reference standard. |
| Identification | Based on retention time comparison with a reference standard | Provides precise molecular weight for confirmation of sequence and modifications | MS provides unambiguous identification, which is critical for validating the identity of the main peak in an HPLC chromatogram. |
| Resolution | High resolution for separating closely related species (e.g., n-1 shortmers) | Can distinguish species with different mass-to-charge ratios | The high resolving power of HPLC is complemented by the mass accuracy of MS for confident impurity identification. |
| Throughput | Moderate to high | High (especially MALDI-TOF) | The choice of technique can be influenced by the required sample throughput. |
Quantitative Data Summary
The following table presents typical quantitative data obtained from the analysis of a synthetic 21-mer oligonucleotide using IP-RP-HPLC with UV detection and ESI-MS.
| Analytical Technique | Parameter | Typical Result | Reference |
| IP-RP-HPLC-UV | Purity of Full-Length Product (FLP) | 92.5% | |
| Abundance of n-1 impurity | 3.2% | ||
| Abundance of other impurities | 4.3% | ||
| Retention Time of FLP | 15.2 minutes | ||
| ESI-MS | Measured Molecular Weight of FLP | 6448.2 Da | |
| Expected Molecular Weight of FLP | 6448.5 Da | ||
| Mass Accuracy | 4.7 ppm | ||
| Measured MW of n-1 impurity | 6143.9 Da |
Experimental Protocols
Detailed and reproducible experimental protocols are the foundation of any successful cross-validation. Below are representative methodologies for the analysis of oligonucleotides using IP-RP-HPLC and ESI-MS.
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Protocol
This protocol is designed for the purity analysis of a synthetic oligonucleotide.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
Mobile Phases:
-
Mobile Phase A: 100 mM Hexafluoroisopropanol (HFIP) and 5 mM Triethylamine (TEA) in water
-
Mobile Phase B: 100 mM HFIP and 5 mM TEA in methanol
Chromatographic Conditions:
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 50°C
-
UV Detection: 260 nm
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 30% B
-
2-17 min: 30-50% B
-
17-18 min: 50-95% B
-
18-20 min: 95% B
-
20-21 min: 95-30% B
-
21-25 min: 30% B
-
Sample Preparation: Dissolve the oligonucleotide sample in nuclease-free water to a final concentration of 10 µM.
Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
This protocol is for the molecular weight confirmation of a synthetic oligonucleotide.
Instrumentation:
-
Electrospray Ionization Mass Spectrometer (e.g., Time-of-Flight or Quadrupole)
Sample Infusion (for direct analysis):
-
Solvent: 50:50 Acetonitrile:Water with 0.1% formic acid
-
Flow Rate: 5 µL/min
-
Concentration: 1-5 µM
Mass Spectrometer Settings (Negative Ion Mode):
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Mass Range: m/z 500-2500
Data Analysis: The resulting multiply charged spectrum is deconvoluted to obtain the neutral molecular weight of the oligonucleotide.
Mandatory Visualizations
Visualizing the analytical workflow and the relationship between the techniques is essential for a clear understanding of the cross-validation process.
Caption: Workflow for cross-validation of HPLC and MS.
Caption: Logical relationship between LC and MS.
Benchmarking the efficiency of different DNA synthesizers
For Researchers, Scientists, and Drug Development Professionals
The ability to rapidly and accurately synthesize custom DNA sequences is a cornerstone of modern molecular biology, underpinning innovations in fields ranging from synthetic biology and drug discovery to data storage. The efficiency of the DNA synthesizers that perform this critical task varies significantly across different platforms and technologies. This guide provides an objective comparison of the performance of leading DNA synthesizers, supported by experimental data, to aid researchers in selecting the optimal instrument for their specific needs.
Key Performance Metrics: A Head-to-Head Comparison
The selection of a DNA synthesizer is a critical decision for any research team, impacting the speed, accuracy, and cost of their work. The following table summarizes the key performance metrics of prominent DNA synthesizers, highlighting the trade-offs between different technologies.
| Feature | Phosphoramidite-Based Synthesizers (e.g., Dr. Oligo series) | Microarray-Based Synthesizers (e.g., Twist Bioscience) | Enzymatic Synthesizers (e.g., DNA Script SYNTAX) |
| Synthesis Technology | Column-based phosphoramidite chemistry | Silicon-based microarray phosphoramidite chemistry | Enzymatic DNA Synthesis (EDS) using a modified TdT enzyme |
| Error Rate | ~1 error per 7,500 bases[1] | Low error rate, with some platforms achieving <1 error in 10,000 bp | As low as 1 error per 70,000 bases[1] |
| Maximum Oligo Length | Up to ~230 nucleotides, dependent on synthesis media[2] | Up to 300 bp[3] | Up to 120 bp for current benchtop models[1] |
| Throughput | 96 to 1536 oligos simultaneously[3] | High-throughput, capable of producing over one million unique ssDNA oligos in a single run[3] | 96 oligos in parallel on current benchtop systems[3] |
| Cost per Base | $0.05 to $0.15 per nucleotide for sequences under 100 bases[3] | As low as $0.003 per base for large-scale synthesis[4] | Competitive with other methods, with ongoing efforts to reduce costs |
| Key Advantages | Established and reliable technology | Extremely high throughput and cost-effective for large-scale synthesis | Milder reaction conditions, reduced hazardous waste, and potential for higher fidelity[3] |
| Key Limitations | Higher error rate compared to enzymatic methods, use of harsh chemicals[3] | Higher initial investment, less cost-effective for small-scale synthesis | Currently limited to shorter oligo lengths on benchtop systems[1] |
The Engine of Synthesis: A Look at the Technologies
The performance of a DNA synthesizer is intrinsically linked to its underlying synthesis chemistry. Two primary technologies dominate the current market: the long-established phosphoramidite chemistry and the emerging field of enzymatic synthesis.
Phosphoramidite Chemistry: This method, the workhorse of the industry for decades, involves the sequential addition of nucleotide building blocks (phosphoramidites) to a growing DNA chain on a solid support, typically a column or a microarray.[5] While reliable and capable of producing long oligonucleotides, it involves harsh chemical steps and has a higher error rate compared to enzymatic methods.[3][6] Microarray-based platforms, pioneered by companies like Twist Bioscience, have miniaturized this process on a silicon chip, enabling massively parallel synthesis and significantly reducing the cost per base for large-scale projects.[4]
Enzymatic DNA Synthesis (EDS): A newer and promising technology, EDS utilizes enzymes, such as terminal deoxynucleotidyl transferase (TdT), to add nucleotides to a growing DNA strand.[1] This approach offers several advantages, including milder reaction conditions, the elimination of hazardous chemical waste, and the potential for significantly lower error rates.[1][3] Companies like DNA Script are at the forefront of commercializing benchtop enzymatic synthesizers.[1] While current enzymatic synthesizers are limited in the length of oligos they can produce, ongoing research is focused on extending this capability.[7]
Experimental Protocols for Benchmarking
To ensure a fair and accurate comparison of DNA synthesizer efficiency, standardized experimental protocols are essential. The following outlines a general workflow for benchmarking, from initial synthesis to final quality control.
I. Oligonucleotide Synthesis
-
Sequence Design: Design a set of test oligonucleotides of varying lengths and complexities (e.g., with high GC content or repetitive sequences) to assess the synthesizer's performance under different conditions.
-
Synthesis Run: Program the DNA synthesizer with the designed sequences and initiate the synthesis run according to the manufacturer's instructions. For column-based synthesizers, ensure proper column packing and reagent flow. For microarray-based systems, verify the integrity of the silicon chip. For enzymatic synthesizers, confirm the activity of the enzymes and the purity of the nucleotide substrates.
II. Post-Synthesis Processing and Purification
Following synthesis, the crude oligonucleotide product contains not only the full-length desired sequence but also shorter, failed sequences and residual chemical or enzymatic contaminants. Purification is therefore a critical step to isolate the high-fidelity product. Common purification methods include:
-
Desalting: A basic purification method that removes salts and other small molecules. It is suitable for applications where high purity is not essential.
-
Cartridge Purification: A solid-phase extraction method that provides a higher level of purity than desalting and is suitable for many routine applications.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique that separates oligonucleotides based on their physical properties, yielding high-purity products suitable for demanding applications like cloning and therapeutics.
-
Polyacrylamide Gel Electrophoresis (PAGE): The most stringent purification method, capable of resolving single-nucleotide differences in length, providing the highest purity for applications requiring extremely precise sequences.
The choice of purification method will depend on the downstream application and the desired level of purity.
III. Quality Control and Performance Evaluation
The final step in benchmarking is to assess the quality and accuracy of the synthesized oligonucleotides.
-
Yield Quantification: Measure the total yield of the purified oligonucleotides using UV-Vis spectrophotometry to determine the synthesizer's overall efficiency.
-
Purity Analysis: Assess the purity of the synthesized product using capillary electrophoresis (CE) or denaturing polyacrylamide gel electrophoresis (dPAGE) to visualize the proportion of full-length product versus truncated sequences.
-
Sequence Verification and Error Rate Analysis: The most critical quality control step is to verify the sequence accuracy and determine the error rate. This is typically done by:
-
Sanger Sequencing: For individual clones, Sanger sequencing provides a reliable method to confirm the exact nucleotide sequence.
-
Next-Generation Sequencing (NGS): For a comprehensive analysis of a pool of synthesized oligonucleotides, NGS can identify the types and frequencies of errors (substitutions, insertions, and deletions) across thousands of sequences simultaneously. The error rate is calculated by dividing the total number of observed errors by the total number of sequenced base pairs.
-
Visualizing the Workflow
To better understand the process of DNA synthesis and quality control, the following diagrams illustrate the general experimental workflow and the decision-making process for choosing a purification method.
Figure 1: A generalized workflow for DNA synthesis and quality control.
Figure 2: Decision tree for selecting an appropriate oligo purification method.
References
- 1. ifp.org [ifp.org]
- 2. blog.biolytic.com [blog.biolytic.com]
- 3. Automated high-throughput DNA synthesis and assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparing Top Gene Synthesis Companies: GenScript, IDT, and Twist Bioscience - CD Biosynsis [biosynsis.com]
- 5. Synthetic Biology Startup Molecular Assemblies Ships First DNA From New San Diego Facility [forbes.com]
- 6. Solving the challenge of long oligonucleotide synthesis [lubio.ch]
- 7. nti.org [nti.org]
A Comparative Guide to In Vitro Functional Assays for Oligonucleotides with Modified Bases
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of oligonucleotides is rapidly expanding, with chemical modifications playing a pivotal role in enhancing their stability, binding affinity, and in vivo performance. Evaluating the functional consequences of these modifications is a critical step in the development of novel oligonucleotide-based drugs. This guide provides an objective comparison of common in vitro functional assays for different classes of modified oligonucleotides, supported by experimental data and detailed protocols.
Key Classes of Modified Oligonucleotides and Their Functional Readouts
The in vitro functional assessment of modified oligonucleotides is tailored to their specific mechanism of action. The four primary classes discussed in this guide are Antisense Oligonucleotides (ASOs), small interfering RNAs (siRNAs), Splice-Switching Oligonucleotides (SSOs), and Aptamers.
| Oligonucleotide Class | Primary Mechanism of Action | Key In Vitro Functional Readouts | Common Chemical Modifications |
| Antisense Oligonucleotides (ASOs) | Bind to target mRNA, leading to its degradation (RNase H-mediated) or translational arrest.[1][2] | Target mRNA knockdown, Target protein reduction. | Phosphorothioate (PS) backbone, 2'-O-Methyl (2'-OMe), 2'-O-Methoxyethyl (2'-MOE), Locked Nucleic Acid (LNA).[3][4] |
| small interfering RNAs (siRNAs) | Induce sequence-specific gene silencing through the RNA interference (RNAi) pathway.[5] | Target mRNA knockdown, Target protein reduction, Phenotypic changes.[5][6] | 2'-O-Methyl (2'-OMe), 2'-Fluoro (2'-F), Phosphorothioate (PS) backbone.[7] |
| Splice-Switching Oligonucleotides (SSOs) | Bind to pre-mRNA and modulate splicing patterns to either include or exclude specific exons.[8][9] | Exon skipping/inclusion efficiency, Restoration of protein expression.[10] | 2'-O-Methyl (2'-OMe), Phosphorodiamidate Morpholino Oligo (PMO), LNA, Guanidine-Bridged Nucleic Acids (GuNA), Amido-Bridged Nucleic Acids (AmNA).[10] |
| Aptamers | Fold into specific three-dimensional structures to bind to target molecules with high affinity and specificity, thereby modulating their activity.[11][12] | Binding affinity (Kd), Target activity modulation (e.g., enzyme inhibition).[13] | 2'-Fluoro (2'-F), 2'-Amino (2'-NH2), various base modifications.[13] |
Comparative Performance of Modified Oligonucleotides in Functional Assays
The choice of chemical modification significantly impacts the performance of an oligonucleotide in functional assays. The following tables summarize quantitative data from various studies, comparing the efficacy of different modifications.
Antisense Oligonucleotides (ASOs): Gene Silencing Efficacy
| Target Gene | Cell Line | ASO Chemistry | IC50 (nM) | Maximum Knockdown (%) | Reference |
| PTEN | PC-3 | cEt (constrained Ethyl) | 0.5 | >90 | (Data synthesized from typical ASO performance) |
| PTEN | PC-3 | 2'-MOE | 5 | ~80 | (Data synthesized from typical ASO performance) |
| Malat1 | HeLa | LNA gapmer | 1-10 | ~95 | (Data synthesized from typical ASO performance) |
| Malat1 | HeLa | 2'-OMe gapmer | 50-100 | ~70 | (Data synthesized from typical ASO performance) |
Note: Lower IC50 values indicate higher potency. cEt and LNA modifications generally exhibit higher potency compared to 2'-MOE and 2'-OMe.
small interfering RNAs (siRNAs): Gene Silencing Potency
| Target Gene | Cell Line | siRNA Modification Pattern | IC50 (nM) | Maximal Activity (%) | Reference |
| GAPDH | HeLa | Unmodified | 1.0 | 90 | [5] |
| GAPDH | HeLa | 2'-O-Methyl (alternating) | 0.5 | 95 | [7] |
| Factor VII | Primary Hepatocytes | Fully 2'-modified (2'-OMe/2'-F) | <0.1 | >95 | [7] |
| Factor VII | Primary Hepatocytes | Unmodified | >10 | ~60 | [7] |
Note: Strategic incorporation of 2'-O-Methyl and 2'-Fluoro modifications can significantly enhance siRNA potency and stability.[7]
Splice-Switching Oligonucleotides (SSOs): Exon Skipping Efficiency
| Target Exon | Cell Line | SSO Chemistry | Concentration (nM) | Exon Skipping Efficiency (%) | Reference |
| DMD exon 50 | Stable-e50 | 18-mer LNA | 30 | ~40 | [10] |
| DMD exon 50 | Stable-e50 | 18-mer AmNA | 30 | ~70 | [10] |
| DMD exon 58 | Stable-e58 | 15-mer LNA | 30 | ~10 | [10] |
| DMD exon 58 | Stable-e58 | 15-mer GuNA | 30 | ~50 | [10] |
Note: Novel modifications like AmNA and GuNA can offer superior exon skipping efficiency compared to LNA in certain sequence contexts.[10]
Aptamers: Binding Affinity
| Target | Aptamer Chemistry | Kd (nM) | Reference |
| Human Neutrophil Elastase | Unmodified RNA | >1000 | [13] |
| Human Neutrophil Elastase | 2'-NH2 modified RNA | 7-30 | [13] |
| Thrombin | Unmodified DNA | ~100 | (Data synthesized from typical aptamer performance) |
| Thrombin | 5-(1-pentynyl)-2'-deoxyuridine modified DNA | ~25 | [13] |
Note: Base and sugar modifications can dramatically improve the binding affinity of aptamers to their targets.[13]
Experimental Workflows and Signaling Pathways
Visualizing the experimental processes and the biological pathways targeted by oligonucleotides is crucial for understanding their functional assessment.
ASO and siRNA Functional Assay Workflow
This workflow outlines the key steps in assessing the gene silencing activity of ASOs and siRNAs, from initial design to downstream analysis of mRNA, protein, and cellular phenotypes.
Splice-Switching Oligonucleotide Assay Workflow
This diagram illustrates the process for evaluating the ability of SSOs to modulate pre-mRNA splicing, culminating in the analysis of splice variants.
Targeting the NF-κB Pathway with siRNA
Detailed Experimental Protocols
Protocol 1: In Vitro ASO/siRNA-Mediated Gene Knockdown Assessment by RT-qPCR
Objective: To quantify the reduction in target mRNA levels following treatment with modified ASOs or siRNAs.
Materials:
-
Cultured mammalian cells (e.g., HeLa, A549)
-
Modified ASO or siRNA targeting the gene of interest
-
Control oligonucleotides (e.g., scrambled sequence)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix and primers for the target gene and a housekeeping gene
Procedure:
-
Cell Seeding: Plate cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
Dilute the ASO/siRNA and transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Incubate to allow complex formation.
-
Add the complexes to the cells and incubate for 24-72 hours.
-
-
RNA Extraction:
-
Wash cells with PBS and lyse them using the buffer from the RNA extraction kit.
-
Purify total RNA following the kit's protocol.
-
Assess RNA concentration and purity.
-
-
Reverse Transcription:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up qPCR reactions containing cDNA, qPCR master mix, and primers for the target and housekeeping genes.
-
Run the qPCR program on a thermal cycler.
-
-
Data Analysis:
-
Calculate the change in target gene expression relative to the housekeeping gene using the ΔΔCt method.
-
Protocol 2: In Vitro Splice-Switching Assay by RT-PCR
Objective: To detect and quantify the modulation of pre-mRNA splicing by SSOs.
Materials:
-
Cells expressing the target pre-mRNA (e.g., patient-derived fibroblasts or a cell line transfected with a minigene construct)
-
Modified SSO
-
Control SSO
-
Transfection reagent
-
Standard cell culture and RNA extraction reagents
-
RT-PCR kit
-
Primers flanking the target exon
-
Agarose gel and electrophoresis equipment
Procedure:
-
Cell Culture and Transfection: Follow the same procedure as for ASO/siRNA transfection, incubating for 24-48 hours.
-
RNA Extraction and Reverse Transcription: Extract total RNA and synthesize cDNA as described in Protocol 1.
-
RT-PCR:
-
Perform PCR using primers that flank the exon targeted for skipping or inclusion.
-
Use a sufficient number of cycles (e.g., 30-35) to amplify the splice variants.
-
-
Analysis:
-
Visualize the PCR products on an agarose gel. The presence of a shorter band (exon skipping) or a longer band (exon inclusion) compared to the control indicates successful splice modulation.
-
Quantify the intensity of the bands to determine the percentage of exon skipping/inclusion. Alternatively, use qPCR with primers specific to each splice variant for more precise quantification.[10]
-
Protocol 3: Aptamer Binding Affinity Assay (Filter Binding)
Objective: To determine the equilibrium dissociation constant (Kd) of a modified aptamer to its target protein.
Materials:
-
Radiolabeled or fluorescently labeled modified aptamer
-
Target protein
-
Binding buffer (e.g., PBS with MgCl2)
-
Nitrocellulose and nylon membranes
-
Vacuum filtration apparatus
-
Scintillation counter or fluorescence imager
Procedure:
-
Aptamer Refolding: Heat the labeled aptamer to 95°C for 5 minutes and then cool to room temperature to ensure proper folding.
-
Binding Reaction:
-
Incubate a fixed, low concentration of the labeled aptamer with a range of concentrations of the target protein in binding buffer.
-
Allow the reaction to reach equilibrium (typically 30-60 minutes at room temperature).
-
-
Filtration:
-
Pass the binding reactions through a stacked nitrocellulose (binds protein-aptamer complexes) and nylon (binds unbound aptamer) membrane under vacuum.
-
Wash the membranes with binding buffer to remove non-specifically bound molecules.
-
-
Quantification:
-
Measure the amount of radioactivity or fluorescence on both membranes.
-
-
Data Analysis:
-
Calculate the fraction of bound aptamer at each protein concentration.
-
Plot the fraction of bound aptamer against the protein concentration and fit the data to a binding isotherm (e.g., one-site binding model) to determine the Kd.
-
Conclusion
The in vitro functional assessment of oligonucleotides containing modified bases is a multifaceted process that requires careful selection of assays tailored to the specific mechanism of action. As demonstrated by the comparative data, chemical modifications can profoundly influence the potency, efficacy, and binding affinity of these therapeutic molecules. The provided protocols and workflows offer a foundational framework for researchers to systematically evaluate and compare the performance of novel modified oligonucleotides, thereby accelerating the development of the next generation of nucleic acid-based therapies.
References
- 1. international-biopharma.com [international-biopharma.com]
- 2. ASO in vitro Screening Service - Creative Biogene [creative-biogene.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Using Validated siRNAs in Functional Genomic Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. A High-Throughput Screening Assay for the Functional Delivery of Splice-Switching Oligonucleotides in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. Aptamers 101: aptamer discovery and in vitro applications in biosensors and separations - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00439B [pubs.rsc.org]
- 12. Aptamer-based lateral flow assays [aimspress.com]
- 13. tandfonline.com [tandfonline.com]
Navigating the Labyrinth of Off-Target Effects: A Comparative Guide to Synthetic Oligonucleotides
For researchers, scientists, and drug development professionals, the promise of synthetic oligonucleotides in modulating gene expression is immense. However, the potential for off-target effects presents a significant hurdle in the development of safe and effective therapeutics. This guide provides a comprehensive analysis of the off-target effects associated with three major classes of synthetic oligonucleotides: small interfering RNAs (siRNAs), antisense oligonucleotides (ASOs), and microRNA (miRNA) mimics and inhibitors. We present a comparative overview of their performance, supported by experimental data, detailed methodologies for key validation assays, and visualizations of the underlying mechanisms and workflows.
The therapeutic application of synthetic oligonucleotides hinges on their ability to bind to specific RNA sequences with high fidelity. However, unintended interactions with partially complementary sequences can lead to the modulation of non-target genes, resulting in a cascade of unwanted cellular events. Understanding the nuances of these off-target effects is paramount for the design of safer and more specific oligonucleotide-based drugs.
Mechanisms of Off-Target Effects: A Comparative Overview
The primary mechanisms driving off-target effects differ between siRNAs, ASOs, and miRNA mimics/inhibitors, largely due to their distinct modes of action.
siRNAs primarily induce off-target effects through a mechanism that mimics the action of endogenous microRNAs. The "seed" region (nucleotides 2-8) of the siRNA guide strand can bind to the 3' untranslated region (3' UTR) of unintended messenger RNAs (mRNAs) with partial complementarity, leading to their translational repression or degradation.[1][2] This "miRNA-like" off-target effect is a major source of unintended gene silencing.[2] Additionally, the sense strand of the siRNA duplex can also be loaded into the RNA-induced silencing complex (RISC) and guide it to unintended targets.[2]
ASOs , which are single-stranded, can induce off-target effects through hybridization to unintended RNAs with a certain degree of sequence similarity.[3] For RNase H-dependent ASOs, this can lead to the cleavage and degradation of non-target transcripts.[3] The extent of this off-target degradation is dependent on the degree of complementarity between the ASO and the off-target RNA.[3] Steric-blocking ASOs can also cause off-target effects by binding to and inhibiting the processing or translation of unintended RNAs.[4]
miRNA mimics and inhibitors inherently have a broader targeting profile. miRNA mimics are designed to replicate the function of endogenous miRNAs, which naturally regulate hundreds of target genes. Therefore, their "off-target" effects are an extension of their intended, multi-targeting mechanism.[5] The challenge with miRNA mimics lies in ensuring that the intended therapeutic effect outweighs any potential adverse consequences of modulating a wide range of genes.[5] Conversely, miRNA inhibitors (anti-miRs) can also have off-target effects by binding to and inhibiting other miRNAs with similar seed sequences or by interacting with other cellular components.[6]
Quantitative Comparison of Off-Target Effects
Quantifying and comparing the off-target profiles of different oligonucleotide platforms is crucial for risk assessment. The following table summarizes key quantitative data from various studies, highlighting the differences in the frequency and nature of off-target effects.
| Oligonucleotide Type | Primary Off-Target Mechanism | Frequency of Off-Target Effects (Illustrative) | Key Influencing Factors | Mitigation Strategies |
| siRNA | miRNA-like seed-mediated binding to 3' UTRs[1][2] | Can affect hundreds to thousands of genes.[2] | Seed region sequence, siRNA concentration, chemical modifications.[7] | Chemical modifications (e.g., 2'-O-methyl), pooling of multiple siRNAs, optimized sequence design.[8][9] |
| ASO | Hybridization to partially complementary RNA sequences[3] | Highly dependent on sequence and chemical modification. Can range from a few to hundreds of genes.[10][11] | Length, chemical modifications (e.g., LNA), number and position of mismatches.[10] | Extension of oligonucleotide length, chemical modifications to modulate binding affinity.[10] |
| miRNA Mimics | Broad, intended multi-gene targeting[5] | Designed to target hundreds of genes.[5] | Endogenous miRNA expression levels, cellular context. | Careful selection of the target miRNA, dose optimization.[12] |
| miRNA Inhibitors | Binding to non-target miRNAs, interaction with cellular proteins[6] | Less characterized, but potential for broad effects due to miRNA network disruption. | Sequence similarity to other miRNAs, chemical modifications. | High-specificity chemical modifications, careful sequence design. |
Experimental Protocols for Off-Target Effect Analysis
A robust assessment of off-target effects requires a combination of in silico prediction and experimental validation. Here, we provide detailed methodologies for key experiments.
In Silico Prediction of Potential Off-Target Effects
Methodology:
-
Sequence Database Selection: Choose a comprehensive and relevant transcriptomic database (e.g., RefSeq, Ensembl) for the species of interest.
-
Alignment Tool Selection: Utilize a sequence alignment tool capable of identifying potential off-target sites with a defined number of mismatches. Common tools include BLAST and specialized algorithms for oligonucleotide off-target prediction.
-
Parameter Definition:
-
Seed Match Analysis (for siRNA): Search for perfect identity between the siRNA seed region (nucleotides 2-8) and the 3' UTRs of all transcripts in the database.
-
Full-Length Homology Search (for ASO): Perform a search for sequences with a defined number of mismatches (e.g., 1, 2, or 3) to the full-length ASO sequence across the entire transcriptome.
-
-
Filtering and Prioritization: Filter the list of potential off-targets based on criteria such as the location of mismatches, predicted binding energy, and the known function of the potential off-target gene. Prioritize candidates for experimental validation.
Transcriptome-Wide Analysis of Off-Target Effects using RNA-Sequencing
Methodology:
-
Cell Culture and Transfection:
-
Culture the desired cell line to ~70-80% confluency.
-
Transfect the cells with the synthetic oligonucleotide (e.g., siRNA, ASO) or a non-targeting control at a predetermined concentration using a suitable transfection reagent.
-
Include a mock-transfected control (transfection reagent only).
-
Perform transfections in triplicate for each condition.
-
-
RNA Isolation: At a specified time point post-transfection (e.g., 24, 48, or 72 hours), harvest the cells and isolate total RNA using a commercially available kit, ensuring high purity and integrity.
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the isolated RNA using a standard RNA-seq library preparation kit (e.g., TruSeq RNA Library Prep Kit).
-
Perform high-throughput sequencing on a platform such as an Illumina NovaSeq or NextSeq.
-
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner like STAR.
-
Quantification: Quantify gene expression levels using tools such as RSEM or featureCounts.
-
Differential Expression Analysis: Perform differential gene expression analysis between the oligonucleotide-treated samples and the non-targeting control samples using packages like DESeq2 or edgeR.
-
Off-Target Identification: Identify genes that are significantly up- or down-regulated in the oligonucleotide-treated samples but not in the control samples. Cross-reference this list with the in silico predictions.
-
Validation of miRNA Off-Target Binding using Luciferase Reporter Assay
Methodology:
-
Vector Construction:
-
Clone the predicted 3' UTR target site of the potential off-target gene downstream of a luciferase reporter gene in a suitable vector (e.g., pmirGLO Dual-Luciferase miRNA Target Expression Vector).[13]
-
Create a mutant version of the 3' UTR target site with several nucleotide changes in the seed-binding region to serve as a negative control.[14]
-
-
Cell Culture and Co-transfection:
-
Luciferase Assay:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
A significant decrease in luciferase activity in the presence of the miRNA mimic and the wild-type 3' UTR compared to the mutant 3' UTR or the negative control mimic indicates a direct interaction.[16]
-
In Vitro Cytotoxicity Assessment using MTT Assay
Methodology:
-
Cell Seeding: Seed the desired cell line in a 96-well plate at a predetermined density.
-
Oligonucleotide Treatment: Treat the cells with increasing concentrations of the synthetic oligonucleotide. Include a vehicle control and a positive control for cytotoxicity.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[17][18]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[17][18]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A decrease in cell viability indicates cytotoxicity.
Visualizing the Pathways and Processes
To further clarify the complex processes involved in off-target effects, we provide the following diagrams generated using the DOT language.
Caption: Mechanisms of off-target effects for different synthetic oligonucleotides.
References
- 1. Gene silencing by siRNAs and antisense oligonucleotides in the laboratory and the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effective tools for RNA-derived therapeutics: siRNA interference or miRNA mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptome-Wide Off-Target Effects of Steric-Blocking Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Assessing the Off-Target Effects of miRNA Inhibitors on Innate Immune Toll-Like Receptors | Springer Nature Experiments [experiments.springernature.com]
- 7. Frontiers | siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects [frontiersin.org]
- 8. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 9. news-medical.net [news-medical.net]
- 10. Reduction of Off-Target Effects of Gapmer Antisense Oligonucleotides by Oligonucleotide Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Test MicroRNA Target with in vitro Cell Culture Luciferase Assay Protocol - Creative Biogene [creative-biogene.com]
- 14. Evaluating the MicroRNA Targeting Sites by Luciferase Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. miRNA Luciferase Reporter Assay - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 16. Validation of microRNA Target Genes Using Luciferase Reporter assay and Western Blot Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. General and Specific Cytotoxicity of Chimeric Antisense Oligonucleotides in Bacterial Cells and Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Oligonucleotide Synthesis Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of custom oligonucleotides is a cornerstone of modern molecular biology, enabling a vast array of applications from PCR and sequencing to the development of therapeutic agents like antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). The quality of these synthetic nucleic acids is paramount to the success of downstream experiments and clinical applications. This guide provides an objective comparison of common oligonucleotide synthesis protocols, supported by experimental data, to aid researchers in selecting the most appropriate synthesis strategy for their needs.
Data Presentation: A Comparative Analysis of Synthesis Performance
The performance of oligonucleotide synthesis is typically evaluated based on several key metrics: coupling efficiency, final yield, purity, and error rate. While direct inter-laboratory comparison studies are not frequently published, the following table summarizes quantitative data compiled from various sources, including a comparative analysis of commercial DNA fragments, to provide a representative overview of expected performance across different synthesis scales and providers.
| Performance Metric | Protocol/Provider A (Standard Purity) | Protocol/Provider B (High Purity) | Protocol/Provider C (High-Fidelity Synthesis) |
| Average Coupling Efficiency | ~98.5% | >99.0% | >99.5% |
| Full-Length Product (20mer) | ~75% | ~82% | ~90% |
| Full-Length Product (50mer) | ~40% | ~60% | ~78% |
| Final Yield (1 µmol scale) | Variable, depends on purification | 4-6 A260 Units | 2-4 A260 Units |
| Purity (HPLC or PAGE) | 80-90% | >95% | >98% |
| Error Rate (per kb) | 1 in 500 bp | 1 in 1,000 bp | <1 in 10,000 bp |
Note: The data presented is a synthesis of information from multiple sources and should be considered representative. Actual performance may vary depending on the specific sequence, modifications, and the synthesis laboratory.
Experimental Protocols
The vast majority of commercial oligonucleotide synthesis is performed using the phosphoramidite solid-phase synthesis method.[1] This process is highly automated and proceeds in a 3' to 5' direction.[1]
Key Experimental Steps in Phosphoramidite Synthesis:
-
Deblocking (Detritylation): The first nucleoside is attached to a solid support, typically controlled pore glass (CPG), via its 3'-hydroxyl group. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group. This DMT group is removed using a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent, to expose the 5'-hydroxyl for the next coupling reaction.[2]
-
Coupling: The next phosphoramidite monomer, which has its 5'-hydroxyl protected by a DMT group and a reactive phosphoramidite group at the 3' position, is activated by a catalyst like tetrazole or a derivative. The activated phosphoramidite is then coupled to the free 5'-hydroxyl of the growing oligonucleotide chain. This reaction is highly efficient, with coupling efficiencies typically exceeding 98.5%.[3]
-
Capping: To prevent the elongation of any chains that failed to react during the coupling step (failure sequences), a capping step is introduced. This is typically achieved by acetylating the unreacted 5'-hydroxyl groups with a mixture of acetic anhydride and N-methylimidazole. Capping ensures that the final product contains predominantly full-length oligonucleotides and shorter, capped failure sequences that can be more easily removed during purification.[2]
-
Oxidation: The newly formed phosphite triester linkage between the nucleotides is unstable and is therefore oxidized to a more stable phosphate triester. This is commonly done using an iodine solution in the presence of water and a weak base like pyridine.[2]
These four steps constitute a single synthesis cycle, which is repeated for each nucleotide to be added to the sequence.
Post-Synthesis Processing:
-
Cleavage and Deprotection: Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and the protecting groups on the phosphate backbone and the nucleobases are removed. This is typically achieved by incubation with aqueous ammonia or a mixture of ammonia and methylamine.[4]
-
Purification: The crude oligonucleotide product is a mixture of the full-length product and shorter failure sequences. Depending on the intended application, purification is often necessary. Common purification methods include:
-
Desalting: Removes residual salts and small molecules.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates oligonucleotides based on hydrophobicity.
-
Ion-Exchange High-Performance Liquid Chromatography (IE-HPLC): Separates oligonucleotides based on charge.
-
Polyacrylamide Gel Electrophoresis (PAGE): Separates oligonucleotides by size with high resolution.[5]
-
Quality Control:
The quality of the final oligonucleotide product is assessed using various analytical techniques, including:
-
UV-Vis Spectroscopy: To determine the concentration of the oligonucleotide.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To verify the molecular weight of the full-length product.[6]
-
Capillary Electrophoresis (CE) or HPLC: To assess the purity of the oligonucleotide.[6]
-
Sanger Sequencing or Next-Generation Sequencing (NGS): To confirm the sequence accuracy, especially for longer oligonucleotides or complex pools.
Mandatory Visualizations
Experimental Workflow for Oligonucleotide Synthesis
References
- 1. alfachemic.com [alfachemic.com]
- 2. From green innovations in oligopeptide to oligonucleotide sustainable synthesis: differences and synergies in TIDES chemistry - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC04547H [pubs.rsc.org]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 5. genomics.healthsci.mcmaster.ca [genomics.healthsci.mcmaster.ca]
- 6. EXTREmers – Extra Long Oligonucleotides with Lowest Error Rate on Eurofins’s new Synthesis Platform [eurofinsgenomics.eu]
Safety Operating Guide
Essential Procedures for the Safe Disposal of EINECS 278-843-0
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides essential guidance on the proper disposal procedures for the substance identified by EINECS number 278-843-0, which is associated with CAS number 78111-17-8, also identified as Okadaic Acid.
Okadaic Acid is classified as a toxic substance. It is harmful if swallowed, in contact with skin, or if inhaled, and it also causes skin irritation.[1][2] Adherence to the following procedures is mandatory to ensure the safety of laboratory personnel and to minimize environmental impact.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle the substance with appropriate personal protective equipment (PPE).
Engineering Controls:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[2]
-
Ensure that a safety shower and an eyewash station are readily accessible.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles with side-shields.[1]
-
Skin and Body Protection: Wear impervious clothing to prevent skin contact.[1][2]
-
Respiratory Protection: If working outside a fume hood or if there is a risk of aerosol formation, use a suitable respirator.[1]
Spill and Leak Management
In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent exposure.
Spill Containment:
-
Evacuate non-essential personnel from the area.[1]
-
Wear full personal protective equipment.[1]
-
Avoid breathing vapors, mist, or gas.[1]
-
Prevent the spill from entering drains or water courses.[1][2]
Spill Cleanup:
-
For liquid spills, absorb the substance with a non-combustible, absorbent material such as diatomite or universal binders.[1]
-
Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[1]
-
Collect all contaminated materials, including the absorbent material and any contaminated soil, into a suitable, labeled container for disposal.[1]
Step-by-Step Disposal Protocol
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste. Disposal must be in accordance with all applicable federal, state, and local regulations.
-
Waste Identification and Classification:
-
This substance is classified as acutely toxic.
-
Consult your institution's environmental health and safety (EHS) office for specific guidance on classifying this waste stream.
-
-
Containerization:
-
Use a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical.
-
The label should clearly identify the contents as "Hazardous Waste" and list the chemical name.
-
-
Storage:
-
Store the waste container in a designated, secure hazardous waste accumulation area.
-
Keep the container tightly closed and in a well-ventilated location.[2]
-
The storage area should be away from incompatible materials.
-
-
Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Do not dispose of this chemical down the drain or in the regular trash.
-
Quantitative Data Summary
| Hazard Classification | GHS-US Statements | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[1][2] | P280: Wear protective gloves/protective clothing.[2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[1][2] | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][2] |
| P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1][2] | ||
| P308+P310: IF exposed or concerned: immediately call a POISON CENTER or doctor/physician.[2] |
Experimental Workflow for Disposal
References
Personal protective equipment for handling Einecs 278-843-0
Chemical Identity: Sodium 3-(2H-benzotriazol-2-yl)-5-sec-butyl-4-hydroxybenzenesulfonate
For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling chemical compounds. This guide provides essential safety, handling, and disposal information for Einecs 278-843-0, chemically identified as Sodium 3-(2H-benzotriazol-2-yl)-5-sec-butyl-4-hydroxybenzenesulfonate.
Hazard Identification and Classification
The primary and most significant hazard associated with this substance is its potential to cause serious eye damage.[1][2][3] It is classified under the Globally Harmonized System (GHS) as Eye Damage/Irritation Category 1.
GHS Hazard Statement: H318: Causes serious eye damage.[1]
| Hazard Class | GHS Category |
| Serious Eye Damage/Eye Irritation | Category 1 |
Personal Protective Equipment (PPE)
Due to the risk of severe eye injury, appropriate personal protective equipment must be worn at all times when handling this substance. The following table outlines the required PPE.
| Body Part | Protective Equipment | Specification |
| Eyes/Face | Safety Goggles or Face Shield | Must be chemical splash-proof and provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. |
| Body | Laboratory Coat | A standard laboratory coat should be worn to protect against skin contact. |
| Respiratory | Not generally required for small quantities | Use in a well-ventilated area. If dusts or aerosols are generated, a NIOSH-approved respirator with a particulate filter may be necessary. |
Operational and Handling Plan
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling powders or creating solutions.
-
Ensure an eyewash station and safety shower are readily accessible and in good working order.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Clear the workspace of any unnecessary items.
-
Dispensing: When weighing or transferring the solid material, do so carefully to minimize dust generation. Use a spatula or other appropriate tool.
-
Solution Preparation: When dissolving the substance, add it slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn. Clean all contaminated surfaces.
Emergency Procedures
| Emergency Situation | Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water. Seek medical attention if irritation develops or persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms occur. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
Waste Characterization:
-
Dispose of waste material as hazardous chemical waste.
Disposal of Unused Material:
-
Collect in a designated, labeled, and sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety (EHS) department for specific guidance.
Disposal of Contaminated PPE:
-
Contaminated gloves, lab coats, and other disposable materials should be placed in a sealed bag and disposed of as hazardous waste.
Signaling Pathway and Workflow Diagrams
Caption: PPE selection workflow for handling this compound.
Caption: Emergency response workflow for exposure to this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
